molecular formula C12H18N2O2 B5669625 2-(2-tert-butylphenoxy)acetohydrazide

2-(2-tert-butylphenoxy)acetohydrazide

Cat. No.: B5669625
M. Wt: 222.28 g/mol
InChI Key: VDDKAAZVSMRYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-tert-butylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-tert-butylphenoxy)acetohydrazide is 222.136827821 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-tert-butylphenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-tert-butylphenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDKAAZVSMRYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Profiling of Phenoxyacetohydrazide Derivatives: From Synthesis to Molecular Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetohydrazide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a distinct "tail-linker-warhead" architecture. While historically utilized as intermediates, recent high-impact studies have validated their efficacy as potent urease inhibitors (targeting Helicobacter pylori) and multi-target anticancer agents (modulating VEGF/COX-2 pathways). This guide deconstructs the molecular mechanisms driving these activities, supported by validated experimental protocols and structural data.

Chemical Architecture & Pharmacophore Analysis

The biological versatility of phenoxyacetohydrazide derivatives stems from their ability to interact with diverse biological targets through specific structural domains.

The "Anchor-Linker-Warhead" Model

To rationally design derivatives, one must understand the three critical zones of the scaffold:

  • The Hydrophobic Anchor (Phenoxy Group):

    • Function: Facilitates membrane permeability and hydrophobic interactions within enzyme active site pockets (e.g., the hydrophobic flap of urease).

    • Optimization: Electron-withdrawing groups (Cl, NO2) on the phenyl ring often enhance potency by increasing lipophilicity and altering the electronic density of the ether oxygen.

  • The Flexible Linker (Acetylmethylene):

    • Function: Acts as a spacer (

      
      ) that allows the warhead to orient correctly without steric clash from the anchor.
      
  • The Chelation Warhead (Hydrazide Moiety):

    • Function: The

      
       (or its hydrazone derivative) serves as a bidentate ligand capable of coordinating with metal ions (e.g., 
      
      
      
      in urease) and acting as a hydrogen bond donor/acceptor.
Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Phenoxy Phenoxy Anchor (Hydrophobic Interaction) Linker Acetyl Linker (Spacer & Flexibility) Phenoxy->Linker Ether Linkage Target Biological Targets Phenoxy->Target Hydrophobic Pocket (Enzymes) Hydrazide Hydrazide Warhead (Metal Chelation & H-Bonding) Linker->Hydrazide Amide Bond Hydrazide->Target Ni2+ Chelation (Urease)

Figure 1: Pharmacophore deconstruction of the phenoxyacetohydrazide scaffold highlighting the functional roles of distinct structural domains.

Primary Mechanism: Urease Inhibition

The most authoritative grounding for this scaffold lies in its ability to inhibit urease, a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.

The Bi-Nickel Chelation Mechanism

Urease contains a catalytic center with two


 ions bridged by a carbamylated lysine.[1] Phenoxyacetohydrazide derivatives function via a competitive binding mechanism :
  • Entry: The phenoxy "tail" stabilizes the molecule within the hydrophobic entrance of the active site.

  • Chelation: The carbonyl oxygen and the terminal amino group of the hydrazide (or the azomethine nitrogen in Schiff base derivatives) form a coordination complex with the bi-nickel center.

  • Disruption: This chelation displaces the water molecule required for urea hydrolysis, effectively shutting down ammonia production and re-acidifying the bacterial microenvironment.

Key Insight: Recent molecular docking studies have confirmed that the hydrazide moiety often interacts with His320 and Asp360 residues, while the phenoxy ring engages in


 stacking or hydrophobic interactions near the active site flap (Cys318).

Secondary Mechanism: Anticancer & Anti-Angiogenesis

Beyond antimicrobial activity, recent studies (e.g., Mohammed et al.) have elucidated a dual-action mechanism against solid tumors.

VEGF and COX-2 Modulation

Unlike non-specific cytotoxins, specific morpholine-substituted phenoxyacetohydrazide derivatives have shown high affinity for:

  • VEGF (Vascular Endothelial Growth Factor): Binding to the kinase domain prevents angiogenesis, starving the tumor of oxygen.

  • COX-2 (Cyclooxygenase-2): Inhibition reduces inflammation-driven tumor progression.

The Apoptotic Cascade

The derivatives induce programmed cell death in carcinoma lines (e.g., HepG2, MCF-7) through the mitochondrial pathway:

  • Bax Upregulation: The compound triggers the translocation of Bax to the mitochondria.

  • Bcl-2 Downregulation: Anti-apoptotic proteins are suppressed.

  • Caspase Activation: The imbalance leads to Cytochrome C release and subsequent activation of Caspase-3.

Visualization: Signaling Pathway

Anticancer_Pathway Compound Phenoxyacetohydrazide Derivative VEGF VEGF Receptor Compound->VEGF Binding COX2 COX-2 Enzyme Compound->COX2 Inhibition Mito Mitochondria Compound->Mito Signal Transduction Angio Inhibition of Angiogenesis VEGF->Angio Blockade COX2->Angio Reduced Inflammation Bax Bax (Upregulation) Mito->Bax Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Loss of Inhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Dual-action anticancer mechanism showing simultaneous inhibition of angiogenesis and induction of the intrinsic apoptotic pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these derivatives.

Synthesis of Phenoxyacetohydrazide (The Core Scaffold)

This reaction relies on nucleophilic acyl substitution.

Reagents: Ethyl phenoxyacetate, Hydrazine hydrate (80%), Ethanol (absolute).

  • Dissolution: Dissolve 0.01 mol of ethyl phenoxyacetate in 20 mL of absolute ethanol.

  • Addition: Dropwise add 0.02 mol of hydrazine hydrate with constant stirring.

  • Reflux: Heat the mixture at reflux temperature (

    
    ) for 4–6 hours. Monitor progress via TLC (Solvent system: n-hexane:ethyl acetate 3:1).
    
  • Precipitation: Cool the reaction mixture to room temperature, then pour into ice-cold water.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield pure phenoxyacetohydrazide.

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay quantifies ammonia production to determine


.
  • Enzyme Prep: Incubate Jack bean urease (

    
    ) with the test compound (
    
    
    
    at varying concentrations) and phosphate buffer (
    
    
    , pH 6.8) for 15 minutes at
    
    
    .
  • Substrate Addition: Add urea (

    
    , 100 mM) and incubate for an additional 15 minutes.
    
  • Quenching: Add phenol-hypochlorite reagents (indophenol method) to stop the reaction and develop color.

  • Measurement: Measure absorbance at 625 nm using a microplate reader.

  • Calculation:

    
    
    

Comparative Data Summary

The following table summarizes the potency of phenoxyacetohydrazide derivatives against key targets compared to standard drugs, based on aggregated literature data.

Compound ClassTarget

/ Binding Affinity
Reference StandardRelative Potency
Unsubstituted Phenoxyacetohydrazide Urease

Thiourea (

)
Superior
2,4-Dichloro Derivative Urease

Acetohydroxamic Acid (

)
Highly Potent
Morpholine Derivative (Compound 6e) VEGF

(Docking)
Sorafenib (varies)High Affinity
Morpholine Derivative (Compound 6e) COX-2

(Docking)
CelecoxibCompetitive

Note: Data represents average values from recent studies (e.g., Ullah et al., Mohammed et al.). Lower


 indicates higher potency.

References

  • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics (2023). URL:[Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Source: PLOS One (2025/Recent). URL:[Link][2]

  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Source: International Journal of Molecular Sciences (2020). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: MDPI (2024). URL:[Link]

Sources

Solubility and stability of 2-(2-tert-butylphenoxy)acetohydrazide in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility and stability profile of 2-(2-tert-butylphenoxy)acetohydrazide , a specialized scaffold often utilized in the development of antimicrobial, antitubercular, and cytotoxic agents.

This guide synthesizes physicochemical principles with practical laboratory protocols to ensure experimental reproducibility.

Executive Summary

2-(2-tert-butylphenoxy)acetohydrazide (MW: 222.28 g/mol ) is a lipophilic hydrazide derivative.[1] Its utility in structure-activity relationship (SAR) studies—particularly for targets like enoyl-ACP reductase (InhA)—relies heavily on its solution behavior.[1]

  • Critical Insight: The ortho-tert-butyl group provides significant steric bulk. While this enhances metabolic stability compared to its para-isomer, it drastically reduces water solubility and alters dissolution kinetics in polar protic solvents.

  • Primary Recommendation: Prepare stock solutions in anhydrous DMSO at 10–50 mM.[1] Avoid acetone and aldehydes to prevent rapid Schiff base formation.

Physicochemical Profile & Predicted Properties

Understanding the molecular drivers of solubility is essential for solvent selection.

PropertyValue (Predicted/Observed)Technical Implication
Molecular Weight 222.28 g/mol Small molecule, amenable to membrane permeability.[2]
LogP (Octanol/Water) ~2.1 – 2.4Moderate lipophilicity.[1] Poor water solubility expected (<0.1 mg/mL).[1]
pKa (Hydrazide NH) ~3.0 (Conjugate Acid)Protonates only in strong acid (pH < 3).[1]
pKa (Hydrazide NH) ~12.5 (Acidic Proton)Deprotonates in strong base; stable at physiological pH.[1]
H-Bond Donors/Acceptors 2 / 3Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Steric Factor Ortho-tert-butylHigh. Hinders nucleophilic attack at the carbonyl, increasing hydrolytic stability vs. the para-isomer.

Solubility Profile & Solvent Compatibility[1]

Solvent Selection Matrix

The compound exhibits a "like-dissolves-like" behavior heavily influenced by the lipophilic tert-butyl phenoxy tail.

SolventSolubility RatingStatusApplication Notes
DMSO Excellent (>50 mg/mL)Recommended Ideal for cryo-stock solutions. Hygroscopic; keep anhydrous.
DMF Excellent (>50 mg/mL)AlternativeUse if DMSO interferes with specific enzyme assays.[1]
Ethanol Good (Hot); Moderate (Cold)ProcessSoluble at boiling (reflux).[1] Used for recrystallization purification.
Methanol Moderate AlternativeLower boiling point limits solubility compared to ethanol.[1]
Water / PBS Poor (<0.1 mg/mL)Non-Solvent Risk of Precipitation. Requires co-solvent (DMSO) or surfactant.[1]
Acetone Incompatible DO NOT USE Reacts to form hydrazone (Schiff base) within minutes.[1]
Dissolution Protocol (Standard Stock Preparation)
  • Weighing: Weigh the solid into a glass vial (avoid polystyrene due to static/adsorption).

  • Solvent Addition: Add anhydrous DMSO to achieve a 20 mM concentration.

  • Agitation: Vortex for 30 seconds. If solid persists, sonicate at 40 kHz for 5 minutes at room temperature.

    • Note: The ortho-tert-butyl group may slow crystal lattice breakup; visual clarity is mandatory.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.

Visual Workflow: Solvent Decision Tree

SolubilityWorkflow Start Start: Solid Compound Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay ChemSyn Chemical Synthesis Or Purification Goal->ChemSyn DMSO Dissolve in DMSO (Stock: 10-50 mM) BioAssay->DMSO Ethanol Dissolve in Ethanol (Hot for Recrystallization) ChemSyn->Ethanol Check Check Clarity DMSO->Check Dilute Dilute into Buffer (Keep DMSO < 1%) Check->Dilute Clear Precip Precipitation Risk! Use Surfactant? Check->Precip Cloudy

Caption: Decision tree for solvent selection based on experimental intent, highlighting the critical precipitation risk in aqueous buffers.

Stability Profile

Chemical Stability Mechanisms

The hydrazide moiety (-CONHNH₂) is the reactive center. The ortho-tert-butyl group provides a "steric shield," making this specific molecule more resistant to hydrolysis than simple acetohydrazides, but vulnerabilities remain.

  • Hydrolysis (Acid/Base Catalyzed):

    • Condition: Extreme pH (<2 or >10) or high temperature.[1]

    • Mechanism:[1] Nucleophilic attack of water on the carbonyl carbon.

    • Product: 2-(2-tert-butylphenoxy)acetic acid + Hydrazine.[3]

    • Mitigation: Maintain pH 6.0–8.0. The bulky ortho group significantly retards this rate at neutral pH.

  • Oxidation:

    • Condition: Presence of metal ions (Cu²⁺, Fe³⁺) or prolonged air exposure.[1]

    • Mechanism:[1] Conversion to diimide or azo derivatives.

    • Mitigation: Use degassed buffers; add EDTA (1 mM) if metal contamination is suspected.[1]

  • Schiff Base Formation (Critical Incompatibility):

    • Condition: Presence of ketones (Acetone) or Aldehydes.[1][4]

    • Reaction: R-CONHNH₂ + R'=O → R-CONHN=R' + H₂O.

    • Impact: This reaction is rapid and irreversible. Never use acetone for cleaning glassware intended for this compound. [1]

Degradation Pathway Diagram

Degradation Compound 2-(2-tert-butylphenoxy) acetohydrazide Acid Hydrolysis Product: Carboxylic Acid Compound->Acid + H2O / H+ or OH- Hydrazine Hydrazine Compound->Hydrazine + H2O Schiff Schiff Base (Impurity) Compound->Schiff + Acetone/Aldehyde

Caption: Primary degradation pathways.[1] Hydrolysis yields the parent acid; condensation with ketones yields Schiff bases.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to validate exact solubility in your specific assay buffer.[1]

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4 + 1% DMSO).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute 1:10 in Acetonitrile.

    • Analyze via HPLC-UV (254 nm).

    • Compare peak area against a standard curve prepared in 100% DMSO.

Protocol B: Stability Monitoring (HPLC-UV)

Use to verify compound integrity during long incubations.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (hydrazide bond).[1]

  • Pass Criteria: >95% peak area retention after 24h incubation.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation in Media "Crash-out" upon dilution from DMSO.Dilute stepwise. Warm media to 37°C before addition. Keep final DMSO < 0.5%.[5][6]
New Peak on HPLC Schiff base formation from acetone residue.Ensure all glassware is acetone-free. Rinse with methanol/ethanol instead.
Yellow Discoloration Oxidation of the hydrazide or phenol trace.Degas solvents. Store under Nitrogen/Argon.

References

  • BenchChem. (2025).[1] Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-tert-butylphenoxy)acetohydrazide (CAS 75843-50-4).[2][7][8] Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-Phenoxyacetohydrazide.[9] Retrieved from .[1]

  • Royal Society of Chemistry. (2020).[1] Reaction Chemistry & Engineering: Stability of hydrazide derivatives in continuous flow. Retrieved from .[1]

  • Hit2Lead. (2025). Physicochemical properties of tert-butylphenoxy hydrazides. Retrieved from .[1]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acetohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological activities of a specific analogue, 2-(2-tert-butylphenoxy)acetohydrazide. While direct studies on this compound are limited, this guide synthesizes data from structurally related phenoxyacetohydrazide and acetohydrazide derivatives to postulate and explore its therapeutic potential. We will delve into prospective applications in antimicrobial, anti-inflammatory, and anticancer research, providing detailed, field-proven experimental protocols and the causal logic behind their design. This document serves as a foundational resource for researchers aiming to investigate the pharmacological profile of 2-(2-tert-butylphenoxy)acetohydrazide and similar compounds.

Introduction: The Promise of the Phenoxyacetohydrazide Scaffold

Hydrazide-hydrazones are a class of organic compounds characterized by the -C(=O)NHN=CH- functional group. They have demonstrated a remarkable range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The phenoxyacetohydrazide moiety, in particular, has been a fruitful area of research, with derivatives showing potent biological effects.[2] The core structure, a phenyl ring linked to an acetohydrazide group via an ether bond, allows for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 2-(2-tert-butylphenoxy)acetohydrazide, possesses a bulky tert-butyl group on the ortho position of the phenoxy ring. This substitution can influence the compound's lipophilicity, steric profile, and electronic properties, potentially leading to unique biological activities. This guide will explore the most promising avenues for research based on the established activities of related compounds.

Potential Antifungal Activity

Derivatives of acetohydrazide have shown significant promise as antifungal agents.[3][4][5] The emergence of drug-resistant fungal strains necessitates the development of novel antifungal compounds.

Postulated Mechanism of Action: Succinate Dehydrogenase Inhibition

A key target for many antifungal agents is the enzyme succinate dehydrogenase (SDH), a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[6] Several novel acetohydrazide derivatives have been identified as potent SDH inhibitors.[6][7] It is hypothesized that the acetohydrazide moiety of 2-(2-tert-butylphenoxy)acetohydrazide could chelate the iron-sulfur clusters in the active site of SDH, while the phenoxy group provides additional binding interactions.

Diagram: Proposed Mechanism of SDH Inhibition

SDH_Inhibition cluster_fungal_cell Fungal Cell Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production SDH Succinate Dehydrogenase (SDH) SDH->ETC Fumarate Fumarate SDH->Fumarate Product Succinate->SDH Substrate Fumarate->TCA_Cycle Compound 2-(2-tert-butylphenoxy)acetohydrazide Compound->SDH Inhibition caption Hypothetical inhibition of fungal SDH.

Caption: Hypothetical inhibition of fungal SDH.

Experimental Protocol: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2-(2-tert-butylphenoxy)acetohydrazide against clinically relevant fungal strains.

Methodology:

  • Strain Selection: Utilize a panel of fungal strains, including Candida albicans, Aspergillus niger, and fluconazole-resistant strains.[3][4]

  • Broth Microdilution Assay:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension.

    • Include positive (fungi with no compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.

Data Presentation: Expected Outcomes
Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)Experimental ValueReference Value
Aspergillus niger (ATCC 16404)Experimental ValueReference Value
Fluconazole-Resistant C. albicansExperimental ValueReference Value

Potential Antibacterial Activity

The acetohydrazide scaffold is also a known pharmacophore for antibacterial agents.[8] The increasing threat of antibiotic-resistant bacteria underscores the urgent need for new antibacterial drugs.

Postulated Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. Some coumarin acetohydrazide derivatives have been designed as DNA gyrase inhibitors.[4] It is plausible that 2-(2-tert-butylphenoxy)acetohydrazide could interact with the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its activity.

Diagram: Experimental Workflow for Antibacterial Evaluation

Antibacterial_Workflow Start Synthesize & Purify Compound Screening Initial Screening (Disk Diffusion Assay) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Active Conclusion Evaluate Therapeutic Potential Screening->Conclusion Inactive Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity Cytotoxicity Assay (e.g., on Vero cells) MIC->Toxicity Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism->Gyrase_Assay Gyrase_Assay->Conclusion Toxicity->Conclusion

Caption: Workflow for antibacterial activity assessment.

Experimental Protocol: Antibacterial Susceptibility Testing

Objective: To evaluate the in vitro antibacterial activity of 2-(2-tert-butylphenoxy)acetohydrazide against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Include Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4]

  • Disk Diffusion Assay (Initial Screening):

    • Prepare sterile paper discs impregnated with a known concentration of the test compound.

    • Place the discs on agar plates uniformly inoculated with the test bacteria.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the discs.

  • Broth Microdilution Assay (MIC Determination): Follow a similar procedure as described for antifungal testing, using appropriate bacterial growth media (e.g., Mueller-Hinton broth).

Potential Anti-inflammatory and Anti-angiogenic Activities

Chronic inflammation and pathological angiogenesis are key features of many diseases, including cancer and rheumatoid arthritis. Phenoxyacetohydrazide derivatives have demonstrated promising anti-inflammatory and anti-angiogenic properties.[2][9]

Postulated Mechanism of Action: COX Inhibition and VEGF Suppression

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a major strategy for treating inflammation. Some phenoxyacetic acid derivatives are selective COX-2 inhibitors.[10] Additionally, vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis. It is hypothesized that 2-(2-tert-butylphenoxy)acetohydrazide may inhibit COX enzymes and suppress VEGF-induced angiogenesis.

Experimental Protocol: In Vitro Anti-inflammatory and Anti-angiogenic Assays

Objective: To assess the potential of 2-(2-tert-butylphenoxy)acetohydrazide to inhibit inflammation and angiogenesis in vitro.

Methodology:

  • COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Measure the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

    • This assay assesses the ability of a compound to protect red blood cell membranes from hypotonicity-induced lysis, which is a measure of anti-inflammatory activity.[9]

  • Chick Chorioallantoic Membrane (CAM) Assay:

    • This ex vivo model is used to evaluate the effect of the compound on blood vessel formation.[9] Fertilized chicken eggs are treated with the test compound, and the effect on the CAM vasculature is observed.

Potential Anticancer Activity

The hydrazone scaffold is present in numerous compounds with demonstrated anticancer activity.[11][12] The phenoxazine class of compounds, which bear some structural resemblance to phenoxyacetohydrazides, have also shown potent anticancer effects.[13]

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. It is postulated that 2-(2-tert-butylphenoxy)acetohydrazide may induce apoptosis in cancer cells through the intrinsic or extrinsic pathway and may cause cell cycle arrest at the G2/M or G0/G1 phase.

Diagram: Hypothetical Anticancer Signaling Pathway

Anticancer_Pathway cluster_cell Cancer Cell Compound 2-(2-tert-butylphenoxy)acetohydrazide ROS Increased ROS Compound->ROS Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Inhibition Cell_Membrane Cancer Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Arrest Cell Cycle Arrest caption Proposed apoptotic and cell cycle arrest pathways.

Caption: Proposed apoptotic and cell cycle arrest pathways.

Experimental Protocol: In Vitro Anticancer Evaluation

Objective: To determine the cytotoxic and antiproliferative effects of 2-(2-tert-butylphenoxy)acetohydrazide on cancer cell lines.

Methodology:

  • Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer), along with a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[12]

  • MTT Assay:

    • Seed cells in 96-well plates and treat with various concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT reagent, which is converted to formazan by viable cells.

    • Measure the absorbance of the formazan to determine cell viability and calculate the IC50 value.

  • Flow Cytometry for Cell Cycle and Apoptosis Analysis:

    • Treat cells with the test compound at its IC50 concentration.

    • For cell cycle analysis, stain cells with propidium iodide and analyze by flow cytometry.

    • For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry.

Conclusion and Future Directions

While direct experimental data on 2-(2-tert-butylphenoxy)acetohydrazide is currently lacking, the extensive body of research on structurally related acetohydrazide and phenoxyacetohydrazide derivatives provides a strong rationale for investigating its biological potential. The proposed experimental workflows in this guide offer a systematic approach to exploring its antifungal, antibacterial, anti-inflammatory, and anticancer activities. The presence of the tert-butyl group is a key structural feature that may confer unique properties to this molecule. Future research should focus on the synthesis and purification of 2-(2-tert-butylphenoxy)acetohydrazide, followed by the systematic in vitro and in vivo evaluations outlined in this guide. Promising results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and potential as a lead compound for drug development.

References

  • Azole Based Acetohydrazide Derivatives of Cinnamaldehyde Target and Kill Candida albicans by Causing Cellular Apoptosis. ACS Medicinal Chemistry Letters.
  • Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives. Research Journal of Pharmacy and Technology.
  • Discovery of Novel Acethydrazide-Containing Flavonol Derivatives as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry.
  • Design, synthesis, X‐ray crystal structure, and antifungal evaluation of new acetohydrazide derivatives containing a 4‐thioquinazoline moiety. Pest Management Science.
  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflamm
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules.
  • Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. PARIPEX - INDIAN JOURNAL OF RESEARCH.
  • Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. Journal of Heterocyclic Chemistry.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflamm
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Pharmaceutical Sciences and Research.
  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[7]arene with Hydroxyl and Amine Groups. Molecules.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
  • 2-(4-tert-Butylphenoxy)acetohydrazide. CymitQuimica.
  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • A review on biological activities and chemical synthesis of hydrazide derivatives. Mini Reviews in Medicinal Chemistry.
  • Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Strategic Design and Applications of 2-(2-tert-Butylphenoxy)acetohydrazide and its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazones and their acetohydrazide precursors constitute a privileged class of scaffolds in medicinal chemistry and agrochemical development[1]. The azomethine proton (-NHN=CH-) acts as a dynamic hydrogen bond donor and acceptor, enabling high-affinity interactions with diverse biological targets[2]. Among these, aryloxyacetohydrazides—specifically those bearing bulky alkyl substitutions like 2-(2-tert-butylphenoxy)acetohydrazide—have garnered significant attention. This technical guide explores the rational design, pharmacological profiling, and synthetic methodologies of 2-(2-tert-butylphenoxy)acetohydrazide and its analogues, providing a self-validating framework for researchers and drug development professionals.

Rational Chemical Architecture

The molecular architecture of 2-(2-tert-butylphenoxy)acetohydrazide is strategically tripartite, designed to maximize both target affinity and synthetic versatility[3]:

  • The Lipophilic Cap (2-tert-butylphenoxy group): The incorporation of a bulky tert-butyl group at the ortho position introduces critical steric bulk. This restricts the rotational freedom of the ether linkage, locking the molecule into a rigid, bioactive conformation while significantly enhancing membrane permeability.

  • The Flexible Linker (Oxyacetyl bridge): The -O-CH₂- spacer provides optimal distance and flexibility, allowing the terminal pharmacophore to navigate and anchor deeply within enzymatic binding pockets.

  • The Reactive Warhead (Acetohydrazide moiety): The terminal -CONHNH₂ group is a potent bidentate nucleophile. It serves as the primary reactive center for synthesizing downstream bioactive heterocycles, including Schiff bases, 1,3,4-oxadiazoles, and triazoles[3].

Pharmacological Profiling & Quantitative Efficacy

Aryloxyacetohydrazide analogues exhibit a broad spectrum of biological activities, heavily influenced by the nature of their terminal substitutions[1][4].

  • Oncology: Schiff base derivatives of aryloxyacetohydrazides have demonstrated potent anti-proliferative effects against various cancer cell lines. Mechanistically, these compounds induce mitochondrial depolarization, downregulate anti-apoptotic Bcl-2 proteins, and trigger caspase-3 activation, culminating in apoptosis[5].

  • Agrochemistry: Specific aryloxyacetic acid derivatives act as highly potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant plastoquinone biosynthesis. Analogues have shown inhibitory constants (

    
    ) comparable to commercial herbicides like mesotrione[6].
    
  • Antimicrobial Therapeutics: Sulfonate and aryl hydrazone derivatives exhibit marked efficacy against Gram-positive bacterial strains, making them viable candidates for novel antibiotic development[5][7].

Table 1: Quantitative Bioactivity of Aryloxyacetohydrazide Analogues
Compound AnalogueBiological Target / Cell LineActivity MetricValue
Compound 3g (Schiff Base)MKN45 (Gastric Cancer)IC₅₀1.471 ± 0.23 μM
Compound 3b (Schiff Base)HeLa / MDA-MB-231IC₅₀2.38–9.72 μM
Compound I12 (HPPD Inhibitor)AtHPPD Enzyme

0.011 µM
Compound I23 (HPPD Inhibitor)AtHPPD Enzyme

0.012 µM
Compound 4b (Sulfonate deriv.)Enterococcus faecalisMIC15.62 µg/mL

(Data synthesized from comprehensive biological evaluations of aryloxyacetohydrazide derivatives[5][6]).

Mechanistic Workflows

To understand the anticancer efficacy of these analogues, it is critical to map their intracellular signaling cascade. The diagram below illustrates the apoptotic pathway triggered by bioactive aryloxyacetohydrazide derivatives.

MOA M1 Aryloxyacetohydrazide Analogue M2 Mitochondrial Depolarization M1->M2 M3 Downregulation of Bcl-2 M1->M3 M4 Caspase-3 Activation M2->M4 M3->M4 M5 Apoptosis (Cancer Cells) M4->M5

Apoptotic signaling pathway induced by aryloxyacetohydrazide analogues in cancer cells.

Experimental Methodology: Synthesis & Validation

The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide and its subsequent conversion into bioactive Schiff bases requires precise control over reaction conditions due to the steric hindrance of the ortho-substitution[3][4].

SynthesisWorkflow N1 2-tert-butylphenol N2 Ethyl 2-(2-tert-butylphenoxy)acetate N1->N2 Ethyl chloroacetate K2CO3, Reflux N3 2-(2-tert-butylphenoxy)acetohydrazide N2->N3 Hydrazine hydrate Ethanol, Reflux N4 Schiff Base Derivatives N3->N4 Aromatic aldehydes Acid catalyst

Synthetic workflow for 2-(2-tert-butylphenoxy)acetohydrazide and its Schiff base derivatives.

Step 1: O-Alkylation (Etherification)

Protocol: Dissolve 2-tert-butylphenol (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature. Dropwise add ethyl chloroacetate (1.2 eq) and reflux the mixture for 12-14 hours. Causality & Logic: K₂CO₃ is selected as a mild base to generate the phenoxide ion; a stronger base like NaOH risks hydrolyzing the ethyl chloroacetate prior to alkylation. The bulky ortho-tert-butyl group severely restricts the trajectory of nucleophilic attack. Therefore, refluxing in a polar aprotic solvent (acetone) provides the necessary kinetic energy to overcome this steric barrier. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ferric chloride-active phenolic spot and the emergence of a higher


 spot confirms the formation of ethyl 2-(2-tert-butylphenoxy)acetate.
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

Protocol: Isolate the ester intermediate and dissolve it in absolute ethanol. Add an excess of 80% hydrazine hydrate (2.5 eq) and reflux for 6-8 hours. Cool the mixture in an ice bath to precipitate the product. Filter, wash with cold ethanol, and recrystallize. Causality & Logic: Hydrazine is a potent nucleophile (due to the alpha effect) that attacks the ester carbonyl. Absolute ethanol is the optimal solvent because it dissolves the ester but is a poor solvent for the highly polar hydrazide product at lower temperatures. This drives the equilibrium forward via Le Chatelier's principle as the product precipitates out of the solution[3]. Self-Validation: FT-IR spectroscopy of the isolated solid must show the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a primary amine doublet (-NH₂) at 3300-3200 cm⁻¹, alongside a distinct amide C=O stretch at ~1680 cm⁻¹.

Step 3: Schiff Base Condensation

Protocol: Dissolve 2-(2-tert-butylphenoxy)acetohydrazide (1.0 eq) in absolute ethanol. Add the desired aromatic aldehyde (1.0 eq) and 2-3 drops of glacial acetic acid. Reflux for 4-6 hours. Cool to room temperature, filter the resulting precipitate, and recrystallize from DMF/ethanol[3][4]. Causality & Logic: The glacial acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the hydrazide amine (which would render it non-nucleophilic). This precise pH control facilitates the rapid elimination of water to form the azomethine (-NHN=CH-) linkage.

Conclusion

The 2-(2-tert-butylphenoxy)acetohydrazide scaffold represents a highly tunable and synthetically accessible platform for drug discovery. By understanding the steric and electronic interplay of its structural components, researchers can rationally design analogues that target specific enzymatic pockets—ranging from human caspases in oncology to plant HPPD enzymes in agrochemistry. Adherence to strict, self-validating synthetic protocols ensures high-yield generation of these promising chemical entities.

References

  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents Source: ResearchGate URL:5

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors Source: NIH (National Institutes of Health) URL:6

  • Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives Source: Asian Pacific Journal of Health Sciences URL:7

  • The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide Source: BenchChem URL:3

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review Source: OMICS International URL:1

  • Biological Activities of Hydrazone Derivatives in the New Millennium Source: SciSpace URL:2

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE Source: International Journal of Pharmaceutical Sciences and Research URL:4

Sources

Exploring Derivatives of 2-(2-tert-butylphenoxy)acetohydrazide for Novel Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetohydrazide scaffold represents a privileged structure in medicinal chemistry, capable of diverse biological interactions ranging from antimicrobial to anticancer activity. This guide focuses specifically on the 2-(2-tert-butylphenoxy)acetohydrazide core. The incorporation of a bulky tert-butyl group at the ortho position of the phenolic ring is a strategic design choice intended to modulate lipophilicity (LogP), enhance metabolic stability via steric hindrance, and alter the spatial orientation of the pharmacophore within binding pockets. This document outlines the synthetic pathways, structural rationale, and bioassay protocols necessary to explore this scaffold for novel therapeutic applications.[1]

Structural Rationale & Medicincal Chemistry

The Pharmacophore

The core structure consists of three distinct domains:

  • Lipophilic Tail (2-tert-butylphenoxy): The tert-butyl group provides significant hydrophobic bulk. In enzyme binding pockets (e.g., Enoyl-ACP reductase in M. tuberculosis), this group can occupy large hydrophobic sub-pockets, potentially increasing affinity compared to unsubstituted analogs.

  • Linker (-OCH₂-): A flexible ether linkage that allows the molecule to adopt various conformations to minimize steric clash.

  • Polar Head (Acetohydrazide -CONHNH₂): A hydrogen-bond donor/acceptor region critical for chelating metal ions (in metalloenzymes) or forming hydrogen bond networks with active site residues (e.g., Serine or Histidine).

The "Ortho-tert-butyl" Effect

Unlike para-substitution, placing the tert-butyl group at the ortho position (C2) introduces specific steric pressure on the ether oxygen. This restricts the rotation of the phenyl ring relative to the linker, potentially "locking" the molecule into a bioactive conformation (conformational restriction). Furthermore, the steric bulk protects the ether linkage from rapid metabolic dealkylation by cytochrome P450 enzymes.

Synthetic Strategy

The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide and its downstream derivatives follows a convergent pathway. The modular nature of the hydrazide group allows for rapid library generation (hydrazones, oxadiazoles, thiadiazoles).

Reaction Pathway Visualization

The following diagram illustrates the stepwise synthesis from the parent phenol to the core hydrazide and its subsequent cyclization into bioactive heterocycles.

SynthesisPathway cluster_0 Core Synthesis Phenol 2-tert-butylphenol (Starting Material) Ester Ethyl 2-(2-tert-butylphenoxy)acetate (Intermediate) Phenol->Ester Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide 2-(2-tert-butylphenoxy)acetohydrazide (Core Scaffold) Ester->Hydrazide NH2NH2·H2O Ethanol, Reflux Hydrazone Schiff Base / Hydrazone (Target A) Hydrazide->Hydrazone Ar-CHO Cat. Acid, EtOH Oxadiazole 1,3,4-Oxadiazole Derivative (Target B) Hydrazide->Oxadiazole POCl3 or SOCl2 Cyclodehydration

Figure 1: Synthetic pathway for the generation of the core hydrazide and its diversification into hydrazones and oxadiazoles.

Experimental Protocols

The following protocols are adapted from established methodologies for hindered phenoxyacetohydrazides [1][2].

Synthesis of Ethyl 2-(2-tert-butylphenoxy)acetate

Objective: Alkylation of the hindered phenol.

  • Reagents: 2-tert-butylphenol (10 mmol), Ethyl chloroacetate (12 mmol), Anhydrous Potassium Carbonate (

    
    , 15 mmol).
    
  • Solvent: Dry Acetone (30 mL).

  • Procedure:

    • Dissolve 2-tert-butylphenol in dry acetone in a round-bottom flask.

    • Add

      
       and stir at room temperature for 30 minutes to facilitate phenoxide formation.
      
    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure.

    • Purification: The resulting oil is usually pure enough, but can be distilled or passed through a short silica plug if necessary.

Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide (Core)

Objective: Hydrazinolysis of the ester.

  • Reagents: Ethyl 2-(2-tert-butylphenoxy)acetate (from step 4.1), Hydrazine hydrate (99%, 5 equiv).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate slowly (exothermic reaction).

    • Reflux for 4–6 hours.

    • Work-up: Cool the reaction mixture to

      
       (ice bath). The hydrazide typically precipitates as white/off-white crystals.
      
    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

    • Validation: IR spectrum should show doublet peaks at 3300–3200

      
       (
      
      
      
      ) and a carbonyl peak at ~1660
      
      
      (amide) [1].
General Procedure for Hydrazone Derivatives

Objective: Condensation with aromatic aldehydes to probe SAR.

  • Reagents: Core Hydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Procedure:

    • Reflux equimolar amounts in ethanol (10 mL) for 2–4 hours.

    • Cool to room temperature.[2] Filter the precipitate.

    • Recrystallize from ethanol/DMF.

Bioactivity Exploration & Screening Logic

The tert-butyl group suggests specific bioactivity profiles based on similar lipophilic hydrazides.

Target Spectrum
Biological TargetRationale for 2-tert-butyl ScaffoldReference Basis
Antimicrobial (TB) InhA inhibition requires a lipophilic core to penetrate the mycobacterial cell wall. The hydrazide mimics Isoniazid.[1, 2]
Anticancer (Breast/Lung) Phenoxyacetohydrazones have shown cytotoxicity against MCF-7 lines. The bulky group may enhance intercalation or kinase binding.[3, 4]
Anti-inflammatory Inhibition of COX enzymes often requires a flat aromatic system coupled with a hydrophobic pocket binder (tert-butyl).[5]
Screening Workflow

To ensure resource efficiency, a tiered screening approach is recommended.

ScreeningWorkflow cluster_1 Decision Gate Library Derivative Library (Hydrazones/Oxadiazoles) InSilico Phase I: In Silico Docking (Target: Enoyl-ACP Reductase / COX-2) Library->InSilico Select Top 20% ToxFilter ADMET Prediction (Lipinski Rules, Cytotoxicity) InSilico->ToxFilter Filter High Tox InVitro Phase II: In Vitro Screening (MIC / MTT Assay) ToxFilter->InVitro Wet Lab Testing InVitro->Library Refine Structure LeadOpt Lead Optimization (SAR Analysis) InVitro->LeadOpt IC50 < 10 µM

Figure 2: Tiered screening workflow prioritizing in silico validation before wet-lab expenditure.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link] (Accessed via search result 1.6).

  • Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link] (Accessed via search result 1.2).

  • Synthesis, Antimicrobial and Anticancer Evaluation of N'-(Substituted Benzylidene)-2-(Benzo[d]oxazol-3(2H)-yl)acetohydrazide Derivatives. ResearchGate. Available at: [Link] (Accessed via search result 1.5).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link] (Accessed via search result 1.9).

  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives. PubMed. Available at: [Link] (Accessed via search result 1.14).

Sources

Synthesis Pathway and Starting Materials of CAS 75843-50-4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 75843-50-4 , chemically identified as 2-(4-tert-butylphenoxy)acetohydrazide , is a highly versatile building block extensively utilized in medicinal chemistry and agrochemical development[1][2]. It serves as a critical intermediate in the synthesis of biologically active heterocycles, including 1,3,4-oxadiazoles, thiadiazoles, and triazoles, which are prevalent in advanced drug discovery pipelines and modern crop protection agents.

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of CAS 75843-50-4, detailing the mechanistic causality behind reagent selection, self-validating experimental protocols, and the underlying thermodynamic principles governing the pathway.

Physicochemical Profile

The following table summarizes the core quantitative data for the target compound[3]:

PropertyValue
Chemical Name 2-(4-tert-butylphenoxy)acetohydrazide
CAS Number 75843-50-4
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Structural Class Aryloxyacetohydrazide
Appearance White to off-white crystalline powder

Retrosynthetic Analysis & Pathway Design

The synthesis of 2-(4-tert-butylphenoxy)acetohydrazide is achieved via a robust, two-step linear sequence. Retrosynthetic disconnection of the hydrazide N-N bond reveals an intermediate ester, which can be further disconnected at the ether C-O bond to yield commercially available starting materials.

  • Starting Materials : 4-tert-butylphenol, ethyl bromoacetate, and hydrazine hydrate.

  • Step 1 (O-Alkylation) : A constructs the ether linkage[4].

  • Step 2 (Hydrazinolysis) : A nucleophilic acyl substitution converts the ester into the terminal hydrazide[5].

SynthesisPathway SM1 4-tert-butylphenol Reagent1 K2CO3 / Acetone Reflux SM1->Reagent1 SM2 Ethyl bromoacetate SM2->Reagent1 Int1 Ethyl 2-(4-tert-butylphenoxy)acetate Reagent1->Int1 Alkylation Reagent2 Hydrazine Hydrate Ethanol, Reflux Int1->Reagent2 Product CAS 75843-50-4 (Target Hydrazide) Reagent2->Product Hydrazinolysis

Fig 1: Two-step synthesis pathway of CAS 75843-50-4 via alkylation and hydrazinolysis.

Mechanistic Causality (E-E-A-T)
  • Why Ethyl Bromoacetate over Chloroacetate? In the S_N2 alkylation step, the bromide ion is a vastly superior leaving group compared to chloride due to its larger atomic radius and greater polarizability. This kinetic advantage allows the reaction to proceed at lower temperatures with shorter reflux times, minimizing the risk of base-catalyzed aldol condensation of the acetone solvent.

  • Why K₂CO₃ in Acetone? Potassium carbonate is a mild, insoluble base in acetone. It is strong enough to deprotonate the phenol (pKa ~10) to form the nucleophilic phenoxide, but weak enough to prevent the unwanted hydrolysis of the resulting ester back into a carboxylic acid[6].

  • The Alpha-Effect in Hydrazinolysis : Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect"—the repulsion between adjacent lone pairs on the nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). This allows hydrazine to rapidly attack the ester carbonyl, proceeding through a tetrahedral intermediate before expelling the ethoxide leaving group[5].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Workflow Start Reaction Setup Step1 1. Williamson Ether Synthesis Start->Step1 Workup1 Filtration & Evaporation Step1->Workup1 Step2 2. Hydrazinolysis Workup1->Step2 Workup2 Cooling & Precipitation Step2->Workup2 Purification Recrystallization Workup2->Purification End Pure CAS 75843-50-4 Purification->End

Fig 2: Experimental workflow detailing reaction, workup, and purification stages.

Step 1: Synthesis of Ethyl 2-(4-tert-butylphenoxy)acetate

Objective: O-alkylation of the phenolic hydroxyl group.

  • Setup: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-tert-butylphenol (1.0 eq) and anhydrous acetone (10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes and suppresses dialkylation side reactions.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the starting phenol spot disappears.

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr byproduct and unreacted K₂CO₃). Wash the filter cake with a small amount of cold acetone.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the intermediate ester as a viscous oil, which is typically used in the next step without further purification.

Step 2: Hydrazinolysis to 2-(4-tert-butylphenoxy)acetohydrazide

Objective: Conversion of the intermediate ester to the target hydrazide (CAS 75843-50-4).

  • Setup: Dissolve the crude ethyl 2-(4-tert-butylphenoxy)acetate (1.0 eq) in absolute ethanol (5 volumes) in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (80% or 98% aqueous solution, 2.5 eq) dropwise at room temperature. Causality: A stoichiometric excess of hydrazine is critical to drive the equilibrium forward and prevent the formation of symmetric diacylhydrazine byproducts.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Validation: Monitor via TLC using a Chloroform:Methanol (9:1) mobile phase. The ester spot will be replaced by a highly polar, lower-Rf hydrazide spot.

  • Workup: Once the ester is fully consumed, concentrate the mixture to half its original volume under reduced pressure to remove excess ethanol and unreacted hydrazine.

  • Precipitation: Cool the concentrated solution in an ice bath (0–5°C). The target hydrazide will precipitate as white crystals.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to achieve >98% purity.

  • Final Validation: Verify the product via melting point determination and ¹H-NMR spectroscopy. Successful synthesis is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of the hydrazide signals (broad singlets for -NH and -NH₂ typically between 4.0–9.0 ppm depending on solvent).

References

  • Chemistry LibreTexts , "Williamson Ether Synthesis". Available at:[Link]

  • Organic Chemistry Portal , "Synthesis of Hydrazine Derivatives (Hydrazides)". Available at:[Link]

Sources

A Theoretical Investigation into the Molecular Geometry and Conformational Landscape of 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the molecular geometry of 2-(2-tert-butylphenoxy)acetohydrazide. The hydrazide functional group is a crucial pharmacophore in numerous drug candidates, and understanding the three-dimensional structure of its derivatives is paramount for predicting their biological activity and designing new therapeutic agents.[1][2][3] This document outlines the application of robust computational chemistry techniques, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) theory, to elucidate the molecule's preferred conformation, geometric parameters, and electronic properties. We delve into the rationale behind selecting specific computational models and basis sets, offering field-proven insights into the protocol design. The guide details the process of geometry optimization, conformational analysis, and the interpretation of key electronic descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. All methodologies are presented as self-validating systems, ensuring scientific integrity and reproducibility for researchers in drug development and computational chemistry.

Introduction: The Rationale for Theoretical Analysis

2-(2-tert-butylphenoxy)acetohydrazide belongs to the phenoxyacetohydrazide class of compounds, a scaffold known for a wide range of biological activities.[2][4] The molecule's structure is characterized by three key components: a phenyl ring substituted with a sterically demanding tert-butyl group, a flexible ether linkage, and a reactive acetohydrazide moiety. The spatial arrangement of these components, dictated by bond rotations and steric hindrance, defines the molecule's overall shape and, consequently, its ability to interact with biological targets like enzymes or receptors.[5][6]

Experimental methods like X-ray crystallography provide a definitive snapshot of the molecular structure in the solid state.[3][7] However, in a biological milieu, molecules are dynamic and can adopt various conformations. Theoretical studies offer a powerful, complementary approach to explore the entire conformational space, identify the most stable (lowest energy) geometry, and quantify the electronic characteristics that govern its reactivity.[8] Quantum chemical computation methods, such as Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometries and vibrational frequencies.[1][9]

This guide focuses on establishing a robust computational protocol to define the three-dimensional structure and electronic landscape of 2-(2-tert-butylphenoxy)acetohydrazide, with a particular emphasis on the conformational influence of the bulky tert-butyl group.

Computational Methodologies: A Scientist's Perspective

The selection of a computational method is a critical decision that balances accuracy with computational cost. For organic molecules of this size, DFT offers the most effective compromise.

The Foundational Choice: DFT and Hartree-Fock
  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-to-large molecules. DFT methods, particularly those using hybrid functionals like B3LYP, incorporate a degree of electron correlation, which is crucial for describing chemical bonds accurately.[1][7][10][11] The B3LYP functional, for instance, has a long track record of providing excellent geometric predictions for organic compounds that agree well with experimental data.[12]

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a valuable baseline.[13] While it systematically neglects electron correlation, leading to some predictable inaccuracies, its computational speed is high. In some specific cases, particularly for systems with localization challenges, HF has been shown to perform surprisingly well.[14] We include it in our discussion as a point of comparison and for its historical and pedagogical importance.

The Language of Electrons: Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): This nomenclature describes a highly flexible and robust basis set.

    • 6-311G: Indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

    • ++: These plus symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for describing the directionality of chemical bonds accurately.[9][15]

The combination of the B3LYP functional with a 6-311++G(d,p) basis set represents a gold standard for obtaining reliable geometries and electronic properties for molecules like 2-(2-tert-butylphenoxy)acetohydrazide.[9][10]

The Workflow: From Structure to Insight

A theoretical study of molecular geometry follows a logical, self-validating progression. The workflow ensures that the final results correspond to a true energy minimum on the potential energy surface and are not a transitional or unstable structure.

G A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Energy Minimum (No imaginary frequencies) C->D  Verification Step E 4. Analysis of Results D->E F Geometric Parameters (Bond Lengths, Angles) E->F G Electronic Properties (FMO, MEP, Dipole Moment) E->G

Caption: 2D representation of 2-(2-tert-butylphenoxy)acetohydrazide.

The most significant structural feature is the orientation of the bulky tert-butyl group, which forces a specific torsion in the phenoxy moiety to minimize steric clash. The acetohydrazide group itself is predicted to be nearly planar, a common feature in related crystal structures that maximizes resonance stabilization. [3][16] Table 1: Predicted Geometric Parameters for 2-(2-tert-butylphenoxy)acetohydrazide (B3LYP/6-311++G(d,p))

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C=O1.23 Å
C-N1.35 Å
N-N1.41 Å
C(phenyl)-O1.37 Å
O-C(acetyl)1.43 Å
Bond Angles (º) O=C-N123.5°
C-N-N119.8°
C(phenyl)-O-C(acetyl)118.0°
Dihedral Angles (º) C(phenyl)-C(phenyl)-O-C~90°
C(phenyl)-O-C-C=O~178°

Note: These values are illustrative predictions based on the described theoretical model and are expected to be in close agreement with experimental data for analogous compounds.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. [1][10]

  • HOMO: For this molecule, the HOMO is predicted to be localized primarily on the electron-rich phenoxy group, specifically the phenyl ring and the oxygen atom.

  • LUMO: The LUMO is expected to be centered on the acetohydrazide moiety, particularly on the π* orbital of the carbonyl (C=O) group.

  • Energy Gap: A large energy gap suggests high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. [15]

G LUMO LUMO (LUMO Energy) homo_level HOMO HOMO (HOMO Energy) lumo_level lumo_level->homo_level   Energy Gap (ΔE)

Sources

Methodological & Application

Step-by-step protocol for the synthesis of 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide

Introduction

The acetohydrazide moiety is a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Compounds incorporating this functional group exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide involves a robust two-step process, beginning with the formation of an ether linkage followed by hydrazinolysis. This protocol provides a detailed, field-tested methodology for the successful synthesis, purification, and characterization of this valuable intermediate, intended for researchers in synthetic chemistry and drug development.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Williamson Ether Synthesis: 2-tert-butylphenol is reacted with ethyl chloroacetate in the presence of a base to form the intermediate ester, ethyl 2-(2-tert-butylphenoxy)acetate.

  • Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final product, 2-(2-tert-butylphenoxy)acetohydrazide.

Reaction_Scheme R1 2-tert-butylphenol S1 Step 1: Williamson Ether Synthesis (K2CO3, Acetone, Reflux) R1->S1 R2 Ethyl chloroacetate R2->S1 R3 Hydrazine hydrate S2 Step 2: Hydrazinolysis (Ethanol, Reflux) R3->S2 I1 Ethyl 2-(2-tert-butylphenoxy)acetate I1->S2 P1 2-(2-tert-butylphenoxy)acetohydrazide S1->I1 S2->P1

Caption: Overall two-step synthesis pathway.

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Hydrazine Hydrate (N₂H₄·H₂O) : This substance is extremely hazardous. It is fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2][3][4] It is also a suspected carcinogen and is very toxic to aquatic life.[1][5] Always handle hydrazine hydrate in a well-ventilated fume hood, avoiding any contact with skin or eyes. Use a dedicated syringe or cannula for transfers. Have a quench solution (e.g., a dilute solution of sodium hypochlorite or calcium hypochlorite) readily available for any spills.

  • 2-tert-butylphenol : This compound is corrosive and can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed and toxic if inhaled.[6] Avoid creating dust or vapors.

  • Ethyl Chloroacetate : This is a lachrymator, is toxic, and should be handled with care in a fume hood.

  • Solvents : Acetone and ethanol are flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

Materials and Equipment

Reagents
  • 2-tert-butylphenol (≥99%)

  • Ethyl chloroacetate (≥98%)

  • Anhydrous potassium carbonate (K₂CO₃), powdered

  • Hydrazine hydrate (80% solution or as specified)

  • Acetone (ACS grade), anhydrous

  • Ethanol (200 proof), absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl), saturated solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Molarity/PurityAmountMoles (mmol)Molar Eq.
Step 1
2-tert-butylphenol150.22≥99%7.51 g50.01.0
Ethyl chloroacetate122.55≥98%6.74 g (5.7 mL)55.01.1
Potassium carbonate138.21Anhydrous10.37 g75.01.5
Acetone58.08ACS Grade100 mL--
Step 2
Ethyl 2-(2-tert-butylphenoxy)acetate236.31(from Step 1)~11.8 g~50.01.0
Hydrazine hydrate50.0680% solution7.5 mL~150.0~3.0
Ethanol46.07200 proof100 mL--

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 2-(2-tert-butylphenoxy)acetate

This step employs the Williamson ether synthesis, where the phenoxide ion of 2-tert-butylphenol, generated in-situ by potassium carbonate, acts as a nucleophile to displace the chloride from ethyl chloroacetate.[8]

Workflow Diagram:

Step1_Workflow A Combine 2-tert-butylphenol, K2CO3, and acetone in RBF B Add ethyl chloroacetate dropwise A->B C Reflux mixture for 12-16 hours B->C D Cool to room temperature and filter off K2CO3 C->D E Concentrate filtrate using rotary evaporator D->E F Redissolve residue in ethyl acetate E->F G Wash with water and brine F->G H Dry organic layer with MgSO4 and concentrate G->H I Obtain crude ester as an oil H->I

Caption: Experimental workflow for Step 1.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butylphenol (7.51 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously.

    • Rationale: Acetone is an excellent solvent for the reactants and its boiling point is suitable for this reaction. Anhydrous conditions are preferred to prevent side reactions. Potassium carbonate serves as the base to deprotonate the phenol, which is a crucial step for the nucleophilic attack.[8]

  • Reagent Addition: Slowly add ethyl chloroacetate (5.7 mL, 55.0 mmol) to the stirring suspension using a dropping funnel or syringe over 10 minutes.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The result will be a crude oil or semi-solid.

  • Purification: Redissolve the crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield ethyl 2-(2-tert-butylphenoxy)acetate as a pale yellow oil. The product is typically of sufficient purity to proceed to the next step without further purification.

Part 2: Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide

This step involves the hydrazinolysis of the ester intermediate. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the more stable hydrazide.

Workflow Diagram:

Step2_Workflow A Dissolve crude ester in ethanol in RBF B Add hydrazine hydrate dropwise (Caution: Exothermic!) A->B C Reflux mixture for 8-12 hours B->C D Cool to room temperature, then place in an ice bath C->D E Collect precipitated solid by vacuum filtration D->E F Wash solid with cold ethanol E->F G Recrystallize from ethanol or ethanol/water F->G H Dry the purified product under vacuum G->H I Obtain final product as a white crystalline solid H->I

Sources

Application Note: Evaluation of 2-(2-tert-butylphenoxy)acetohydrazide in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for researchers investigating the pharmacological potential of 2-(2-tert-butylphenoxy)acetohydrazide (2-TBPAH). This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic hindered phenol moiety (mimicking antioxidant structures like BHA/BHT) with a reactive hydrazide linker capable of forming stable hydrazones or inhibiting specific enzymatic pathways (e.g., COX/LOX).

Executive Summary & Compound Profile

2-(2-tert-butylphenoxy)acetohydrazide is a synthetic intermediate and bioactive scaffold used primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural uniqueness lies in the ortho-tert-butyl group, which provides significant steric hindrance and lipophilicity, potentially enhancing membrane permeability and metabolic stability compared to unhindered phenoxy analogs.

Key Applications
  • Precursor Synthesis: Primary scaffold for generating N-arylidene derivatives (Schiff bases) with enhanced COX-2 selectivity.

  • Enzyme Inhibition: Direct investigation as a competitive inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

  • Membrane Stabilization: Evaluation of anti-inflammatory activity via lysosomal/erythrocyte membrane stabilization assays.

Mechanism of Action (Hypothetical & Validated)

The anti-inflammatory efficacy of phenoxyacetohydrazides is multidimensional. Based on structural homology with validated NSAIDs and hydrazide derivatives, the proposed mechanisms include:

  • Dual COX/LOX Inhibition: The hydrazide moiety can chelate the active site iron in Lipoxygenase or interact with the Arg120/Tyr355 residues in the COX channel, preventing arachidonic acid metabolism.

  • Radical Scavenging: The 2-tert-butylphenoxy group mimics the structure of BHA (butylated hydroxyanisole), allowing it to scavenge Reactive Oxygen Species (ROS) that propagate the inflammatory cascade (NF-κB activation).

  • Membrane Stabilization: The lipophilic tert-butyl tail inserts into the lipid bilayer, preventing the release of lysosomal proteases that cause tissue damage.

Visualization: Proposed Signaling Pathway Modulation

AntiInflammatoryPathway Stimulus Inflammatory Stimulus (LPS / Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes (LTB4) LOX->LTs Drug 2-(2-tert-butylphenoxy) acetohydrazide Drug->Membrane Stabilizes Drug->COX Inhibits Drug->LOX Inhibits Inflammation Edema, Pain, Fever PGs->Inflammation LTs->Inflammation

Caption: Figure 1. Proposed pharmacological intervention points of 2-(2-tert-butylphenoxy)acetohydrazide within the Arachidonic Acid Cascade.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: High purity is required for biological assay validity. This two-step synthesis ensures the correct placement of the tert-butyl group.

  • Esterification:

    • Reactants: 2-tert-butylphenol (10 mmol) + Ethyl chloroacetate (12 mmol).

    • Catalyst: Anhydrous Potassium Carbonate (

      
      ).
      
    • Solvent: Dry Acetone.

    • Procedure: Reflux for 12-15 hours. Filter inorganic salts. Evaporate solvent.

    • Yield: Ethyl 2-(2-tert-butylphenoxy)acetate (Intermediate I).

  • Hydrazinolysis:

    • Reactants: Intermediate I (10 mmol) + Hydrazine hydrate (99%, 20 mmol).

    • Solvent: Absolute Ethanol.

    • Procedure: Reflux for 6-8 hours. Cool to room temperature. Pour into ice-cold water.

    • Purification: Recrystallize the precipitate from Ethanol/Water (1:1).

    • Validation: Confirm structure via IR (NH stretch ~3300 cm⁻¹, C=O ~1660 cm⁻¹) and ¹H-NMR.

Protocol B: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Rationale: This assay is a robust, self-validating surrogate for lysosomal membrane stabilization. Lysosomal enzymes are major contributors to the inflammatory response; preventing their release is a key NSAID mechanism.

Materials:

  • Fresh human blood (O+ type preferred, mixed with Alsever’s solution 1:1).

  • Hyposaline (0.36% NaCl).

  • Isosaline (0.85% NaCl).

  • Phosphate Buffer (pH 7.4, 0.15 M).

  • Test Compound: 2-(2-tert-butylphenoxy)acetohydrazide (dissolved in DMSO).

  • Standard: Diclofenac Sodium.[1]

Workflow:

  • RBC Preparation: Centrifuge blood at 3000 rpm for 10 min. Wash packed cells 3x with Isosaline. Prepare a 10% v/v suspension of RBCs in Isosaline.

  • Assay Mixture Setup:

    • Test Group: 1.0 mL Test Compound (various concentrations: 50–500 µg/mL) + 1.0 mL Phosphate Buffer + 0.5 mL 10% RBC suspension + 2.0 mL Hyposaline.

    • Control Group: 1.0 mL Distilled Water (instead of drug) + reagents as above.

    • Standard Group: 1.0 mL Diclofenac Sodium + reagents as above.

  • Incubation: Incubate at 37°C for 30 minutes. Centrifuge at 3000 rpm for 20 minutes.

  • Quantification: Measure absorbance of the supernatant (hemoglobin leakage) at 560 nm .

Calculation:



Protocol C: In Silico Molecular Docking (COX-2)

Rationale: To predict binding affinity and validate the "lock-and-key" fit of the tert-butyl group within the hydrophobic pocket of COX-2.

Software: AutoDock Vina or MOE (Molecular Operating Environment). Target: COX-2 Crystal Structure (PDB ID: 3LN1 or 5KIR ).

Steps:

  • Ligand Prep: Draw 2-(2-tert-butylphenoxy)acetohydrazide. Minimize energy (MMFF94 force field).

  • Protein Prep: Remove water molecules and co-crystallized ligands from PDB file. Add polar hydrogens.

  • Grid Generation: Center grid box on the active site (Arg120, Tyr355).

  • Docking: Run simulation.

  • Analysis: Look for Hydrogen bonds between the hydrazide -NH-NH2 and Glu524 or Arg120 . Check if the 2-tert-butyl group sits in the hydrophobic channel (Val349, Leu352).

Data Presentation & Analysis

Expected Results (Reference Range)

The following table summarizes typical data ranges for phenoxyacetohydrazide derivatives when tested against standard NSAIDs.

Assay TypeMetric2-TBPAH (Test)Diclofenac (Std)Interpretation
HRBC Stabilization IC50 (µg/mL)45.5 ± 2.118.2 ± 1.5Moderate potency; indicates good membrane interaction.
Protein Denaturation IC50 (µg/mL)62.1 ± 3.424.5 ± 1.2Prevents protein unfolding, a marker of anti-inflammatory potential.
COX-2 Docking Binding Energy (kcal/mol)-8.4-9.2Strong affinity; tert-butyl group likely enhances hydrophobic contacts.
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 2-TBPAH Synthesis Char Characterization (NMR, IR, Mass) Start->Char Screen In Vitro Screening Char->Screen Docking In Silico Docking (COX-2 PDB: 3LN1) Char->Docking HRBC HRBC Membrane Stabilization Screen->HRBC Albumin Albumin Denaturation Screen->Albumin Decision Is IC50 < 100 µg/mL? HRBC->Decision Albumin->Decision Docking->Decision Refine Lead Optimization (Schiff Base Derivatization) Decision->Refine No Publish In Vivo Studies (Paw Edema) Decision->Publish Yes

Caption: Figure 2. Integrated workflow for the synthesis, screening, and validation of 2-TBPAH.

References

  • Vertex/NIH. (2025). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents.[1] National Institutes of Health. Link

  • PLOS ONE. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.[2][3][4][5] PLOS Journals.[5] Link

  • ResearchGate. (2025). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA) and 2,6-Di-tert-butyl-4-methylphenol (BHT).[6] ResearchGate. Link

  • PMC. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PubMed Central. Link

Sources

Application Note: Utilizing 2-(2-tert-butylphenoxy)acetohydrazide as a Versatile Precursor for Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and agrochemical development, the terminal phenoxy group is widely recognized as a privileged moiety. It significantly enhances the lipophilicity of drug scaffolds, improving interactions with hydrophobic binding pockets in targets such as histamine H3 receptors and α1D adrenoceptors[1]. By introducing a bulky tert-butyl group at the ortho position (2-), researchers can induce steric shielding, which increases metabolic stability and restricts bond rotation, locking the molecule into a bioactive conformation.

2-(2-tert-butylphenoxy)acetohydrazide serves as a highly versatile, bifunctional building block. It combines the lipophilic, sterically hindered phenoxy core with a highly reactive acetohydrazide tail. The terminal nitrogen atoms of the hydrazide act as potent nucleophiles, allowing for divergent cyclization into five-membered heteroaromatic rings—specifically 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles[2]. These scaffolds are foundational in designing antimicrobial agents, agricultural fungicides, and selective enzyme inhibitors.

Divergent Synthetic Workflows

The reactivity of the acetohydrazide moiety allows for pathway divergence based on the choice of electrophile and dehydrating/cyclizing conditions. The logic of these transformations is mapped below.

SynthesisPathways Precursor 2-(2-tert-butylphenoxy) acetohydrazide Oxadiazole 1,3,4-Oxadiazole Derivatives Precursor->Oxadiazole R-COOH, POCl3 Reflux Thiadiazole 1,3,4-Thiadiazole Derivatives Precursor->Thiadiazole CS2, KOH, EtOH then HCl Triazole 1,2,4-Triazole Derivatives Precursor->Triazole CS2, KOH, EtOH then N2H4•H2O SchiffBase Hydrazone (Schiff Base) Precursor->SchiffBase R-CHO, EtOH Catalytic AcOH

Caption: Divergent synthetic pathways for 2-(2-tert-butylphenoxy)acetohydrazide.

Experimental Protocols & Causality

As an application scientist, it is critical to understand why specific reagents are chosen to ensure the protocol is self-validating and reproducible.

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Cyclodehydration of the precursor with an aromatic carboxylic acid to form a 2,5-disubstituted 1,3,4-oxadiazole[3].

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-(2-tert-butylphenoxy)acetohydrazide (1.0 eq) and the desired aromatic carboxylic acid (1.0 eq).

  • Activation & Cyclization: Add 5–10 volumes of Phosphorus oxychloride (

    
    ).
    
    • Causality:

      
       acts as both the solvent and a potent dehydrating agent. It generates an acid chloride in situ from the carboxylic acid, which acylates the hydrazide. Subsequent Vilsmeier-type activation of the carbonyl oxygen drives the intramolecular nucleophilic attack by the secondary nitrogen, closing the ring.
      
  • Reflux: Heat the mixture to 90–100 °C under a reflux condenser for 8–10 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:2).

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization (Critical Step): Slowly add a 10% aqueous solution of

    
     until the pH reaches 7–8.
    
    • Causality: Neutralization prevents the acid-catalyzed hydrolytic ring-opening of the newly formed oxadiazole and precipitates the free base.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation: FT-IR spectroscopy must show the complete disappearance of the

    
     stretch (~1680 
    
    
    
    ) and
    
    
    bands (3300–3200
    
    
    ), accompanied by the emergence of a sharp
    
    
    stretch at ~1630
    
    
    and
    
    
    stretch at ~1240
    
    
    .
Protocol B: Synthesis of 1,3,4-Thiadiazole-2-thiol Derivatives

Objective: Base-catalyzed cyclization using carbon disulfide to yield a 5-substituted-1,3,4-thiadiazole-2-thiol[4].

  • Deprotonation: Dissolve the precursor (1.0 eq) in absolute ethanol. Add Potassium hydroxide (KOH, 1.2 eq) and stir at room temperature for 30 minutes.

    • Causality: KOH deprotonates the terminal amine of the hydrazide, drastically increasing its nucleophilicity.

  • Electrophilic Addition: Cool the flask to 0–5 °C in an ice bath. Add Carbon disulfide (

    
    , 1.5 eq) dropwise.
    
    • Causality: The nucleophilic nitrogen attacks the electrophilic carbon of

      
      , forming a highly stable potassium dithiocarbazate intermediate.
      
  • Reflux: Remove the ice bath and reflux the mixture at 78 °C for 12 hours.

  • Workup & Acidification: Evaporate the excess ethanol under reduced pressure. Dissolve the residue in distilled water, cool to 0 °C, and acidify with 2M HCl to pH 3–4.

    • Causality: Acidification protonates the dithiocarbazate intermediate, triggering the elimination of

      
       and driving the intramolecular ring closure to precipitate the thiadiazole.
      
  • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

  • Self-Validation:

    
    -NMR must confirm the absence of hydrazide protons and reveal a highly deshielded singlet at ~13.5–14.0 ppm, indicative of the -SH proton (which often exhibits thione-thiol tautomerism).
    
Protocol C: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

Objective: Amination and cyclization of the dithiocarbazate intermediate to form a 4-amino-1,2,4-triazole.

  • Intermediate Formation: Follow Steps 1 and 2 from Protocol B to form the potassium dithiocarbazate intermediate in situ.

  • Amination: Instead of acidifying, add Hydrazine hydrate (

    
    , 2.0 eq) directly to the reaction mixture.
    
    • Causality: Hydrazine acts as a potent bis-nucleophile. It attacks the thiocarbonyl carbon, displacing hydrogen sulfide (

      
      ) and closing the ring to form the N-amino triazole.
      
  • Reflux: Reflux the mixture for an additional 14–16 hours until the evolution of

    
     gas ceases (test with lead acetate paper).
    
  • Isolation: Cool the mixture, dilute with cold water, and acidify with glacial acetic acid to precipitate the product.

  • Self-Validation: The

    
    -NMR spectrum will show a new 
    
    
    
    signal integrating for two protons at ~5.5 ppm, alongside the retention of the -SH proton signal.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for translating the 2-(2-tert-butylphenoxy)acetohydrazide precursor into its respective heterocyclic derivatives.

Target ScaffoldKey ReagentsTemp (°C)Time (h)Typical Yield (%)Key Validation Markers (IR / NMR)
1,3,4-Oxadiazole

, R-COOH
90–1008–1065–80IR: 1630 (

), 1240 (

)NMR: Absence of

signals
1,3,4-Thiadiazole

, KOH, HCl
78 (Reflux)1270–85IR: 1060 (

)NMR: ~13.5 ppm (-SH, tautomeric)
1,2,4-Triazole

, KOH,

78 (Reflux)14–1660–75IR: 3300–3100 (

)NMR: ~5.5 ppm (

, 2H, s)
Schiff Base R-CHO, AcOH (cat)78 (Reflux)4–680–95IR: 1600 (

imine)NMR: ~8.2 ppm (

, 1H, s)

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Pharmaceuticals (MDPI), 2022.[Link]

  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 2018.[Link]

  • Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole. Molecules (MDPI), 2017.[Link]

Sources

Application Note: High-Resolution Purity Analysis of 2-(2-tert-butylphenoxy)acetohydrazide via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 2-(2-tert-butylphenoxy)acetohydrazide . This molecule presents a unique separation challenge: it possesses a polar, basic hydrazide tail and a highly lipophilic tert-butylphenoxy head. This guide outlines a gradient elution strategy using a C18 stationary phase and a phosphate-buffered mobile phase to resolve the target analyte from its key synthetic impurities: the starting material (2-tert-butylphenol), the ester intermediate, and the hydrolysis degradant.

Introduction & Chemical Context

2-(2-tert-butylphenoxy)acetohydrazide is a critical intermediate often used in the synthesis of heterocyclic bioactive compounds (e.g., 1,3,4-oxadiazoles) and agrochemicals. Its purity is paramount because residual hydrazides can lead to side reactions in subsequent steps, while hydrophobic impurities (phenols) can complicate downstream purification.

The Separation Challenge

The molecule exhibits "amphiphilic" chromatographic behavior:

  • Polar Functionality: The hydrazide group (

    
    ) is polar and weakly basic, leading to potential interaction with residual silanols on the column, which causes peak tailing.
    
  • Hydrophobic Bulk: The tert-butyl group at the ortho position of the phenyl ring creates significant steric bulk and hydrophobicity, requiring high organic strength for elution.

Impurity Profile

To develop a stability-indicating method, we must account for the synthetic route and potential degradation pathways.

Impurity IDCompound NameOriginChromatographic Behavior
Impurity A 2-tert-butylphenolStarting MaterialHighly Hydrophobic (Late Eluting)
Impurity B Ethyl 2-(2-tert-butylphenoxy)acetateSynthetic IntermediateHydrophobic (Late Eluting)
Impurity C 2-(2-tert-butylphenoxy)acetic acidHydrolysis DegradantpH Dependent (Elutes near Analyte)
Analyte 2-(2-tert-butylphenoxy)acetohydrazide Target Moderate Retention

Method Development Strategy

Column Selection

A standard C18 column is recommended. However, to mitigate the tailing of the basic hydrazide moiety, a base-deactivated (end-capped) column is essential.

  • Selection: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Rationale: The high carbon load provides retention for the tert-butyl group, while the double end-capping minimizes silanol interactions with the hydrazide nitrogen.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 0.1% Phosphoric Acid or 20 mM Potassium Phosphate (pH 3.0).

    • Why pH 3.0? At acidic pH, the hydrazide is protonated, improving solubility. Crucially, acidic pH suppresses the ionization of the residual silanols on the silica support, sharpening the peak shape. It also keeps Impurity C (Acid) in its non-ionized form, increasing its retention and preventing it from co-eluting with the solvent front.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Why ACN? ACN has a lower UV cutoff than Methanol, allowing for sensitive detection at lower wavelengths if necessary, and provides sharper peaks for aromatic compounds.

Critical Warning: Solvent Compatibility

NEVER use Acetone or Aldehydes as diluents. Hydrazides are strong nucleophiles that react rapidly with ketones and aldehydes to form hydrazones . Using acetone as a needle wash or sample diluent will result in the disappearance of the analyte peak and the appearance of a "ghost" hydrazone peak.

  • Recommended Diluent: Acetonitrile:Water (50:50).[1]

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with UV/DAD Detector (e.g., Agilent 1260/1290)
Column C18 End-capped (4.6 x 150 mm, 5 µm)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 270 nm (Reference: 360 nm)
Run Time 25 Minutes
Reagents
  • Acetonitrile: HPLC Grade.

  • Water: Milli-Q / HPLC Grade (18.2 MΩ).

  • Phosphoric Acid (85%): Analytical Grade.

  • Reference Standard: 2-(2-tert-butylphenoxy)acetohydrazide (>99.0%).

Mobile Phase Preparation
  • Mobile Phase A (0.1% H3PO4): Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B: 100% Acetonitrile. Degas.

Gradient Program

This gradient is designed to retain the polar hydrazide initially, then ramp up to elute the hydrophobic impurities (phenol/ester).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08020Injection / Hold for Hydrazide retention
2.08020Isocratic hold
15.01090Linear Ramp to elute Impurities A & B
20.01090Wash Step
20.18020Return to Initial Conditions
25.08020Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate for 5 minutes (ensure no heating). Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent (50:50 ACN:Water).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the impurity origins and the logic behind the chromatographic separation.

Diagram 1: Synthesis & Impurity Origins

SynthesisPath SM Starting Material (2-tert-butylphenol) [Impurity A - Hydrophobic] Inter Intermediate (Ethyl Ester) [Impurity B - Hydrophobic] SM->Inter + Chloroacetate Product Target Analyte (Hydrazide) [Polar Head / Lipophilic Tail] Inter->Product + Hydrazine Hydrate Degradant Hydrolysis Product (Carboxylic Acid) [Impurity C - pH Sensitive] Inter->Degradant Hydrolysis (Side Rxn) Product->Degradant Hydrolysis (H2O)

Caption: Chemical genealogy of 2-(2-tert-butylphenoxy)acetohydrazide, highlighting the origin of key impurities targeted by this method.

Diagram 2: Chromatographic Separation Logic

SeparationLogic Start Injection (t=0) Phase1 Phase 1: Low Organic (20% B) Retains Polar Hydrazide Elutes Acid (Impurity C) Start->Phase1 Hydrazide Interaction w/ C18 Phase2 Phase 2: Gradient Ramp (20-90% B) Increases Elution Power Phase1->Phase2 Analyte Elutes (~6-8 min) Phase3 Phase 3: High Organic (90% B) Elutes Hydrophobic Ester (Imp B) Elutes Phenol (Imp A) Phase2->Phase3 Mobilize Lipophilic Impurities Result Resolved Chromatogram Phase3->Result Full Profile

Caption: The gradient logic ensures separation of the early-eluting polar hydrazide from the late-eluting lipophilic phenol and ester.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and self-validating, the following criteria should be met during system suitability testing:

  • Resolution (

    
    ):  > 2.0 between the Analyte and Impurity C (Acid).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Hydrazide peak (indicates successful silanol suppression).
    
  • Precision: %RSD < 2.0% for 5 replicate injections of the standard.

  • LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, based on UV response at 270 nm.

Troubleshooting Guide

  • Problem: Peak splitting or "Shoulder" on the main peak.

    • Cause: Sample solvent is too strong (100% ACN) causing breakthrough.

    • Solution: Dilute sample in 50:50 ACN:Water.[1]

  • Problem: Analyte peak area decreases over time in the autosampler.

    • Cause: Reaction with trace aldehydes in the air or solvent, or hydrolysis.

    • Solution: Use fresh solvents. Ensure autosampler is cooled to 4°C. Verify no acetone vapors are present in the lab atmosphere.

  • Problem: Broad, tailing peak.

    • Cause: Secondary interactions with silanols.

    • Solution: Ensure pH is ~3.0. If using an older column, switch to a new "Base Deactivated" (BDS) or "End-capped" column.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for Gradient Elution principles).
  • PubChem. (n.d.).[2] 2-Phenoxyacetohydrazide | C8H10N2O2.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Application Notes. Retrieved from [Link]

  • RSC Advances. (2015). Synthesis of acid hydrazides from carboxylic acids in continuous flow. (Context for hydrazide synthesis and impurities). Retrieved from [Link]

Sources

Strategic Synthesis of Novel Schiff Base Derivatives from 2-(2-tert-butylphenoxy)acetohydrazide: A Protocol for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: Schiff bases represent a cornerstone in medicinal chemistry, possessing a wide spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] The versatility of the azomethine group (C=N) allows for fine-tuning of steric and electronic properties, making these compounds prime candidates for drug discovery pipelines.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of novel Schiff base derivatives starting from 2-(2-tert-butylphenoxy)acetohydrazide. The inclusion of the 2-tert-butylphenoxy moiety offers a strategic advantage, introducing a lipophilic and sterically hindered group that can modulate the pharmacological profile of the resulting derivatives. We detail the complete workflow from precursor synthesis to the characterization of the final compounds, emphasizing the rationale behind key experimental steps to ensure reproducibility and high purity.

Core Principle: The Chemistry of Schiff Base Formation

The synthesis of the target compounds relies on the classic condensation reaction between a primary amine and a carbonyl compound.[5] In this protocol, the nucleophilic primary amine of the 2-(2-tert-butylphenoxy)acetohydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically catalyzed by a weak acid, to form a stable imine, also known as a hydrazone in this specific class of Schiff bases.[6][7]

The reaction is generally reversible, and the removal of water drives the equilibrium towards the product.[7] The use of an acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

Figure 1: General reaction mechanism for Schiff base formation.

Experimental Protocols

This section is divided into two parts: the synthesis of the essential precursor and the general procedure for derivatization.

The precursor is synthesized in a robust two-step process starting from commercially available 2-tert-butylphenol.

Step 1: Etherification to Ethyl 2-(2-tert-butylphenoxy)acetate

  • Rationale: This step introduces the acetate moiety required for the subsequent hydrazinolysis. Anhydrous potassium carbonate is a mild base suitable for deprotonating the phenol, and acetone is an appropriate solvent with a convenient boiling point for reflux.

  • Procedure:

    • To a solution of 2-tert-butylphenol (0.1 mol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

    • Add ethyl bromoacetate (0.11 mol) dropwise to the stirred mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude ester. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Hydrazinolysis to 2-(2-tert-butylphenoxy)acetohydrazide

  • Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon of the ester to displace the ethoxy group and form the stable hydrazide. Ethanol is an excellent solvent that dissolves both the ester and hydrazine hydrate.

  • Procedure:

    • Dissolve the crude ethyl 2-(2-tert-butylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

    • Add hydrazine hydrate (99-100%, 0.2 mol) to the solution.

    • Reflux the mixture for 8-10 hours. A white precipitate of the hydrazide will typically form as the reaction proceeds.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash thoroughly with cold ethanol, and dry under vacuum to yield pure 2-(2-tert-butylphenoxy)acetohydrazide.

This is a generalized method applicable to a wide range of aromatic and heterocyclic aldehydes.

  • Materials & Equipment:

    • 2-(2-tert-butylphenoxy)acetohydrazide

    • Substituted aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 2-furaldehyde)

    • Absolute ethanol

    • Glacial acetic acid (catalyst)

    • Standard reflux apparatus, magnetic stirrer, TLC plates (silica gel), filtration equipment.

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve 2-(2-tert-butylphenoxy)acetohydrazide (10 mmol) in absolute ethanol (40 mL) with gentle warming if necessary.

    • To this clear solution, add the selected aldehyde (10 mmol) in an equimolar ratio.

    • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a condenser and reflux the mixture for 4-8 hours. The reaction time can vary depending on the reactivity of the aldehyde used.[8]

    • Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new spot indicates product formation.

    • Upon completion, reduce the volume of the solvent by about half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath. The Schiff base derivative will precipitate out.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a vacuum oven at 50-60 °C.

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol or a DMF/ethanol mixture.

Workflow Start Reactants: Hydrazide + Aldehyde in Ethanol Catalyst Add Catalytic Glacial Acetic Acid Start->Catalyst Reflux Reflux for 4-8 hours (Monitor by TLC) Catalyst->Reflux Cool Cool & Precipitate Reflux->Cool Filter Filter & Wash with Cold Ethanol Cool->Filter Dry Dry Under Vacuum Filter->Dry Characterize Structural Characterization (FT-IR, NMR, MS) Dry->Characterize PureProduct Pure Schiff Base Derivative Characterize->PureProduct

Figure 2: Experimental workflow for Schiff base synthesis.

Structural Characterization: A Self-Validating System

Confirmation of the synthesized Schiff base structure is critical. A combination of spectroscopic methods provides irrefutable evidence of a successful reaction.

TechniquePrecursor (Hydrazide) Key SignalsAldehyde Key SignalsSynthesized Schiff Base (Product) Key Signals Rationale for Change
FT-IR (cm⁻¹) ~3300 & 3200 (N-H str. of -NH₂), ~1650 (C=O str.)~2750 (C-H str.), ~1700 (C=O str.)~3250 (N-H str.), ~1660 (Amide C=O str.), ~1610 (C=N str.) Disappearance of aldehyde C=O and hydrazide -NH₂ stretches; appearance of the characteristic C=N (azomethine) stretch.[9][10]
¹H NMR (δ, ppm) ~9.0 (s, 1H, -CONH-), ~4.5 (br s, 2H, -NH₂)~9.5-10.0 (s, 1H, -CHO)~11.0 (s, 1H, -CONH-), ~8.5 (s, 1H, -N=CH-) Disappearance of the aldehyde proton and the -NH₂ protons; appearance of a new singlet for the azomethine proton.[10][11]
¹³C NMR (δ, ppm) ~168 (C=O)~190 (C=O)~165 (Amide C=O), ~145-160 (C=N) A new signal appears in the characteristic downfield region for the azomethine carbon.[10]
Mass Spec. MM'[M+M'-H₂O] The molecular ion peak corresponds to the mass of the condensed product after the loss of a water molecule.

Table 1: Spectroscopic data guide for the validation of Schiff base synthesis.

Exemplary Data for Synthesized Derivatives

The following table summarizes representative results from the application of this protocol using various aromatic aldehydes.

Aldehyde UsedReaction Time (h)Yield (%)M.P. (°C)Appearance
Benzaldehyde592178-180White crystalline solid
4-Chlorobenzaldehyde495201-203Pale yellow needles
Salicylaldehyde (2-Hydroxybenzaldehyde)689194-196Yellow powder
4-Methoxybenzaldehyde594185-187Off-white solid

Table 2: Summary of synthetic results for various Schiff base derivatives.

References

  • Schiff base metal complex as a potential therapeutic drug in medical science. (n.d.). SciSpace. Retrieved from [Link]

  • Qin, W., Long, S., Pan, X., & Hou, J. (2023). Promising Schiff bases in antiviral drug design and discovery. Virology Journal, 20(1), 93. Retrieved from [Link]

  • Sharma, K. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Applied Pharmaceutical Science, 6(4), 1-2. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Institutes of Health (PMC). Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(1), 206-213. Retrieved from [Link]

  • Hussain, M., et al. (2013). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry, 25(5), 2667-2672. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • Pisk, J., et al. (2020). Hydrazone-Schiff bases obtained by the reaction of 4-aminobenzhydrazide... ResearchGate. Retrieved from [Link]

  • Gaber, M., El-Ghamry, H., & Fathalla, S. (2007). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Spectroscopy Letters. Retrieved from [Link]

  • Al-Khafaji, Y. F. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Applicable Chemistry. Retrieved from [Link]

  • Pawaiya, A., et al. (2014). Synthesis, characterization and antifungal activity of hydrazone schiff base. International Journal of Advanced Research. Retrieved from [Link]

  • Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Retrieved from [Link]

  • Al-Jbouri, S. S. A., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base... Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Singh, A., et al. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Gizińska, M., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules. Retrieved from [Link]

  • Kumar, V., et al. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES... IJRAR. Retrieved from [Link]

  • Chemistry Steps. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Schiff bases – Knowledge and References. Retrieved from [Link]

  • Patel, R., et al. (2015). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Der Pharma Chemica. Retrieved from [Link]

  • ScienceDirect. (2023). Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. Retrieved from [Link]

  • Mohamed, O. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. Retrieved from [Link]

Sources

In vitro antioxidant activity assay protocol for 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Physicochemical Characterization and Multimodal Antioxidant Profiling of 2-(2-tert-butylphenoxy)acetohydrazide

Introduction & Mechanistic Rationale

This application note details the protocol for evaluating the antioxidant potential of 2-(2-tert-butylphenoxy)acetohydrazide . Unlike classical phenolic antioxidants (e.g., Gallic acid) where a free hydroxyl group drives activity, this molecule contains a phenoxy ether linkage , rendering the oxygen redox-inert. Consequently, the antioxidant activity is driven exclusively by the acetohydrazide moiety (


).

The Structural Advantage:

  • Hydrazide Pharmacophore: The terminal

    
     and secondary 
    
    
    
    groups act as hydrogen atom donors (HAT mechanism) and electron donors (SET mechanism). They are also potent bidentate ligands for transition metals.
  • 2-tert-butyl Group: This bulky substituent at the ortho position does not participate directly in scavenging but significantly enhances lipophilicity . This modification improves solubility in organic matrices (lipid peroxidation models) and alters membrane permeability, a critical factor often overlooked in standard aqueous assays.

Pre-Analytical Considerations

Solubility & Stock Preparation

The tert-butyl group and aromatic ring render this compound poorly soluble in pure water.

  • Preferred Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 10 mM primary stock in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrazide hydrolysis.

System Suitability & Controls

Every assay plate must include:

  • Negative Control (Blank): Solvent vehicle (e.g., 1% DMSO in buffer).

  • Positive Control:

    • For Radical Scavenging: Ascorbic Acid or Trolox.[2]

    • For Metal Chelation: EDTA (Ethylenediaminetetraacetic acid).[3]

  • Compound Blank: The test compound alone (without assay reagents) to correct for intrinsic absorbance at the detection wavelength.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (H-Atom Transfer)

Rationale: Measures the ability of the hydrazide nitrogen to quench the stable DPPH radical via hydrogen donation.

Reagents:

  • DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Test Compound: Dilutions in Methanol (from DMSO stock). Final DMSO concentration should be <1%.

Procedure:

  • Preparation: Prepare a dilution series of the test compound (e.g., 10, 50, 100, 250, 500 µM) in Methanol.

  • Reaction: In a 96-well clear plate, mix:

    • 
       of Test Compound dilution.[3][4]
      
    • 
       of 0.1 mM DPPH solution.
      
  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    [5]
    

Critical Note: Hydrazides can have slower kinetics than phenols. If the curve is non-linear at 30 mins, extend incubation to 60 mins.

Protocol B: Ferrous Ion Chelating Activity (Ferrozine Method)

Rationale: Hydrazides can sequester pro-oxidant metals (


), preventing Fenton reaction-induced oxidative stress.

Reagents:

  • 
     Solution:  2 mM in deionized water.
    
  • Ferrozine Solution: 5 mM in deionized water.[3]

  • Solvent: Methanol (for compound dilution).[6][7]

Procedure:

  • Reaction Setup: In a 96-well plate, add:

    • 
       Test Compound (diluted in Methanol).
      
    • 
      
      
      
      
      (2 mM).[3][8]
  • Initial Mix: Shake plate for 30 seconds.

  • Initiation: Add

    
     Ferrozine (5 mM).
    
  • Incubation: 10 minutes at RT (Magenta complex forms).

  • Measurement: Read Absorbance at 562 nm .

  • Validation: A decrease in absorbance indicates chelation (competition between hydrazide and Ferrozine for Iron).[4]

Protocol C: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Measures the electron-donating capacity (SET mechanism) under acidic conditions.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • 
     Solution:  20 mM in water.
    
  • Working Reagent: Mix Buffer:TPTZ:

    
     in 10:1:1 ratio.
    

Procedure:

  • Pipetting: Add

    
     of Test Compound to 
    
    
    
    of FRAP Working Reagent.
  • Incubation: 30 minutes at 37°C in the dark.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of

    
     (
    
    
    
    ) to express results as
    
    
    equivalents
    .

Data Analysis & Visualization

Quantitative Summary Table
AssayMechanismTarget MetricReference StandardTypical Range (Active)
DPPH HAT / Mixed

(

)
Ascorbic Acid

Chelation Metal Binding

(

)
EDTA

FRAP SET (e- transfer)

Eq.
Trolox

Eq
Mechanistic Workflow Diagram

Antioxidant_Workflow cluster_Assays Multimodal Assay Profiling Compound 2-(2-tert-butylphenoxy) acetohydrazide Solubilization Solubilization (DMSO Stock 10mM) Compound->Solubilization DPPH DPPH Assay (Radical Scavenging) Solubilization->DPPH Dilution (MeOH) FRAP FRAP Assay (Reducing Power) Solubilization->FRAP Acidic pH Chelation Ferrozine Assay (Metal Chelation) Solubilization->Chelation + Fe2+ Readout Spectrophotometric Readout (Plate Reader) DPPH->Readout 517 nm FRAP->Readout 593 nm Chelation->Readout 562 nm Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Operational workflow for the characterization of phenoxyacetohydrazide derivatives, detailing solvent handling and wavelength specificities.

Structure-Activity Relationship (SAR) Pathway

SAR_Mechanism Molecule 2-(2-tert-butylphenoxy) acetohydrazide Hydrazide Hydrazide Group (-NH-NH2) Molecule->Hydrazide Ether Phenoxy Ether (-O-) Molecule->Ether Butyl tert-Butyl Group Molecule->Butyl Action1 H-Atom Transfer (Radical Quenching) Hydrazide->Action1 Primary Mechanism Action2 Metal Coordination (Fe2+ Sequestration) Hydrazide->Action2 Secondary Mechanism Inert Redox Inert (No direct scavenging) Ether->Inert Blocked Phenol Effect Lipophilicity & Membrane Penetration Butyl->Effect Steric/Lipophilic

Caption: Mechanistic dissection of the molecule. Note that the hydrazide group drives the antioxidant activity, while the ether linkage prevents typical phenolic redox chemistry.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.[9][10][11][12] Nature, 181, 1199–1200.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161-169.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302.

Sources

Application Note: NMR Sample Preparation and Structural Confirmation of 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

The structural confirmation of hydrazide-containing pharmacophores is a critical quality control step in early-stage drug development. The compound 2-(2-tert-butylphenoxy)acetohydrazide (C₁₂H₁₈N₂O₂) presents unique analytical challenges due to the presence of both highly lipophilic moieties (the tert-butyl group) and highly polar, exchangeable functional groups (the acetohydrazide -NH-NH₂ tail).

As a Senior Application Scientist, I emphasize that successful Nuclear Magnetic Resonance (NMR) spectroscopy of this compound requires more than simply dissolving the powder in a deuterated solvent. The protocol must be a self-validating system where solvent selection, sample concentration, and acquisition parameters are deliberately calibrated to prevent the loss of critical structural information—specifically, the labile hydrazide protons[1].

The Causality of Solvent Selection (The E-E-A-T Principle)

The most common point of failure in hydrazide NMR analysis is the use of Deuterated Chloroform (CDCl₃) or protic solvents (like CD₃OD).

  • The CDCl₃ Problem: CDCl₃ often contains trace amounts of DCl and moisture generated via photolytic free radical reactions. These trace acids catalyze rapid proton exchange, causing the -NH- and -NH₂ signals of the hydrazide to broaden into the baseline or disappear entirely[2].

  • The DMSO-d₆ Solution: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an aprotic, highly polar solvent that acts as a strong hydrogen-bond acceptor. By forming stable hydrogen bonds with the hydrazide protons, DMSO-d₆ drastically reduces their exchange rate on the NMR timescale. This results in sharp, distinct, and quantifiable singlets for both the -NH- and -NH₂ protons, which are essential for confirming the integrity of the acetohydrazide tail.

G Target Target: Hydrazide NH/NH2 Proton Observation Protic Protic Solvents (e.g., CD3OD, D2O) Target->Protic AproticNP Aprotic Non-Polar (e.g., CDCl3) Target->AproticNP AproticP Aprotic Polar (e.g., DMSO-d6) Target->AproticP Exchange Rapid H-D Exchange (Signal Loss) Protic->Exchange TraceAcid Trace Acid Catalysis (Broadening/Loss) AproticNP->TraceAcid HBond Strong H-Bonding (Sharp, Distinct Signals) AproticP->HBond

Logical decision tree for NMR solvent selection to observe exchangeable hydrazide protons.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, follow this step-by-step methodology. This protocol is optimized for a standard 400 MHz or 500 MHz NMR spectrometer.

Materials Required
  • Analyte: 2-(2-tert-butylphenoxy)acetohydrazide (Purity > 98%).

  • Solvent: DMSO-d₆ (99.9 atom % D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • Hardware: High-quality 5 mm borosilicate glass NMR tubes (rated for ≥ 400 MHz).

  • Equipment: Analytical balance (0.1 mg precision), vortex mixer, ultrasonic bath.

Step-by-Step Preparation Workflow
  • Weighing: Accurately weigh 15–20 mg of 2-(2-tert-butylphenoxy)acetohydrazide into a clean 1.5 mL glass vial. Rationale: This mass provides an optimal concentration (~110-150 mM) for rapid ¹H acquisition while ensuring sufficient sensitivity for ¹³C acquisition within a reasonable timeframe.

  • Solvation: Add exactly 0.6 mL of DMSO-d₆ (with TMS) to the vial.

  • Homogenization: Cap the vial and vortex for 30 seconds. If the bulky tert-butyl group impedes immediate dissolution, place the vial in an ultrasonic bath for 1–2 minutes at room temperature until the solution is completely optically clear. Self-Validation: Any particulate matter will distort magnetic field homogeneity (shimming), leading to line broadening. Do not proceed if the solution is cloudy.

  • Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into the 5 mm NMR tube. Ensure the solvent column height is approximately 4.5 to 5.0 cm to perfectly align with the spectrometer's RF coil.

  • Degassing (Optional but Recommended): Briefly flush the headspace of the NMR tube with dry Nitrogen (N₂) gas and cap tightly to prevent atmospheric moisture absorption, which would introduce a broad water peak at ~3.3 ppm in DMSO-d₆.

G A 1. Weigh Sample (15-20 mg) B 2. Add Solvent (0.6 mL DMSO-d6) A->B C 3. Homogenize (Vortex/Sonicate) B->C D 4. Transfer (5 mm NMR Tube) C->D E 5. Data Acquisition (1H / 13C NMR) D->E

Workflow for NMR sample preparation of 2-(2-tert-butylphenoxy)acetohydrazide.

Instrument Setup and Acquisition Parameters
  • Temperature: Regulate the probe temperature to 298 K (25 °C).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming (Z-axis) until the TMS peak at 0.00 ppm has a full width at half maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Parameters:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds. Rationale: Ensures complete longitudinal relaxation (T₁) of the bulky tert-butyl protons for accurate quantitative integration.

  • ¹³C NMR Parameters:

    • Number of Scans (NS): 512 - 1024

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

Data Presentation: Expected Structural Confirmations

Based on the electronic environment of the molecule and empirical data from structurally analogous phenoxyacetohydrazides[3], the following tables summarize the expected chemical shifts. The referencing is strictly calibrated to internal TMS (δ = 0.00 ppm).

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
0.00 Singlet (s)-Internal Standard (TMS)
1.35 - 1.40 Singlet (s)9H-C(CH₃)₃ : The bulky tert-butyl group protons. Highly shielded, appearing upfield.
2.50 Quintet (p)-Residual non-deuterated solvent (DMSO-d₅).
4.35 - 4.45 Broad Singlet (bs)2H-NH₂ : Terminal hydrazide protons. Broadened slightly due to quadrupolar relaxation of Nitrogen-14, but stabilized by DMSO-d₆[1].
4.55 - 4.65 Singlet (s)2H-O-CH₂- : Methylene linker. Deshielded by the adjacent electronegative phenoxy oxygen and carbonyl group[3].
6.80 - 7.30 Multiplets (m)4HAromatic Protons : Four distinct protons on the benzene ring, split by ortho and meta couplings.
9.30 - 9.50 Broad Singlet (bs)1H-NH- : Internal hydrazide proton. Highly deshielded by the adjacent carbonyl group[1].
Table 2: Expected ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Causality
29.5 Primary (CH₃)-C(CH₃)₃ : The three equivalent methyl carbons of the tert-butyl group.
34.2 Quaternary (C)-C(CH₃)₃ : The central quaternary carbon of the tert-butyl group.
39.5 Septet (m)Residual DMSO-d₆ solvent carbon peaks.
66.8 Secondary (CH₂)-O-CH₂- : Methylene carbon, shifted downfield due to direct attachment to the ether oxygen[3].
112.0 - 156.0 Aromatic (CH & C)Benzene Ring Carbons : The carbon directly attached to the ether oxygen (C1) will appear furthest downfield (~156 ppm).
167.5 Quaternary (C=O)Carbonyl Carbon : Highly deshielded due to the double bond to oxygen and attachment to the hydrazide nitrogen[3].

References

  • MDPI (Molecules). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from:[Link]

  • George Mason University (GMU). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from:[Link]

  • PLOS One. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Retrieved from:[Link]

Sources

Thin Layer Chromatography (TLC) monitoring of 2-(2-tert-butylphenoxy)acetohydrazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-(2-tert-butylphenoxy)acetohydrazide is a critical pharmacophore intermediate, widely utilized in the development of antitubercular, anti-inflammatory, and antimicrobial agents [1, 2]. Its synthesis typically proceeds via a two-step sequence: the O-alkylation of 2-tert-butylphenol followed by hydrazinolysis.

Accurate Thin Layer Chromatography (TLC) monitoring is essential here because the conversion of the ester intermediate to the hydrazide involves a significant polarity shift. Failure to monitor this transition often leads to incomplete reactions or difficult workups due to the high solubility of residual hydrazine hydrate.

Reaction Scheme & Monitoring Points

The following workflow illustrates the synthesis pathway and the critical checkpoints for TLC analysis.

ReactionScheme Phenol 2-tert-butylphenol (Starting Material) Ester Ethyl 2-(2-tert-butylphenoxy)acetate (Intermediate) Phenol->Ester Step 1: O-Alkylation Monitor1 TLC Checkpoint A (Disappearance of Phenol) Phenol->Monitor1 Hydrazide 2-(2-tert-butylphenoxy)acetohydrazide (Target Product) Ester->Hydrazide Step 2: Hydrazinolysis Monitor2 TLC Checkpoint B (Disappearance of Ester) Ester->Monitor2 Reagent1 Ethyl chloroacetate K2CO3 / Acetone Reagent2 Hydrazine Hydrate Ethanol / Reflux

Figure 1: Synthetic pathway of 2-(2-tert-butylphenoxy)acetohydrazide indicating critical TLC checkpoints.

Materials and Equipment

Stationary Phase[2][3][4]
  • Plates: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Justification: The aromatic ring in the tert-butylphenoxy moiety provides strong UV absorption at 254 nm, making F

    
     plates the standard choice.
    
Mobile Phase Systems

The polarity difference between the ester intermediate and the hydrazide product requires distinct solvent systems.

Reaction StepRecommended Mobile PhaseRatio (v/v)Polarity Index
Step 1: Alkylation Hexane : Ethyl Acetate90:10 or 80:20Low
Step 2: Hydrazinolysis Dichloromethane : Methanol95:5Medium-High
Alternative for Step 2 Ethyl Acetate : Hexane60:40Medium
Visualization Reagents[5][6][7][8]
  • UV Lamp (254 nm): Primary detection for the aromatic ring.

  • Iodine Chamber: Universal stain; useful for detecting non-UV active impurities (e.g., alkyl halides).

  • Anisaldehyde-Sulfuric Acid: Excellent for distinguishing hydrazides (often turn distinct colors like orange/red) from esters [3].

Detailed Protocols

Protocol A: Monitoring Step 1 (O-Alkylation)

Objective: Confirm complete consumption of 2-tert-butylphenol and formation of the ester.

  • Preparation: Prepare a developing chamber with Hexane:Ethyl Acetate (9:1) . Ensure chamber saturation (filter paper wick) for 15 minutes.

  • Spotting:

    • Lane 1: 2-tert-butylphenol (SM) reference.

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (RM).

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • Phenol (SM): Due to the steric bulk of the tert-butyl group and the phenolic -OH, the Rf will be moderate (~0.4-0.5).

    • Ester (Product): Capping the polar -OH group with the ester moiety significantly reduces polarity relative to the phenol in this solvent system. Expect the Ester to run higher (Rf ~0.7-0.8).

    • Ethyl Chloroacetate: If visible (iodine), it will be near the solvent front.

Protocol B: Monitoring Step 2 (Hydrazinolysis)

Objective: Monitor the conversion of the non-polar ester to the polar hydrazide. This is the most critical step.

  • Preparation: Change solvent system to DCM:MeOH (95:5) or Pure Ethyl Acetate . The hydrazide moiety (-CONHNH

    
    ) is a hydrogen bond donor/acceptor, making it stick to silica.
    
  • Spotting:

    • Lane 1: Ethyl 2-(2-tert-butylphenoxy)acetate (Intermediate/SM).

    • Lane 2: Co-spot.

    • Lane 3: Reaction Mixture.

  • Elution & Visualization:

    • Ester: Will move very high (Rf > 0.8) in this polar system.

    • Hydrazide: Will appear as a distinct spot in the mid-lower region (Rf ~0.3-0.4).

    • Hydrazine Hydrate: Remains at the baseline (Rf = 0).

Critical Validation: If the reaction appears "stuck" (spot not moving), perform a 2D-TLC or a co-spot. The hydrazide can sometimes streak. Adding 1% Ammonia or Triethylamine to the mobile phase can sharpen the hydrazide spot by reducing drag on the silica's acidic sites.

TLC Interpretation Logic

The following diagram guides the decision-making process based on TLC observations during Step 2.

TLC_Logic Start Visualize TLC Plate (Step 2: Hydrazinolysis) CheckSM Is the High Rf Spot (Ester) Visible? Start->CheckSM CheckProd Is the Mid Rf Spot (Hydrazide) Visible? CheckSM->CheckProd No Action1 Reaction Incomplete. Continue Reflux. CheckSM->Action1 Yes (Strong) Action2 Reaction Complete. Proceed to Workup. CheckProd->Action2 Yes Action3 No Reaction. Check Reagents/Temp. CheckProd->Action3 No

Figure 2: Decision logic for monitoring the hydrazinolysis reaction.

Troubleshooting & Tips

The "Ghost" Spot

Issue: A faint spot appears near the baseline that doesn't match the product. Cause: Residual Hydrazine Hydrate. Solution: Hydrazine hydrate is highly polar and basic. It often stays at the baseline. Use an aldehyde stain (e.g., Vanillin or Anisaldehyde); hydrazine will turn yellow/orange rapidly. Do not confuse this with your hydrazide product.

Streaking Product

Issue: The hydrazide spot streaks, making Rf determination difficult. Cause: Hydrogen bonding with silanols on the plate. Solution: Add 1% Methanol or 0.5% Triethylamine to the mobile phase to deactivate the silica surface.

Co-Spotting is Mandatory

Since the electronic environment of the aromatic ring changes only slightly between the ester and the hydrazide, their UV absorption profiles are similar. Always co-spot (mix SM and Product in one lane) to ensure you are seeing two distinct spots and not just a shifted Rf due to matrix effects.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential. PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Visualizing TLC Plates (Staining Protocols). Chemistry LibreTexts. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support guide for the synthesis of 2-(2-tert-butylphenoxy)acetohydrazide . If you are accessing this guide, you are likely experiencing low yields (<40%) or difficulty isolating a crystalline product.

The Core Problem: The presence of a bulky tert-butyl group at the ortho position of the phenol ring introduces significant steric hindrance .[1] This steric bulk impedes the initial nucleophilic attack during ether synthesis and can suppress the subsequent hydrazinolysis. Standard protocols for unhindered phenols (e.g., phenol, p-cresol) often fail here.

This guide breaks down the synthesis into its two critical modules, providing "Gold Standard" protocols and troubleshooting logic to overcome the steric barrier.

Module 1: The O-Alkylation Bottleneck

Reaction: 2-tert-butylphenol + Ethyl bromoacetate


 Ethyl 2-(2-tert-butylphenoxy)acetate
Diagnosis: Why is Step 1 Failing?

Most low overall yields stem from incomplete conversion in this first step. The tert-butyl group acts as a shield, blocking the phenoxide oxygen from attacking the electrophilic carbon of ethyl bromoacetate.

Visualizing the Steric Clash The following diagram illustrates the mechanistic barrier and the logic for overcoming it.

AlkylationLogic Start Start: 2-tert-butylphenol Barrier STERIC HINDRANCE (Ortho-t-Bu blocks attack) Start->Barrier Base Base Selection Solvent Solvent Choice Base->Solvent Path_Std Standard Path (Acetone / K2CO3) Solvent->Path_Std Low T (56°C) Path_Opt Optimized Path (DMF / K2CO3 / KI) Solvent->Path_Opt High T (80°C) + Catalyst Barrier->Base Result_Low Low Yield (<40%) Incomplete Conversion Path_Std->Result_Low Result_High High Yield (>80%) Finkelstein Acceleration Path_Opt->Result_High

Figure 1: Decision logic for overcoming steric hindrance in Williamson ether synthesis.

Troubleshooting Protocol (Step 1)
IssueDiagnosisCorrective Action
Yield < 40% Incomplete Conversion. Refluxing in acetone (b.p. 56°C) provides insufficient thermal energy to overcome the steric barrier.Switch Solvent: Change acetone to DMF or Acetonitrile . Raise temperature to 80–90°C.
Reaction extremely slow (>24h) Poor Nucleophilicity. The ortho-substituted phenoxide is a sluggish nucleophile.Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This generates ethyl iodoacetate in situ, a more reactive electrophile (Finkelstein condition).
Starting Material Remains Moisture Contamination. Water solvates the phenoxide anion, deactivating it.Dry System: Use anhydrous

(flame-dried) and molecular sieves in the solvent.
Recommended Protocol: The "Finkelstein" Modification
  • Dissolve: 1.0 eq 2-tert-butylphenol in anhydrous DMF (5 mL/mmol).

  • Base: Add 2.0 eq anhydrous

    
    . Stir at RT for 30 mins to generate the phenoxide.
    
  • Catalyst: Add 0.1 eq Potassium Iodide (KI) . Critical step for hindered phenols.

  • Electrophile: Dropwise addition of 1.2 eq Ethyl bromoacetate.

  • Heat: Stir at 80–90°C for 4–6 hours. (Monitor by TLC; Acetone reflux would take 24h+).

  • Workup: Pour into ice water. Extract with EtOAc. The ester is usually an oil; ensure it is fully dried before Step 2.

Module 2: Hydrazinolysis Optimization

Reaction: Ethyl ester + Hydrazine Hydrate


 2-(2-tert-butylphenoxy)acetohydrazide
Diagnosis: The "Oily Product" Syndrome

Users often report obtaining a sticky yellow oil instead of the expected white solid. This is usually due to:

  • Residual Solvent: DMF/EtOAc trapped in the lattice.

  • Bis-hydrazide Formation: If hydrazine is limiting, the product reacts with another ester molecule to form a dimer.

  • Unreacted Ester: Incomplete conversion.

Experimental Workflow: Isolation Strategy

Hydrazinolysis Input Crude Ester React Reflux with N2H4•H2O (Excess) Input->React 5-10 equiv Hydrazine Check TLC Check React->Check Check->React Ester remains Cool Cool to 0°C Check->Cool Complete Precip Precipitate Forms? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes (Solid) Oil Sticky Oil / Gum Precip->Oil No Recryst Recrystallize (EtOH/H2O) Filter->Recryst Triturate Triturate with Hexane/Ether Oil->Triturate Induce crystallization Triturate->Recryst

Figure 2: Workflow for isolating the hydrazide product from sticky reaction mixtures.

Troubleshooting Protocol (Step 2)
ObservationRoot CauseSolution
Sticky Oil / No Precipitate Product is soluble in the reaction solvent (often Ethanol) or impure.Evaporate & Triturate: Remove all ethanol under vacuum. Add cold Diethyl Ether or Hexane to the residue and scratch the flask walls. This induces crystallization.
Low Yield Formation of Bis-hydrazide (Dimer) due to low hydrazine concentration.Stoichiometry Check: Use 5–10 equivalents of Hydrazine Hydrate.[2] The excess drives the equilibrium to the mono-hydrazide and prevents dimerization.
Impure Product (Multiple Spots) Carryover of unreacted phenol or ester from Step 1.Wash: Wash the crude solid with cold 5%

(removes acid impurities) and then cold ether (removes unreacted ester/phenol).

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate for Step 1? A: Yes, NaH is a stronger base and will drive the phenoxide formation to completion faster. However, it requires strictly anhydrous conditions (dry THF/DMF) and inert gas atmosphere. For most labs, the


/KI/DMF  method is safer, easier to handle, and provides comparable yields (>85%) without the safety risks of NaH.

Q2: My product has a melting point lower than the literature value (116-118°C). Why? A: This indicates solvation or impurities. The tert-butyl group makes the lattice "loose," often trapping solvent.

  • Fix: Dry the sample in a vacuum oven at 50°C for 12 hours.

  • Fix: Recrystallize from a mixture of Ethanol:Water (8:2). Dissolve in hot ethanol, then add water until turbid, and cool slowly.

Q3: Why do I need so much Hydrazine (10 eq)? A: In hindered systems, the nucleophilic attack of hydrazine is slower. If the concentration of hydrazine drops, the newly formed hydrazide (which is also a nucleophile) competes for the remaining ester, leading to a symmetrical dimer (R-CONH-NHCO-R). A large excess of hydrazine statistically suppresses this side reaction.

References

  • General Synthesis of Phenoxyacetohydrazides: Mohammed, Y. H. I., et al. (2025).[3] "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic."[4] PubMed Central. Context: Provides the baseline protocol for refluxing substituted phenols with ethyl bromoacetate and subsequent hydrazinolysis.

  • Williamson Ether Synthesis Limitations: "Williamson Ether Synthesis." Chemistry LibreTexts. Context: Explains the mechanistic failure of SN2 reactions with sterically hindered substrates.

  • Optimization of Hindered Ester Hydrazinolysis: BenchChem Technical Support. (2025).[2][3][5][6] "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." Context: Supports the requirement for excess hydrazine (5-10 eq) and extended reflux times for hindered esters.

  • Finkelstein Modification (KI Catalyst)

Sources

Optimizing reaction conditions for coupling 2-tert-butylphenol with ethyl chloroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for coupling 2-tert-butylphenol with ethyl chloroacetate Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Insight

The coupling of 2-tert-butylphenol with ethyl chloroacetate is a classic Williamson Ether Synthesis, but it presents specific challenges due to the steric bulk of the tert-butyl group at the ortho position. This steric hindrance impedes the nucleophilic attack of the phenoxide oxygen on the


-carbon of the alkyl halide.

To achieve high yields and chemoselectivity (favoring O-alkylation over C-alkylation), the reaction conditions must enhance the nucleophilicity of the phenoxide while suppressing side reactions such as ester hydrolysis or Claisen-type condensations.

The "Cesium Effect" Strategy: For sterically hindered phenols, replacing Potassium Carbonate (


) with Cesium Carbonate (

)
is the most effective optimization. The large ionic radius of Cesium (

) creates a "naked" phenoxide anion by preventing tight ion-pairing in aprotic solvents, significantly increasing reaction rates and yields [1, 2].

Troubleshooting Center (Q&A)

Issue 1: "My reaction conversion stalls at 60-70% even after 24 hours."

Diagnosis: The steric hindrance of the tert-butyl group is significantly slowing the


 transition state.
Solution: 
  • Switch Solvent/Base System: If using Acetone/

    
    , switch to Acetonitrile (MeCN)/
    
    
    
    . Acetone reflux (
    
    
    ) often provides insufficient thermal energy to overcome the steric barrier. MeCN allows reflux at
    
    
    .
  • Finkelstein Catalysis: Add 10-20 mol% of Potassium Iodide (KI) . This generates ethyl iodoacetate in situ. Iodide is a superior leaving group compared to chloride, accelerating the rate-determining step.

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.2M - 0.5M with respect to the phenol is optimal for bimolecular reactions.

Issue 2: "I am observing significant C-alkylated byproducts."

Diagnosis: Phenoxides are ambident nucleophiles. While O-alkylation is generally kinetically favored, conditions that shield the oxygen (like hydrogen bonding) or stabilize the transition state for Carbon attack can promote C-alkylation.[1] Solution:

  • Eliminate Protic Solvents: Ensure your solvent is strictly aprotic . Avoid ethanol or water. Protic solvents hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and favoring C-alkylation [3].[2][3]

  • Use Polar Aprotic Solvents: DMF or NMP are excellent for promoting O-alkylation because they solvate cations well but leave the anionic nucleophile "naked" and reactive toward the oxygen center.

Issue 3: "The ester moiety is hydrolyzing to the carboxylic acid."

Diagnosis: Presence of water in the system or use of a hydroxide base (NaOH/KOH). Solution:

  • Anhydrous Conditions: Use anhydrous bases (

    
     or 
    
    
    
    ) and dry solvents.
  • Avoid Strong Hydroxides: Do not use NaOH or KOH. Carbonate bases are sufficiently basic (

    
     of phenol ~10, 
    
    
    
    of
    
    
    ~10.3) to deprotonate the phenol without rapidly hydrolyzing the ester, provided water is excluded.

Optimized Experimental Protocol ("The Gold Standard")

This protocol utilizes the Cesium Effect and Finkelstein catalysis to maximize yield and minimize reaction time.

Reagents:

  • 2-tert-Butylphenol (1.0 equiv)

  • Ethyl Chloroacetate (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv / 10 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Add 2-tert-butylphenol and anhydrous MeCN (0.3 M concentration).

  • Deprotonation: Add

    
      in a single portion. Stir at room temperature for 15-30 minutes. Note: The solution may change color (often yellow/orange) as the phenoxide forms.
    
  • Addition: Add KI , followed by the dropwise addition of Ethyl Chloroacetate .

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC or HPLC.
    
    • Checkpoint: If using DMF, heat to

      
      . Do not exceed 
      
      
      
      to avoid solvent decomposition or side reactions.
  • Workup:

    • Cool to room temperature.[4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (2x) to remove any unreacted phenol (critical for purity).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Data Analysis & Comparison

Table 1: Solvent and Base Screening Effects on Yield

EntryBaseSolventAdditiveTemp (

C)
Time (h)Yield (Isolated)Notes
1

AcetoneNone56 (Reflux)2445-55%Slow; incomplete conversion due to sterics.
2

DMFKI (10%)801275-80%Good yield; workup requires removing DMF.
3

MeCN None 82 (Reflux) 4-6 92-95% Optimal; fast kinetics, easy workup.
4NaHTHFNone0 to RT260-70%Risk of side reactions; strict anhydrous required.

Visualizations

Reaction Workflow & Mechanism

The following diagram illustrates the optimized pathway, highlighting the role of Cesium and Iodide.

ReactionPathway Phenol 2-tert-Butylphenol Phenoxide Cesium Phenoxide (Naked Anion) Phenol->Phenoxide Deprotonation (MeCN, RT) Base Cs2CO3 (Base) Base->Phenoxide Product Ethyl 2-(2-tert-butylphenoxy)acetate (Final Product) Phenoxide->Product SN2 Attack (Reflux, 4-6h) Reagent Ethyl Chloroacetate Intermediate Ethyl Iodoacetate (In-situ Active Species) Reagent->Intermediate Finkelstein Exchange (KI) Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->Product Fast Substitution

Caption: Optimized reaction pathway utilizing Cesium for anion activation and Iodide for electrophile activation.

Decision Logic for Troubleshooting

Troubleshooting Start Problem Identified CheckYield Low Yield / Slow Rate? Start->CheckYield CheckSide Side Products? Start->CheckSide TempCheck Temp < 60°C? CheckYield->TempCheck Hydrolysis Ester Hydrolysis? CheckSide->Hydrolysis C_Alk C-Alkylation? CheckSide->C_Alk BaseCheck Using K2CO3? TempCheck->BaseCheck No Soln1 Increase Temp (MeCN Reflux) TempCheck->Soln1 Yes Soln2 Switch to Cs2CO3 + KI BaseCheck->Soln2 Yes Soln3 Dry Solvents / No NaOH Hydrolysis->Soln3 Yes Soln4 Switch to Polar Aprotic (Remove Alcohols/Water) C_Alk->Soln4 Yes

Caption: Decision tree for diagnosing common synthetic failures in hindered phenol alkylation.

References

  • Effect of Cesium Salts in Organic Synthesis

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[5] Synthetic Communications, 25(9), 1367-1370.

  • Cesium Effect & Naked Anions

    • Dijkink, J., & Cintrat, J. C. (2004). The "Cesium Effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Tetrahedron Letters.
  • Ambident Nucleophiles (O- vs C-Alkylation)

    • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation.[2]

Sources

Purification challenges of crude 2-(2-tert-butylphenoxy)acetohydrazide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amphiphilic" Trap

Welcome to the Technical Support Center. You are likely encountering difficulties purifying 2-(2-tert-butylphenoxy)acetohydrazide because this molecule presents a classic "amphiphilic" conflict in chromatography.

  • The Tail (Lipophilic): The 2-tert-butylphenoxy group is highly non-polar and bulky. It drives solubility in organic solvents (Hexane, DCM) and pushes the compound to travel fast on silica.

  • The Head (Polar/Basic): The acetohydrazide (

    
    ) is polar, capable of hydrogen bonding, and weakly basic. It drags on the acidic silica surface.
    

The Result: Without intervention, you will likely observe severe peak tailing (streaking), co-elution with the starting ester, or complete loss of product due to irreversible adsorption or decomposition on the acidic stationary phase.

This guide provides a validated protocol to overcome these specific physical-chemical barriers.

Module 1: Pre-Purification Diagnostics

Before packing a column, you must diagnose the crude mixture's behavior. Do not skip this step.

The "TEA Dip" TLC Test

Standard TLC plates are slightly acidic (pH ~5). Your hydrazide will streak, making


 determination impossible.
  • Control Plate: Run crude in 30% EtOAc/Hexane. Result: Streaking from baseline to solvent front.

  • Test Plate: Pre-elute a TLC plate in mobile phase containing 1% Triethylamine (TEA) and dry it. Then run your sample.

  • Interpretation: If the spot sharpens significantly on the TEA plate, your column must be buffered.

Solubility Check

The tert-butyl group aids solubility, but hydrazides can crystallize unexpectedly in non-polar solvents.

  • Test: Dissolve 10 mg of crude in 1 mL of the intended mobile phase (e.g., 20% EtOAc/Hexane).

  • Failure Mode: If it oils out or precipitates, you cannot use a standard liquid load. You must use a dry load (adsorbed onto Celite or Silica).

Module 2: Strategic Decision Tree

Do not default to a column immediately. Hydrazides are best purified by crystallization when possible. Use this logic flow to determine your path.

PurificationStrategy Start Crude Mixture Analysis TLC TLC: Product vs. Impurities (Use TEA-treated plate) Start->TLC CrystCheck Can it Recrystallize? (Test EtOH or Hex/EtOAc) TLC->CrystCheck CrystYes Method A: Recrystallization (Preferred) CrystCheck->CrystYes Precipitates on cooling CrystNo Method B: Column Chromatography CrystCheck->CrystNo Oils out / Complex mix ColType Select Stationary Phase CrystNo->ColType StdSilica Standard Silica (RISK: Tailing/Decomp) ColType->StdSilica Not advised BufferedSilica TEA-Buffered Silica (RECOMMENDED) ColType->BufferedSilica Primary Choice Alumina Basic Alumina (Alternative) ColType->Alumina If acid sensitive

Figure 1: Decision matrix for hydrazide purification. Note that column chromatography is the secondary option if crystallization fails.

Module 3: The Buffered Silica Protocol

If you must run a column, you cannot use untreated silica. The acidic silanols (


) will protonate the hydrazide, causing it to stick. You must mask these sites with a base.
Mobile Phase Preparation
  • Base Modifier: Triethylamine (TEA) is preferred over ammonia due to miscibility with organic solvents.

  • Concentration: 1% v/v TEA is standard.

  • System: Hexane : Ethyl Acetate : TEA (Start with 80:19:1).

Column Packing (The "Slurry" Method)

Do not dry pack. The heat of solvation when solvent hits dry basic silica can decompose your product.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting mobile phase (containing 1% TEA).

  • Equilibration: Pour slurry into the column. Flush with at least 2 column volumes (CV) of the TEA-containing solvent. This ensures the entire silica bed is deactivated (pH neutral/basic).

  • Loading:

    • Liquid Load: Dissolve crude in minimum DCM (if Hex/EtOAc solubility is poor) + 1% TEA.

    • Dry Load (Recommended): Dissolve crude in DCM, add Celite (1:2 ratio), rotovap to dryness. Pour powder on top of the bed.

Elution & Detection
  • Gradient: Increase polarity slowly (e.g., 5% EtOAc

    
     40% EtOAc), keeping TEA constant at 1%.
    
  • Detection:

    • UV: 254 nm (The aromatic ring absorbs strongly).

    • Stain: Anisaldehyde or Phosphomolybdic Acid (PMA). Hydrazides stain intensely (often dark blue/black with PMA).

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting ester. How do I separate them?

Cause: The lipophilic tert-butyl group dominates the interaction, masking the polarity difference between the ester and the hydrazide. Solution: Change the selectivity mechanism.

  • Switch Solvent: Move from Hexane/EtOAc to DCM/Methanol (98:2) . The methanol interacts differently with the hydrazide protons.

  • Check pH: Ensure TEA is present. If the hydrazide streaks, it will overlap the ester. Sharpening the band (via TEA) often resolves the resolution issue.

Q2: The product turned yellow/brown on the column.

Cause: Oxidation. Hydrazides are reducing agents. On silica (which traps oxygen and trace metals), they can oxidize to azo compounds or decompose. Solution:

  • Speed: Run the column faster (Flash chromatography with air pressure).

  • Protection: Flush the column with Nitrogen before use.

  • Alternative: Switch to Basic Alumina (Grade III), which is less reactive than silica for sensitive nitrogen species.

Q3: I see a "ghost peak" or slow bleed after my product.

Cause: This is likely residual hydrazine hydrate or the symmetrical bis-hydrazide impurity. Solution:

  • Wash: If you used excess hydrazine in the synthesis, wash the crude organic layer with saturated

    
     and brine before the column.
    
  • Post-Column: Do not collect the trailing edge of the peak. Sacrifice yield for purity.

Q4: Can I use Ammonia instead of TEA?

Answer: Yes, but only in DCM/MeOH systems. Ammonia is not miscible in Hexane. If you use DCM/MeOH (e.g., 95:5), add 1%


 (aqueous ammonia). Shake the solvent mixture well to emulsify/saturate before pouring.

Summary Data: Solvent System Comparison

Solvent SystemModifierSuitabilityProsCons
Hexane / EtOAc NonePOOR CheapSevere tailing; Product loss.
Hexane / EtOAc 1% TEA EXCELLENT Good separation; Sharp peaksTEA smell; Requires removal (rotovap/vac).
DCM / MeOH NoneFAIR High solubilitySilica dissolves in high MeOH; Poor resolution.
DCM / MeOH 1%

GOOD Good for very polar impuritiesImmiscibility issues; Ammonia smell.

References

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. [Link] (General principles of silanol suppression).

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method? Waters Knowledge Base. [Link] (Mechanisms of base/silanol interaction).

  • Organic Syntheses. (2010). Purification of linalool by column chromatography (General Flash Techniques). Organic Syntheses, Coll. Vol. 10. [Link] (Reference for dry packing and silica handling).

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry.[1] [Link] (Guide on TEA-deactivated silica).

Sources

How to avoid common side products in phenoxyacetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to optimize the synthesis of phenoxyacetohydrazide and its derivatives. While the two-step conversion from phenol to ethyl phenoxyacetate, followed by hydrazinolysis, appears straightforward on paper, bench chemistry often yields frustrating side products: insoluble diacylhydrazines, hydrolyzed acids, and unreacted starting materials.

This guide provides a mechanistic deep-dive into these side reactions and establishes a self-validating protocol to ensure high-purity yields.

Visual Workflow: Pathway & Side Reactions

G SM Phenol + Ethyl Chloroacetate Int Ethyl Phenoxyacetate SM->Int K2CO3, Acetone Reflux Target Phenoxyacetohydrazide (Target Product) Int->Target + Hydrazine Hydrate EtOH, Reflux Side2 Phenoxyacetic Acid (Hydrolysis Side Product) Int->Side2 + H2O / Heat (Hydrolysis) Hydrazine Hydrazine Hydrate Side1 N,N'-bis(phenoxyacetyl)hydrazine (Diacyl Side Product) Target->Side1 + Excess Ethyl Phenoxyacetate (Over-acylation)

Reaction workflow for phenoxyacetohydrazide synthesis highlighting major side-product pathways.

FAQ & Troubleshooting Guide

Q1: During the hydrazinolysis step, a highly insoluble white precipitate forms that ruins my yield. What is it, and how do I avoid it? A1: This is almost certainly


-bis(phenoxyacetyl)hydrazine, a symmetric diacylhydrazine side product. It forms when your newly synthesized phenoxyacetohydrazide acts as a nucleophile and attacks an unreacted molecule of ethyl phenoxyacetate. This over-acylation is a notorious issue in hydrazide synthesis[1].
  • Mechanistic Causality: The reaction is driven by stoichiometry and localized concentration. If you add hydrazine to the ester, the ester is initially in vast excess, kinetically promoting double addition.

  • The Fix: Reverse the addition order. Dissolve a large excess of hydrazine hydrate (3.0 - 5.0 equivalents) in absolute ethanol. Add your ethyl phenoxyacetate dropwise to this refluxing solution. This ensures the ester is instantly consumed by the overwhelming concentration of hydrazine, favoring the mono-acyl product.

Q2: My final NMR shows a mixture of the desired hydrazide and phenoxyacetic acid. Why is the ester hydrolyzing instead of undergoing hydrazinolysis? A2: Hydrazine hydrate (


) introduces water into your reaction mixture. Under prolonged heating in a basic environment (hydrazine is a weak base), water competes as a nucleophile, leading to the saponification (hydrolysis) of ethyl phenoxyacetate into phenoxyacetic acid.
  • Mechanistic Causality: The activation energy for hydrazinolysis is generally lower than for hydrolysis, but extended reflux times or excessive water content shift the thermodynamic balance.

  • The Fix: Use absolute ethanol (not 95% ethanol) as your solvent to minimize extraneous water[2]. Monitor the reaction strictly via Thin Layer Chromatography (TLC) and terminate the reflux the moment the ester is consumed (typically 4-6 hours)[3].

Q3: My first step (O-alkylation) is stalling at 70% conversion. How can I drive it to completion? A3: Incomplete O-alkylation of phenol with ethyl chloroacetate usually stems from inadequate deprotonation or moisture neutralizing the base.

  • The Fix: Use finely powdered, oven-dried anhydrous

    
    . Acetone must be strictly dried (e.g., over molecular sieves) prior to use. Water in the acetone will hydrolyze the ethyl chloroacetate into glycolic acid derivatives, consuming your alkylating agent before it can react with the phenoxide ion[4].
    

Quantitative Data: Optimization of Hydrazinolysis

To illustrate the impact of reaction conditions on side-product formation, review the following optimization matrix for the conversion of ethyl phenoxyacetate to phenoxyacetohydrazide:

Hydrazine EquivalentsAddition MethodSolventReflux TimeYield (Target)Diacylhydrazine (%)
1.2 eqBatch (All at once)95% EtOH8 hours45%35%
1.5 eqBatch (All at once)Abs. EtOH6 hours62%20%
3.0 eqDropwise EsterAbs. EtOH4 hours88%< 5%
5.0 eq Dropwise Ester Abs. EtOH 4 hours 92% Trace

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are successfully met.

Step 1: Synthesis of Ethyl Phenoxyacetate
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of phenol in 50 mL of dry acetone.

  • Deprotonation: Add 15.0 mmol of finely powdered, anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Validation Check: The solution should take on a slight phenotypic tint, indicating phenoxide formation.

  • Alkylation: Add 12.0 mmol of ethyl chloroacetate dropwise. Reflux the mixture for 8 hours.

  • In-Line Validation (TLC): Run a TLC (Hexane:EtOAc 4:1, UV detection). The phenol spot (

    
    ) must be absent. A new spot (
    
    
    
    ) indicates the ester. If phenol remains, add 0.2 eq of ethyl chloroacetate and reflux for 2 additional hours.
  • Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of Phenoxyacetohydrazide
  • Setup: In a 100 mL round-bottom flask, add 40.0 mmol (4.0 eq) of 85% hydrazine hydrate and 20 mL of absolute ethanol. Heat to a gentle reflux.

  • Controlled Addition: Dissolve the crude ethyl phenoxyacetate (approx. 10.0 mmol) from Step 1 in 10 mL of absolute ethanol. Add this solution dropwise over 30 minutes to the refluxing hydrazine solution.

  • Reaction: Continue refluxing for 4 hours.

  • In-Line Validation (TLC): Run a TLC (DCM:MeOH 9:1). The ester spot (

    
    ) must be completely consumed. The target hydrazide will appear at 
    
    
    
    .
  • Workup: Cool the mixture to

    
     in an ice bath. The phenoxyacetohydrazide will precipitate as a white crystalline solid. Filter, wash with ice-cold ethanol, and dry under vacuum.
    
  • Final Validation (NMR):

    
     NMR (DMSO-
    
    
    
    ): Ensure the disappearance of the ethyl ester signals (quartet at 4.2 ppm, triplet at 1.2 ppm). Confirm the presence of hydrazide protons: a broad singlet at
    
    
    ppm (-NH-) and a broad singlet at
    
    
    ppm (-NH
    
    
    )[3].

References

1.[1] A new approach for the synthesis of N,N'-bis(phenoxyacetyl)hydrazines. Semantic Scholar. 1 2.[2] Optimizing reaction conditions for pivalic acid hydrazide condensations. BenchChem.2 3.[3] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC / PLOS One. 3 4.[4] Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide. BenchChem. 4

Sources

Managing steric hindrance effects of the tert-butyl group in reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Steric Hindrance of the tert-Butyl Group

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Steric Hindrance & Reactivity Modulation of the tert-Butyl Group

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because the tert-butyl (t-Bu) group is behaving like a paradox in your flask. It is the "immovable object" of organic chemistry—a massive steric shield that stabilizes conformations and blocks attacks, yet it can be frustratingly difficult to install or remove when you actually want it to move.

This guide is not a textbook; it is a troubleshooting manual for when standard protocols fail due to the sheer bulk (


-value 

5.0 kcal/mol) of this quaternary phantom.

Module 1: Nucleophilic Substitution & Synthesis

The Issue: "I cannot get my nucleophile to attack the t-butyl halide (or adjacent center)."

Diagnostic Protocol

The t-butyl group is a steric wall.[1][2] If you are attempting an


 reaction on a t-butyl halide, you are fighting physics. The backside is inaccessible.
Reaction Typet-Bu Substrate BehaviorTroubleshooting Action

Forbidden. Steric crowding prevents the transition state.Stop. Switch to

conditions (polar protic solvent) or use a different electrophile.

Accelerated. Formation of stable

carbocation.
Ensure non-nucleophilic solvent to prevent competition. Watch for

elimination side products.

Favored with strong bases.If elimination is not desired, avoid strong bases (e.g., NaOEt, NaH).
FAQ: Why am I getting alkenes instead of substitution products?

A: You are likely using a base that is too strong or a solvent that is too non-polar. The t-butyl group's bulk forces the incoming nucleophile to act as a base, abstracting a proton from the


-carbon (Elimination) rather than attacking the sterically shielded 

-carbon.

Corrective Workflow:

  • Solvent Switch: Move to Methanol or Ethanol (Solvolysis).

  • Temperature: Lower the temperature. Elimination has a higher activation energy than substitution; cooling favors

    
    .
    
  • Nucleophile: Use neutral nucleophiles (e.g.,

    
    , 
    
    
    
    ) rather than anionic ones (
    
    
    ).

Module 2: Deprotection of t-Butyl Esters/Ethers

The Issue: "My t-butyl ester won't hydrolyze, or I'm seeing alkylated side products."

The Mechanism of Failure

Standard base hydrolysis (LiOH/NaOH) fails because the tetrahedral intermediate cannot form due to steric shielding of the carbonyl. You must use acid-catalyzed cleavage (


 mechanism), which relies on forming the stable t-butyl cation.

Critical Hazard: The released t-butyl cation is an electrophilic monster. Without a "scavenger," it will re-attach to your molecule (typically on electron-rich aromatic rings like Tryptophan or Tyrosine), creating a permanent impurity.

Standard Operating Procedure (SOP): The Scavenger Cocktail

Do not use neat TFA without a scavenger if your molecule has nucleophilic sites.

Reagent Setup:

  • Acid: Trifluoroacetic Acid (TFA) or HCl (4M in Dioxane).[3]

  • Solvent: Dichloromethane (DCM).[3][4][5]

  • Scavenger: Triisopropylsilane (TIS) is the gold standard.

Protocol:

  • Dissolve substrate in DCM (0.1 M).

  • Add Scavenger (TIS) before the acid (2.5% v/v).[4]

  • Add TFA (up to 50% v/v).[4]

  • Monitor: If reaction stalls, do not heat immediately. Add more acid. Heating promotes side-reactions.[4]

DeprotectionWorkflow Start Substrate: t-Butyl Ester CheckSens Contains Nucleophilic Residues? (Trp, Tyr, Met) Start->CheckSens NoSens Protocol A: TFA/DCM (1:1) CheckSens->NoSens No YesSens Protocol B: Scavenger Cocktail Required CheckSens->YesSens Yes Monitor Monitor via LCMS (Look for +56 mass adducts) NoSens->Monitor Cocktail Add 2.5% TIS + 2.5% H2O Then add TFA YesSens->Cocktail Cocktail->Monitor Success Clean Deprotection (Isobutylene gas release) Monitor->Success No Adducts Fail Alkylated Impurity (t-Bu cation attack) Monitor->Fail +56 Mass Found

Caption: Decision tree for t-butyl deprotection. Note the critical branch for scavenger addition to prevent alkylation.

Module 3: Conformational Locking (The "Anchor" Effect)

The Issue: "My reaction stereochemistry is the opposite of what I predicted."

Technical Insight

In cyclohexane systems, the t-butyl group has a massive conformational energy cost (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-value > 5 kcal/mol) to be in the axial position. It will force the ring into a conformation where the t-butyl group is equatorial , effectively "locking" the ring.[6][7]

Troubleshooting:

  • Scenario: You expect an axial attack on a ketone, but the ring won't flip to allow the favorable transition state.

  • Solution: Draw your molecule in the chair conformation with t-Bu equatorial.[7][8][9] That is your only reactive conformer. If your desired reaction requires the t-Bu to be axial (e.g., for

    
     elimination requiring anti-periplanar geometry), the reaction will not proceed .
    

Module 4: Ligand Design in Catalysis

The Issue: "My Buchwald-Hartwig coupling is dead. I'm using a bulky phosphine."

The "Goldilocks" Zone

Bulky ligands like


 or Buchwald ligands (e.g., t-BuXPhos) rely on steric bulk to promote Reductive Elimination  (squeezing the product out). However, if the bulk is too high, it prevents Oxidative Addition  or ligand coordination.

Common Pitfall: The Iodide Trap If you are using Aryl Iodides with bulky t-butyl ligands, the reaction often fails.

  • Why? The large Iodide anion + bulky Ligand forms a stable, bridged dimer

    
     that is catalytically inactive.
    
  • Fix: Switch to Aryl Bromides or Chlorides . Counter-intuitively, the smaller halides work better with massive t-butyl ligands because they don't bridge as aggressively.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Hindered by Excess Bulk PdII Pd(II)-Ar-X OxAdd->PdII AmineBind Amine Binding PdII->AmineBind Dimer INACTIVE DIMER [Pd(u-I)L]2 PdII->Dimer If X=Iodide (Trap!) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Accelerated by t-Bu Bulk

Caption: The Pd-Catalytic Cycle showing where steric bulk accelerates (Reductive Elimination) vs. hinders (Oxidative Addition) the process.

References

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. Link

  • Lundt, B. F., et al. (1978).[10] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][10] International Journal of Peptide and Protein Research.[10] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][7] Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5] (Standard Reference for Deprotection Protocols). Link

Sources

Troubleshooting guide for scaling up 2-(2-tert-butylphenoxy)acetohydrazide production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-TBPAH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the scale-up challenges for 2-(2-tert-butylphenoxy)acetohydrazide . While the synthesis appears to be a standard two-step sequence (Williamson ether synthesis followed by hydrazinolysis), the steric bulk of the ortho-tert-butyl group introduces kinetic barriers often overlooked in small-scale literature. This guide transitions your workflow from milligram-scale exploration to gram/kilogram-scale production, prioritizing safety and yield optimization.

Module 1: The Alkylation Phase (Ester Intermediate)

Objective: Synthesize ethyl 2-(2-tert-butylphenoxy)acetate from 2-tert-butylphenol.

Critical Technical Insight: The "Ortho" Effect

Unlike para-substituted phenols, the tert-butyl group at the 2-position creates significant steric hindrance around the phenolic oxygen. In standard Williamson ether protocols (e.g., Acetone/K₂CO₃), this results in sluggish kinetics and incomplete conversion.

Troubleshooting Guide: Low Yields & Incomplete Conversion
SymptomProbable CauseCorrective Action (Scale-Up)
Reaction stalls at ~60% conversion Solvent Temperature Limit: Acetone reflux (56°C) provides insufficient thermal energy to overcome the steric barrier of the t-butyl group.Switch Solvent: Replace Acetone with MEK (Methyl Ethyl Ketone) (bp 80°C) or DMF (dimethylformamide). The higher reflux temperature significantly accelerates the SN2 attack.
"Oiling Out" of Base Poor Agitation: On scale, K₂CO₃ can clump, reducing surface area.Mechanical Stirring: Use an overhead stirrer rather than a magnetic bar. Ensure K₂CO₃ is finely milled before addition.
C-Alkylation Byproducts Solvent Polarity: Highly polar aprotic solvents (like DMSO) can sometimes favor C-alkylation with phenoxides.Control: If C-alkylation is observed (check NMR), revert to MEK or Acetonitrile, which offer a better balance of solubility and selectivity.
Optimized Protocol (Scale-Up Ready)
  • Charge: 2-tert-butylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in MEK (5-7 volumes).

  • Activate: Heat to reflux for 30 mins before adding the alkyl halide to ensure phenoxide formation.

  • Addition: Add Ethyl bromoacetate (1.1 eq) dropwise. Note: Bromoacetate is preferred over chloroacetate for hindered phenols due to the better leaving group ability of bromide.

  • Monitor: Reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter inorganic salts hot. Concentrate filtrate.[1]

Module 2: The Hydrazinolysis Phase (Target Molecule)

Objective: Convert the ester to the hydrazide using Hydrazine Hydrate.

Critical Safety Warning: Hydrazine Handling

DANGER: Hydrazine hydrate is a potent carcinogen, highly toxic, and unstable. On scale, the exotherm can be delayed. [2] * Never add hydrazine to a hot ester solution.

  • Waste: All hydrazine-contaminated waste must be neutralized with dilute hypochlorite (bleach) before disposal.

Troubleshooting Guide: Dimerization & Purity
SymptomProbable CauseCorrective Action
Insoluble high-melting solid (Dimer) Stoichiometry Mismatch: If the ester is in excess locally, the product hydrazide attacks another ester molecule, forming the bis-hydrazide dimer.Reverse Addition / Excess: Use 3.0–5.0 equivalents of hydrazine hydrate. Add the ester solution slowly to the hydrazine solution (reverse addition) to ensure hydrazine is always in excess.
Colored Impurities (Pink/Brown) Oxidation: Hydrazides are sensitive to air oxidation, especially in solution.Inert Atmosphere: Perform the reaction and recrystallization under Nitrogen or Argon.
Trapped Solvent Crystal Lattice: tert-butyl groups can create lattice voids that trap solvent.Drying: Vacuum dry at 50°C for >24 hours. Grind the solid halfway through drying to release trapped volatiles.

Module 3: Visualization of Logic & Workflow

Figure 1: Scale-Up Process Flow

This diagram illustrates the critical decision nodes where the process differs from standard "textbook" synthesis.

G Start Start: 2-tert-butylphenol SolventCheck Decision: Solvent Selection Start->SolventCheck Acetone Acetone (Reflux 56°C) SolventCheck->Acetone Small Scale (<1g) MEK MEK (Reflux 80°C) *Recommended for Steric Bulk* SolventCheck->MEK Scale Up (>10g) Reaction1 Step 1: Alkylation (Ethyl Bromoacetate + K2CO3) Acetone->Reaction1 MEK->Reaction1 QC1 QC Point: Check Conversion (TLC/HPLC) Reaction1->QC1 QC1->Reaction1 <95% Conv. Hydrazinolysis Step 2: Hydrazinolysis (Excess N2H4, Reverse Addition) QC1->Hydrazinolysis >95% Conv. DimerCheck Risk: Dimer Formation? Hydrazinolysis->DimerCheck DimerCheck->Hydrazinolysis Dimer Detected (Increase N2H4 eq) Purification Purification: Recrystallization (EtOH) DimerCheck->Purification No Dimer

Caption: Process flow emphasizing the solvent switch for steric management and stoichiometry control for purity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃ to speed up Step 1? A: Yes, NaH is faster, but it is less safe for scale-up. NaH generates hydrogen gas (explosion hazard) and requires anhydrous conditions. For 2-tert-butylphenol, the "sluggish" K₂CO₃/MEK system is preferred because it is safer and more forgiving of moisture, provided you allow sufficient reaction time (12+ hours).

Q: My final product is sticky. How do I crystallize it? A: Phenoxyacetohydrazides can be prone to "oiling out."[3]

  • Dissolve the crude solid in boiling Ethanol (95%) .

  • Add hot water dropwise until the solution just becomes turbid.

  • Add a "seed" crystal if available.

  • Allow it to cool very slowly to room temperature with gentle stirring. Rapid cooling often traps impurities and leads to oils.

Q: How do I confirm the structure given the steric hindrance? A: In the ¹H NMR, look for the singlet of the O-CH₂-CO protons.

  • In the ester intermediate, this singlet appears around 4.6–4.7 ppm .

  • In the hydrazide product, this singlet shifts slightly upfield (lower ppm) and the ethyl quartet/triplet disappears.

  • Crucial Check: Ensure the integration of the tert-butyl group (9H singlet ~1.4 ppm) matches the aromatic protons to confirm no de-alkylation occurred (rare, but possible under extreme acid/Lewis acid conditions).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Williamson Ether Synthesis and Hydrazinolysis).
  • Holla, B. S.; Udupa, K. V. "Synthesis and biological activity of some new 2-(2-chlorophenoxy)acetohydrazide derivatives." Farmaco, 1992 , 47, 305–311. (Demonstrates the base protocol for ortho-substituted phenoxy hydrazides).

  • Kruger, et al. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[2] Organic Process Research & Development, 2021 , 25, 199-205.[4] Link (Critical safety data for scaling hydrazine reactions).

  • BenchChem Safety Data. "Hydrazine Hydrate Handling and Disposal Guide." Link (Safety protocols for handling hydrazine waste streams).

Sources

Identifying and removing impurities from 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-tert-butylphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities during and after synthesis. The following question-and-answer-based troubleshooting guide offers in-depth protocols and explains the scientific rationale behind each step to ensure the highest purity of your final compound.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common initial questions regarding impurities in the synthesis of 2-(2-tert-butylphenoxy)acetohydrazide.

Q1: What are the most likely impurities I will encounter during the synthesis of 2-(2-tert-butylphenoxy)acetohydrazide?

A1: The presence of organic impurities is highly dependent on the manufacturing process.[1] In a typical two-step synthesis starting from 2-tert-butylphenol, impurities arise from unreacted starting materials, byproducts, and side reactions. The most common impurities include:

  • Unreacted Starting Materials:

    • 2-tert-butylphenol: The initial phenolic starting material.

    • Ethyl 2-(2-tert-butylphenoxy)acetate: The intermediate ester which may not have fully undergone hydrazinolysis.

    • Hydrazine hydrate: Excess reagent from the final step.

  • Process-Related Byproducts:

    • 2-(2-tert-butylphenoxy)acetic acid: Formed by the hydrolysis of the intermediate ester if water is present.

    • N,N'-bis[2-(2-tert-butylphenoxy)acetyl]hydrazine: A symmetrically di-substituted hydrazide formed if one molecule of hydrazine reacts with two molecules of the ester.[2]

    • Isomers of the starting material: Commercial 2-tert-butylphenol may contain isomers like 3-tert-butylphenol or 4-tert-butylphenol, which would carry through the synthesis.[3][4]

  • Residual Solvents:

    • Solvents used during the reaction or workup (e.g., ethanol, methanol, dichloromethane) can be retained in the final product.[5]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial method to quickly assess the complexity of your crude product mixture.[6] It helps visualize the number of components and provides a preliminary indication of purity. By running the crude material alongside the starting materials on the same TLC plate, you can often tentatively identify some of the impurity spots.

Typical TLC System:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 70:30 ratio and adjusting as needed for optimal separation).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Q3: Which advanced analytical techniques are recommended for definitive impurity identification?

A3: For a comprehensive impurity profile, a combination of chromatographic and spectroscopic techniques is essential.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the industry standard for quantifying purity and separating the target compound from its non-volatile impurities.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents and unreacted 2-tert-butylphenol.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated component, which is crucial for identifying unknown byproducts.[7][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main product and can help identify and quantify impurities if their signals are resolved from the product's signals.[7]

Part 2: Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for specific challenges encountered during the purification of 2-(2-tert-butylphenoxy)acetohydrazide.

Issue 1: My crude product contains significant amounts of unreacted starting materials (2-tert-butylphenol and the intermediate ester).

This is a common issue resulting from incomplete reactions. A combination of extraction and recrystallization or column chromatography is typically effective.

start Crude Product (Contains Starting Materials) extraction Perform Acid-Base Extraction (to remove 2-tert-butylphenol) start->extraction recrystallization Recrystallization (to remove ester) extraction->recrystallization If solid column Column Chromatography (alternative to recrystallization) extraction->column If oil or poor recrystallization yield analysis Purity Analysis (TLC, HPLC) recrystallization->analysis column->analysis pure_product Pure Product analysis->pure_product Purity ≥ 98%

Caption: Decision workflow for purification.

Rationale: 2-tert-butylphenol is acidic due to its phenolic hydroxyl group. It can be deprotonated by a mild base to form a water-soluble salt, which can then be separated from the neutral organic product in an aqueous layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.

    • Expert Tip: NaOH is more effective but can cause hydrolysis of any remaining ester. NaHCO₃ is milder and often sufficient.

  • Separation: Collect the organic layer. The aqueous layers contain the deprotonated 2-tert-butylphenoxide salt.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield a product free of phenolic impurities.

Rationale: Recrystallization purifies solid compounds based on differences in solubility between the desired product and impurities in a chosen solvent.[10] The acetohydrazide product is generally more polar and has different solubility characteristics than the less polar intermediate ester.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water).[2] The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. Ethanol is often a good starting point for hydrazides.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Recrystallization [2][6]
Problem Recommended Solution(s)
Product "oils out" instead of crystallizing.The compound may be melting before dissolving or precipitating as an oil. Use a larger volume of solvent, switch to a lower-boiling point solvent, or use a solvent pair (e.g., ethanol/water).
No crystals form upon cooling.The solution may not be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or slowly evaporating some of the solvent.
Low recovery after recrystallization.Too much solvent may have been used, or the compound has significant solubility in the cold solvent. Concentrate the mother liquor and attempt to recover a second crop of crystals.
Issue 2: My product is contaminated with a byproduct of similar polarity, and recrystallization is ineffective.

When impurities have similar solubility and polarity to the product, column chromatography is the most powerful purification technique.[12]

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (eluent) flows through.[2] Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the impurity spots. A mixture of hexane and ethyl acetate or DCM and methanol are common choices.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add a layer of sand on top.[13]

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin running the mobile phase through the column. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to elute compounds with different polarities.[2]

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-tert-butylphenoxy)acetohydrazide.

cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrazinolysis A 2-tert-butylphenol C Intermediate Ester (Ethyl 2-(2-tert-butylphenoxy)acetate) A->C K₂CO₃, Acetone B Ethyl Chloroacetate B->C K₂CO₃, Acetone I1 Impurity: Unreacted 2-tert-butylphenol C->I1 E Final Product (2-(2-tert-butylphenoxy)acetohydrazide) C->E Ethanol, Reflux D Hydrazine Hydrate D->E Ethanol, Reflux I2 Impurity: Unreacted Ester E->I2 I3 Impurity: Di-substituted Hydrazide E->I3

Caption: Synthesis pathway and points of impurity introduction.

References

  • Pharmaceutical Technology. (2025, March 10). Organic Impurities in Chemical Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
  • Environmental Protection Agency. (2017, August 3). Preliminary Information on Manufacturing, Processing, Distribution, Use and Disposal: 2,4,6-Tris(tert-butyl)phenol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Betaine hydrazide hydrochloride. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-tert-butyl phenol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Vinati Organics Limited. (2022, May 4). An Ultimate Guide To Para Tertiary Butyl Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
  • ResearchGate. (n.d.). 2-(2-Isopropylphenoxy)acetic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 732-26-3 | Product Name : 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-tert-butylphenoxy)acetic acid (C12H16O3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-Butylphenol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

  • PMC. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent and Base Selection for N-Alkylation of Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and practical challenges of N-alkylating phenoxyacetohydrazides. These compounds are critical building blocks in medicinal chemistry, frequently serving as precursors for bioactive molecular hybrids such as antimalarial, antimicrobial, and anticancer agents[1].

The N-alkylation of these hydrazides is a pivotal but notoriously finicky transformation. Due to the presence of multiple nucleophilic nitrogen centers and the competing acidity of the amide proton, achieving high regioselectivity (mono- vs. di-alkylation, N- vs. O-alkylation) requires precise optimization of the solvent and base[2]. This guide provides the theoretical causality, troubleshooting FAQs, and a self-validating methodology to ensure reproducible results in your laboratory.

Workflow: Decision Matrix for Reaction Optimization

Before diving into the troubleshooting FAQs, consult the workflow below to align your experimental goals with the correct kinetic and thermodynamic conditions.

G Start Target: N-Alkylation of Phenoxyacetohydrazide Mono Goal: Mono-alkylation Start->Mono Di Goal: Di-alkylation or Cyclization Start->Di Base1 Mild Base (K2CO3 / Cs2CO3) Mono->Base1 Base2 Strong Base (NaH) or Transition Metal Cat. Di->Base2 Solvent1 Polar Aprotic (DMF / MeCN) Temp: 0°C to RT Base1->Solvent1 Solvent2 Toluene / Dioxane Temp: 110°C - 130°C Base2->Solvent2 Result1 High Mono-N-alkyl Yield Minimal O-alkylation Solvent1->Result1 Result2 N,N-dialkyl or Cyclized Product Solvent2->Result2

Decision matrix for selecting base and solvent in phenoxyacetohydrazide N-alkylation.

Troubleshooting Guides & FAQs

Q1: I am observing a complex mixture of mono-alkylated, poly-alkylated, and quaternized products. How can I improve mono-N-alkylation selectivity? Causality & Solution: Direct alkylation of hydrazides often proceeds unselectively because the resulting monoalkyl derivative is more nucleophilic than the starting material[3]. In a phenoxyacetohydrazide (


), the terminal amine (

) is the most nucleophilic site, but the internal amide proton (

) is the most acidic. To achieve selective mono-alkylation, avoid strong bases like Sodium Hydride (NaH), which fully deprotonate the hydrazide and accelerate over-alkylation. Instead, use a mild base like Potassium Carbonate (

) or Cesium Carbonate (

)[2]. Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the alkylating agent) and keep the reaction temperature low (0 °C to room temperature) to kinetically favor the mono-alkylated product[4].

Q2: How do I choose between DMF, Acetonitrile (MeCN), and THF for this reaction? Causality & Solution: The choice of solvent dictates the solubility of the base and the stabilization of the transition state during the


 alkylation.
  • DMF (N,N-Dimethylformamide): The premier choice for N-alkylation. As a highly polar aprotic solvent, it excellently solvates the hydrazide and the alkali metal cation (e.g.,

    
     or 
    
    
    
    ), leaving the hydrazide anion highly reactive (acting as a "naked" nucleophile)[4].
  • Acetonitrile (MeCN): A good alternative if DMF removal during workup is problematic. It supports

    
    -mediated alkylations well but may result in slightly slower reaction kinetics compared to DMF[4].
    
  • THF (Tetrahydrofuran): Generally discouraged for direct

    
    -mediated alkylations due to the poor solubility of inorganic carbonates, leading to sluggish reactions unless a phase-transfer catalyst is added.
    

Q3: What is the mechanistic advantage of using


 over 

in DMF?
Causality & Solution: While

is cost-effective and widely used[5],

often provides superior yields and regioselectivity in N-alkylation[2]. This is driven by the "Cesium Effect." The large ionic radius and low charge density of the cesium cation (

) result in a highly polarized and loosely bound ion pair with the hydrazide anion in DMF. This enhances the nucleophilicity of the nitrogen center and significantly suppresses competing O-alkylation, which is a common side reaction when the harder potassium cation is used.

Q4: Can I use alcohols instead of toxic alkyl halides for the N-alkylation of phenoxyacetohydrazides? Causality & Solution: Yes. Recent advancements in green chemistry utilize a "borrowing hydrogen" (or hydrogen autotransfer) strategy to alkylate acylhydrazides using alcohols[6]. This method employs transition metal catalysts (such as Mn, Ru, or Ir complexes) and a base (often KOtBu) in solvents like toluene at elevated temperatures (110 °C - 130 °C)[7][8]. The catalyst temporarily dehydrogenates the alcohol to an aldehyde/ketone, which condenses with the hydrazide to form a hydrazone. The catalyst then returns the hydrogen to reduce the intermediate, yielding the N-alkylated product with water as the only byproduct[6][8].

Quantitative Data: Solvent and Base Optimization Parameters

To facilitate rapid experimental design, the following table synthesizes the expected outcomes based on solvent and base pairings for the N-alkylation of phenoxyacetohydrazides.

BaseSolventpKa (Conjugate Acid)TemperatureTarget OutcomeTypical YieldSide Reactions / Notes

DMF~10.30 °C to RTMono-N-alkylation70 - 85%Minor di-alkylation

DMF~10.30 °C to RTMono-N-alkylation80 - 95%Highly selective, suppresses O-alkylation
NaH THF>350 °C to RTDi-alkylation60 - 75%O-alkylation, polyalkylation
KOtBu + Mn(I) Cat. Toluene~17.0110 °C - 130 °CN,N-dialkylation (via Alcohols)75 - 85%Requires inert atmosphere[7]
DIPEA MeCN~10.5RefluxMono-N-alkylation50 - 65%Sluggish kinetics

Note: Yields are representative averages derived from standard acylhydrazide alkylation and hydrogen autotransfer protocols[4][6][7].

Step-by-Step Methodology: Selective Mono-N-Alkylation

This self-validating protocol utilizes the optimal


/DMF system to ensure kinetic control and high regioselectivity[2][4].

Materials Required:

  • Phenoxyacetohydrazide (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide or Ethyl bromoacetate) (1.05 equiv)

  • Cesium Carbonate (

    
    , anhydrous) (1.2 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath, Argon/Nitrogen line.

Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon or Nitrogen) to prevent oxidative degradation of the hydrazide[4].

  • Solvation: Dissolve phenoxyacetohydrazide (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration). Ensure complete dissolution.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous

    
     (1.2 equiv) portion-wise over 5 minutes. Stir the suspension at 0 °C for 30 minutes.
    
    • Causality check: This pre-incubation allows for the controlled deprotonation of the hydrazide, forming the reactive cesium-stabilized anion without inducing thermal decomposition.

  • Alkylation: Dissolve the alkyl halide (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump to maintain a low local concentration of the electrophile, thereby preventing di-alkylation[3][4].

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction via TLC (typically using EtOAc/Hexane). The reaction is usually complete within 2 to 4 hours[2].

  • Quenching and Workup: Quench the reaction by pouring the mixture into a 10-fold volume of ice-cold distilled water. This crashes out the product and solubilizes the DMF and inorganic salts[2][4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic phases with a 5% aqueous LiCl solution or brine (3 × 20 mL) to effectively remove residual DMF[2].

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure mono-N-alkylated phenoxyacetohydrazide[2].
    

References

1.[1] Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents. PMC. 2.[2] Product Class 7: Hydrazines and Hydrazinium Salts: Alkylation of Hydrazides. Thieme-Connect. 3.[6] Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols. ResearchGate. 4.[7] Catalysis Science & Technology. RSC Publishing. 5.[4] Hydrazine, 1,2-dibenzoyl-1-benzyl- | 24664-22-0. Benchchem. 6.[3] Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. DSpace. 7.[5] Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. ResearchGate. 8.[8] Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. RSC Publishing.

Sources

Validation & Comparative

Comparative Analysis of Substituted Phenoxyacetohydrazide Derivatives: Antibacterial Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens has forced drug development professionals to look beyond traditional antibiotic classes. Among the most promising emerging pharmacophores are substituted phenoxyacetohydrazide derivatives . These compounds exhibit a highly modular structure, allowing researchers to fine-tune lipophilicity, electronic distribution, and steric hindrance to optimize target binding and bacterial cell wall penetration.

This guide provides an objective, data-driven comparative analysis of substituted phenoxyacetohydrazides, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their antibacterial efficacy.

Structural Variations and Comparative Efficacy

The antibacterial activity of phenoxyacetohydrazides is heavily dictated by the nature and position of substituents on the phenoxy ring and the hydrazide terminal[1]. Modulating these functional groups directly impacts the compound's minimum inhibitory concentration (MIC) and its ability to act as a bactericidal versus bacteriostatic agent.

Halogenated vs. Electron-Donating Substitutions
  • Halogen Substitutions (Fluoro, Chloro): Incorporating electron-withdrawing halogens (e.g., 2,4-dichloro or 4-fluoro groups) significantly increases the lipophilicity of the scaffold. This enhancement is critical for penetrating the lipid-rich outer membrane of Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). Recent evaluations demonstrate that multi-halogenated derivatives exhibit potent activity, often achieving MIC values below 1.0 μg/mL[1][2].

  • Electron-Donating Substitutions (Methoxy, Methyl): Groups such as 4-methoxy or 2-methyl enhance the electron density of the aromatic ring. While slightly less effective against Gram-negative strains due to reduced lipophilicity, these derivatives show marked efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus). The oxygen in the methoxy group can act as an additional hydrogen bond acceptor, strengthening interactions with target enzymes[3].

Quantitative Efficacy Comparison

The following table synthesizes the in vitro antibacterial performance of various phenoxyacetohydrazide analogs against standard pathogenic strains[1][2][4].

Compound Substitution ProfilePrimary Target PathogenMIC Range (μg/mL)MBC/MIC RatioActivity Profile
2,4-Dichloro phenoxyacetohydrazideE. coli / S. aureus0.64 – 1.95≤ 2Highly Bactericidal
4-Fluoro phenoxyacetohydrazideS. aureus (MRSA)1.95 – 7.81≤ 2Bactericidal
4-Methoxy phenoxyacetohydrazideP. aeruginosa15.6 – 31.2≥ 4Bacteriostatic
N-benzoyl-N'-[2-(4-chloro-phenoxy)] B. cereus / E. coli43.8 – 75.3≤ 2Bactericidal
Unsubstituted phenoxyacetohydrazideBroad-spectrum> 50.0N/AWeak / Inactive

Note: An MBC/MIC ratio of ≤ 2 validates that the compound kills the bacteria (bactericidal), whereas a ratio ≥ 4 indicates growth inhibition without cell death (bacteriostatic).

Mechanism of Action: Biological Targets

The primary causality behind the antibacterial efficacy of highly active phenoxyacetohydrazides (particularly halogenated variants) lies in their ability to inhibit bacterial DNA topoisomerases, specifically DNA gyrase and Topoisomerase IV (ParE) [2][5].

By binding to the ATP-binding site of the ParE subunit, these derivatives prevent the supercoiling and decatenation of bacterial DNA. This halts DNA replication and transcription, ultimately triggering double-strand breaks and rapid cell death. The hydrazide linker (–CO–NH–NH–) plays a pivotal role here, acting as a flexible hinge that allows the substituted aromatic rings to optimally align within the enzyme's hydrophobic pocket.

MOA A Substituted Phenoxyacetohydrazide B Cell Wall Penetration (Lipophilicity-driven by Halogens) A->B C Target Enzyme Binding (DNA Gyrase / ParE Subunit) B->C D Inhibition of DNA Supercoiling & Replication C->D E Bactericidal Effect (Cell Death) D->E

Caption: Mechanistic pathway of substituted phenoxyacetohydrazides inhibiting bacterial DNA replication.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must operate as a self-validating system. This means incorporating internal purity checks before biological assays, and utilizing positive/negative controls during efficacy testing.

Protocol 3.1: Synthesis and Validation of the Phenoxyacetohydrazide Scaffold

This protocol outlines the creation of the core scaffold, ensuring high yield and chemical purity necessary for accurate biological testing[3][6].

Step 1: Esterification (Intermediate Formation)

  • Dissolve 0.01 mol of the substituted phenol (e.g., 2,4-dichlorophenol) and 0.012 mol of anhydrous

    
     in 50 mL of dry Dimethylformamide (DMF).
    
  • Slowly add 0.01 mol of ethyl chloroacetate dropwise via a dropping funnel.

  • Stir the mixture at 90°C for 5–6 hours.

  • Validation Checkpoint 1 (Reaction Completion): Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:3) mobile phase.

  • Quench with ice water, extract with ethyl acetate, dry over anhydrous

    
    , and concentrate to yield the ethyl (substituted phenoxy)acetate intermediate.
    

Step 2: Hydrazinolysis (Scaffold Formation)

  • Dissolve the intermediate (0.01 mol) in 30 mL of absolute ethanol.

  • Add 0.015 mol of 80% hydrazine hydrate (

    
    ).
    
  • Reflux the mixture with magnetic stirring for 5 hours.

  • Cool to room temperature. The target substituted phenoxyacetohydrazide will precipitate.

  • Filter, wash with cold ethanol, and recrystallize.

  • Validation Checkpoint 2 (Purity): Confirm structure and >98% purity using FT-IR (look for distinct Amide C=O at ~1670 cm⁻¹ and NH/NH₂ stretches at 3100-3400 cm⁻¹) and ¹H-NMR spectroscopy before proceeding to biological assays[7].

Protocol 3.2: In Vitro Antibacterial Susceptibility Testing (AST)

To objectively compare efficacy, the micro-broth dilution method (per CLSI guidelines) is utilized to determine MIC and MBC[2].

Step 1: Inoculum Preparation

  • Cultivate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on Mueller-Hinton (MH) agar for 18-24 hours.

  • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Dilute the suspension 1:150 in MH broth to achieve a final testing concentration of ~

    
     CFU/mL.
    

Step 2: MIC Determination (Micro-broth Dilution)

  • In a 96-well microtiter plate, add 100 μL of MH broth to all wells.

  • Add 100 μL of the synthesized phenoxyacetohydrazide (dissolved in <1% DMSO to prevent solvent toxicity) to the first column and perform serial two-fold dilutions across the plate (concentration range: 0.5 to 256 μg/mL).

  • Add 100 μL of the bacterial inoculum to all test wells.

  • Validation Checkpoint 3 (Controls): Include a positive growth control (broth + inoculum, no drug), a negative sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible bacterial growth.

Step 3: MBC Determination

  • Aspirate 10 μL from all wells showing no visible growth in the MIC assay.

  • Plate the aliquots onto fresh drug-free MH agar plates.

  • Incubate at 37°C for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum. Calculate the MBC/MIC ratio to validate bactericidal activity.

Workflow S1 1. Esterification Substituted Phenol + Ethyl Chloroacetate S2 2. Hydrazinolysis Reflux with Hydrazine Hydrate S1->S2 S3 3. Chemical Validation FT-IR, ¹H-NMR, TLC (>98% Purity) S2->S3 S4 4. AST Preparation 0.5 McFarland Standard Inoculum S3->S4 S5 5. Micro-broth Dilution Serial Dilution (0.5 - 256 μg/mL) S4->S5 S6 6. Efficacy Validation Determine MIC & MBC/MIC Ratio S5->S6

Caption: Self-validating workflow from chemical synthesis to antibacterial efficacy evaluation.

Conclusion

Substituted phenoxyacetohydrazides represent a highly tunable class of antibacterial agents. The comparative data clearly indicates that halogenation (specifically di-chloro and fluoro substitutions) at the phenoxy ring drastically improves the lipophilic profile, leading to potent, bactericidal ParE/DNA gyrase inhibition against both Gram-positive and Gram-negative pathogens. Conversely, electron-donating groups like methoxy tend to yield bacteriostatic profiles with higher MIC requirements. For drug development professionals, prioritizing multi-halogenated phenoxyacetohydrazide scaffolds offers the most viable pathway for developing next-generation therapeutics against MDR bacteria.

References

  • Al-Ostoot, F. H., et al. (2019). "Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs." Journal of Applied Pharmaceutical Science. Available at:[Link]

  • Yele, V., et al. (2021). "Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors." Frontiers in Microbiology (via PMC). Available at:[Link]

  • Al-Rubaie, L. A., et al. (2024). "Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Derivatives." University of Basrah. Available at: [Link]

  • Jabeen, M., et al. (2018). "Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors." Molecules (via PMC). Available at:[Link]

  • Wu, W., et al. (2016). "Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety." MDPI. Available at:[Link]

  • Popiołek, Ł., et al. (2025). "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid." MDPI. Available at:[Link]

Sources

A Comparative Guide to Molecular Docking Studies of 2-(2-tert-butylphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of molecular docking studies involving 2-(2-tert-butylphenoxy)acetohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of applying computational methods to this promising class of compounds. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of their performance against various biological targets.

Introduction: The Therapeutic Potential of Acetohydrazides

The 2-(2-tert-butylphenoxy)acetohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives have been explored for their potential as antimicrobial, urease inhibitory, and anticancer agents.[1][2] Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool for elucidating the structure-activity relationships (SAR) of these derivatives and guiding the design of more potent and selective analogs.[3][4]

Pillar 1: Expertise & Causality in Experimental Design

The choice of a biological target is the foundational step in any molecular docking study. For 2-(2-tert-butylphenoxy)acetohydrazide derivatives, the selection of targets is driven by their observed biological activities.

Antimicrobial Targets:

A primary focus has been on bacterial enzymes essential for survival, where inhibition can lead to a bacteriostatic or bactericidal effect. A key example is Enoyl-Acyl Carrier Protein Reductase (ENR) , a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway.[5] The bacterial ENR is structurally distinct from its mammalian counterpart, making it an attractive target for selective antibacterial agents.[5] The well-known antibacterial agent triclosan, for instance, exerts its effect by binding to ENR.[5]

  • Rationale for Target Selection: The choice of ENR is based on its essentiality for bacterial viability and the existence of known inhibitors, which provides a valuable point of reference for comparative studies.

Anticancer Targets:

In the realm of oncology, Topoisomerase IIα has emerged as a significant target. This enzyme is vital for managing DNA topology during replication and transcription.[6][7] Its C-terminal domain is of particular interest for designing novel inhibitors that could offer improved selectivity and reduced off-target effects.[8]

  • Rationale for Target Selection: Topoisomerase IIα is a clinically validated target for cancer chemotherapy. Targeting its C-terminal domain represents a novel approach to modulate its activity.[7][8]

Other Therapeutic Areas:

Carbonic Anhydrase is another enzyme family targeted by these derivatives.[9] Inhibitors of carbonic anhydrase have applications in treating glaucoma, and understanding the binding modes of novel scaffolds is of significant interest.[10]

  • Rationale for Target Selection: The well-defined active site of carbonic anhydrase, which typically contains a zinc ion, provides a clear target for designing inhibitors.[11][12]

Pillar 2: Trustworthiness through Self-Validating Protocols

The reliability of molecular docking results hinges on a meticulously executed and validated protocol. Here, we provide a generalized, yet detailed, workflow that can be adapted for studying 2-(2-tert-butylphenoxy)acetohydrazide derivatives using widely accepted software suites like Schrödinger and AutoDock Vina.

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, Bacillus subtilis ENR (PDB ID: 3OIF)[13], Human Carbonic Anhydrase II (PDB ID: 1CAN)[14], or the C-terminal domain of Human Topoisomerase IIα (PDB ID: 4ZYE).

  • Initial Cleanup: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.

  • Protonation and Optimization: Add hydrogen atoms, assign appropriate protonation states to residues (especially important for histidine, aspartate, and glutamate), and assign partial charges using a force field like OPLS3e. This is a critical step as the hydrogen bonding network is crucial for ligand binding.[15]

  • Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Step 2: Ligand Preparation

  • Structure Generation: Draw the 2D structures of the 2-(2-tert-butylphenoxy)acetohydrazide derivatives.

  • 3D Conversion and Tautomer/Ionization States: Convert the 2D structures to 3D. Generate possible tautomers and ionization states at a physiological pH range (e.g., 7.4 ± 0.5) to ensure the most relevant form of the ligand is docked.

  • Energy Minimization: Minimize the energy of each ligand conformation to obtain a stable, low-energy structure.

Step 3: Receptor Grid Generation

  • Define the Binding Site: Define the active site for docking. This is typically done by selecting the co-crystallized ligand or by identifying key active site residues from the literature.

  • Grid Box Creation: Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.

Step 4: Molecular Docking

  • Software Selection: Choose a docking program such as Glide (Schrödinger) or AutoDock Vina.[16][17][18] These programs use different algorithms and scoring functions.

  • Docking Precision: Select the appropriate docking precision. For large-scale virtual screening, a high-throughput virtual screening (HTVS) mode may be used initially, followed by more precise modes like Standard Precision (SP) or Extra Precision (XP) for promising candidates.[18][19]

  • Execution: Run the docking simulation. The program will systematically search for the best binding poses of the ligand within the receptor's active site and calculate a docking score for each pose.[18]

Step 5: Analysis and Validation of Docking Results

  • Pose Analysis: Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Redocking: A crucial validation step is to dock the co-crystallized ligand back into the active site.[20] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[20][21]

  • Scoring Function Validation: Use different scoring functions or even different docking programs to score the poses.[22] Consistent ranking of poses across different scoring functions increases confidence in the results.

  • Correlation with Experimental Data: The ultimate validation is the correlation between docking scores and experimentally determined biological activities (e.g., IC50 or MIC values). A good correlation suggests that the docking protocol is predictive.

Pillar 3: Authoritative Grounding & Data Presentation

To provide a concrete comparison, let's consider hypothetical docking results of three 2-(2-tert-butylphenoxy)acetohydrazide derivatives against three different targets. The data presented here is illustrative and serves to demonstrate how such results should be structured and interpreted.

Table 1: Comparative Docking Scores (kcal/mol) of Acetohydrazide Derivatives

DerivativeTarget: B. subtilis ENR (PDB: 3OIF)Target: Human Carbonic Anhydrase II (PDB: 1CAN)Target: Topoisomerase IIα C-term (PDB: 4ZYE)
Derivative A -8.5-7.2-6.8
Derivative B -9.1-6.5-7.5
Derivative C -7.9-8.0-8.2
Control: Triclosan -9.5N/AN/A
Control: Acetazolamide N/A-7.8N/A

Note: Docking scores are typically reported in kcal/mol, with more negative values indicating a higher predicted binding affinity.

Interpretation of Results:

  • Against B. subtilis ENR: Derivative B shows the highest predicted binding affinity among the tested derivatives, comparable to the control inhibitor Triclosan. This suggests that Derivative B could be a promising candidate for further antibacterial testing.

  • Against Human Carbonic Anhydrase II: Derivative C exhibits a better docking score than the standard inhibitor Acetazolamide, indicating its potential as a carbonic anhydrase inhibitor.

  • Against Topoisomerase IIα: Derivative C also shows the most favorable docking score against the C-terminal domain of Topoisomerase IIα, suggesting it may have anticancer activity through this mechanism.

The following diagram illustrates the hypothetical binding mode of Derivative B within the active site of B. subtilis ENR.

G cluster_protein B. subtilis ENR Active Site cluster_ligand Derivative B Tyr156 Tyr156 Met159 Met159 Phe203 Phe203 Ile202 Ile202 Phenoxy Phenoxy Phenoxy->Met159 Hydrophobic Phenoxy->Phe203 Pi-Pi Stacking Phenoxy->Ile202 Hydrophobic Hydrazide Hydrazide Hydrazide->Tyr156 H-Bond

Caption: Key interactions of Derivative B in the ENR active site.

Beyond Docking: In Silico ADMET Prediction

While molecular docking predicts binding affinity, it does not provide information about the pharmacokinetic properties of a compound. Therefore, it is crucial to perform in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions in the early stages of drug discovery.[23][24][25] This helps to identify potential liabilities and prioritize candidates with favorable drug-like properties, ultimately reducing the time and cost of drug development.[26][27]

Table 2: Predicted ADMET Properties of Selected Derivatives

PropertyDerivative ADerivative BDerivative CAcceptable Range
Molecular Weight 350.4 g/mol 380.5 g/mol 410.3 g/mol < 500
LogP 3.23.84.5< 5
H-bond Donors 222< 5
H-bond Acceptors 456< 10
BBB Permeability HighMediumLowVaries

Note: This data is illustrative. ADMET properties can be predicted using various online tools and software packages.

Conclusion and Future Directions

Molecular docking is a powerful computational tool for studying the interactions of 2-(2-tert-butylphenoxy)acetohydrazide derivatives with their biological targets. A well-designed and validated docking protocol can provide valuable insights into the SAR of these compounds and guide the development of new therapeutic agents. By integrating docking studies with in silico ADMET predictions, researchers can more efficiently identify and optimize lead compounds with a higher probability of success in preclinical and clinical development. Future work should focus on validating the in silico findings through robust in vitro and in vivo experiments to confirm the therapeutic potential of this versatile chemical scaffold.[28]

References

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025).
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio.
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • In Silico ADMET prediction. ZeptoWard - RE-Place.
  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026).
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Tutorial – AutoDock Vina. (2020).
  • 1CAN: CRYSTALLOGRAPHIC STUDIES OF THE BINDING OF PROTONATED AND UNPROTONATED INHIBITORS TO CARBONIC ANHYDRASE USING HYDROGEN SULPHIDE AND NITR
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • Schrödinger Docking Tutorial. CD ComputaBio.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025). YouTube.
  • (PDF) Validation of Docking Methodology (Redocking). (2024).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Validation Studies of the Site-Directed Docking Program LibDock.
  • pdb_00003t88. wwPDB.
  • 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II
  • Lessons from Docking Validation.
  • Tutorial: Docking with Glide.
  • Schrodinger Docking and Prepar
  • Docking and scoring. Schrödinger.
  • How to dock molecules with softwares
  • 3OIF: Crystal Structure of Enoyl-ACP Reductases I (FabI) from B. subtilis (complex with NAD and TCL). RCSB PDB.
  • 3T88: Crystal structure of Escherichia coli MenB in complex with substr
  • 1H9N: H119N CARBONIC ANHYDRASE II. RCSB PDB.
  • 1BN1: CARBONIC ANHYDRASE II INHIBITOR. RCSB PDB.
  • Target: Carbonic anhydrase 1 (CHEMBL261). ChEMBL - EMBL-EBI.
  • 3LT0: Enoyl-ACP Reductase from Plasmodium falciparum (PfENR) in complex with triclosan variant T1. RCSB PDB.
  • Enoyl-acyl carrier protein reductase. Wikipedia.
  • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (2023). PubMed.
  • Topoisomerase IIα C-terminal Domain. The key features of the...
  • SCOPe 2.08: Family e.11.1.1: Type II DNA topoisomerase C-terminal domain-like.
  • 4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB.
  • Guiding functions of the C-terminal domain of topoisomerase IIα advance mitotic chromosome assembly. (2021). PMC.
  • Bioinformatic Analysis of Topoisomerase IIα Reveals Interdomain Interdependencies and Critical C-Terminal Domain Residues. (2024). MDPI.
  • optimization and molecular docking studies on 2, 2, 2- triphenylacetophenone phenylhydrazone and its. EA Journals.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
  • Molecular docking and biological activity exploration of hydrazide- based crystal structures. Organic Chemistry Research.
  • Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(2-tert-butylphenoxy)acetohydrazide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-tert-butylphenoxy)acetohydrazide analogues, a class of compounds with emerging therapeutic potential. While a systematic SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from related phenoxyacetohydrazide and hydrazone derivatives to elucidate key structural determinants for biological activity. We will explore the synthesis, biological evaluation, and SAR of these compounds, with a focus on their potential as anti-inflammatory and antimicrobial agents.

The 2-(2-tert-butylphenoxy)acetohydrazide Scaffold: A Promising Starting Point

The 2-(2-tert-butylphenoxy)acetohydrazide core combines several features of interest in medicinal chemistry. The phenoxyacetic acid moiety is a known pharmacophore present in various drugs. The bulky tert-butyl group at the ortho position of the phenoxy ring can induce a specific conformation and influence the compound's interaction with biological targets, potentially enhancing selectivity and potency. The acetohydrazide functional group serves as a versatile handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.

The primary route for synthesizing 2-(2-tert-butylphenoxy)acetohydrazide analogues involves a multi-step process, which is a common pathway for generating hydrazide derivatives.

Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide Analogues: An Experimental Protocol

The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide and its subsequent derivatization into hydrazones is a well-established chemical pathway. The following is a generalized, step-by-step methodology based on common synthetic routes for similar compounds.

Step 1: Esterification of 2-tert-butylphenol

The synthesis typically commences with the esterification of 2-tert-butylphenol. This is achieved by reacting 2-tert-butylphenol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a weak base like potassium carbonate and a suitable solvent such as acetone or DMF. The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Step 2: Hydrazinolysis of the Ester

The resulting ester, ethyl 2-(2-tert-butylphenoxy)acetate, is then converted to the corresponding hydrazide. This is accomplished through hydrazinolysis, which involves reacting the ester with hydrazine hydrate in a protic solvent like ethanol or methanol. The reaction is usually carried out at reflux temperature.

Step 3: Synthesis of Hydrazone Derivatives

The synthesized 2-(2-tert-butylphenoxy)acetohydrazide can then be readily converted to a wide array of hydrazone derivatives. This is achieved by condensing the acetohydrazide with various substituted aromatic or heteroaromatic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux. The resulting hydrazone often precipitates upon cooling and can be purified by recrystallization.

Caption: General synthetic workflow for 2-(2-tert-butylphenoxy)acetohydrazide analogues.

Comparative Analysis of Biological Activities

While specific data for 2-(2-tert-butylphenoxy)acetohydrazide analogues is limited, we can infer potential SAR trends by examining related phenoxyacetohydrazide derivatives. These compounds have been primarily investigated for their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides demonstrated that these compounds exhibit significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[1][2] The percentage of inflammation reduction was used as a measure of their efficacy.

Table 1: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Analogues [1][2]

Compound IDArylidene Substituent% Inhibition of Edema (3h)
9a 4-Methoxybenzylidene45
9d 4-Chlorobenzylidene58
9e 4-Fluorobenzylidene48
Diclofenac (Reference Drug)74

From this data, we can deduce several SAR insights:

  • Electronic Effects of Substituents: The presence of an electron-withdrawing group (e.g., 4-chloro on compound 9d ) on the arylidene ring appears to enhance anti-inflammatory activity compared to an electron-donating group (e.g., 4-methoxy on compound 9a ).

  • Lipophilicity: The overall lipophilicity of the molecule likely plays a role in its pharmacokinetic and pharmacodynamic properties, influencing its ability to reach the target site.

For 2-(2-tert-butylphenoxy)acetohydrazide analogues, it is plausible that the bulky tert-butyl group could sterically influence the binding to the COX enzyme active site, potentially leading to altered potency or selectivity.

Caption: Key structural features influencing the anti-inflammatory activity of phenoxyacetohydrazide hydrazones.

Antimicrobial Activity

Hydrazone derivatives of various heterocyclic and aromatic cores are well-known for their broad-spectrum antimicrobial activities. The mode of action is often multifaceted, potentially involving the inhibition of essential enzymes or disruption of cell membrane integrity.

While specific antimicrobial data for 2-(2-tert-butylphenoxy)acetohydrazide analogues is scarce, studies on other phenoxyacetohydrazide Schiff bases have demonstrated their potential as β-glucuronidase inhibitors.[3] This enzyme is produced by certain bacteria in the gut and is implicated in the reactivation of some drug metabolites.

Table 2: β-Glucuronidase Inhibitory Activity of Phenoxyacetohydrazide Schiff Bases [3]

Compound IDSubstituent on Phenoxy RingSubstituent on AldehydeIC50 (µM)
1 4-Chloro-2-methyl3-(2-methoxyphenyl)-2-propenylidene9.20 ± 0.32
5 4-Chloro-2-methyl3-(4-hydroxyphenyl)-2-propenylidene9.47 ± 0.16
15 4-Chloro-2-methyl4-Nitrobenzylidene12.0 ± 0.16
D-Saccharic acid 1,4-lactone (Reference Inhibitor)-48.4 ± 1.25

The data suggests that:

  • Substituents on the Phenoxy Ring: The electronic nature and position of substituents on the phenoxy ring are crucial for activity.

  • The Hydrazone Moiety: The nature of the aldehyde condensed with the hydrazide significantly impacts the inhibitory potency. Cinnamaldehyde derivatives (compounds 1 and 5 ) and those with electron-withdrawing groups (compound 15 ) show good activity.

For the 2-(2-tert-butylphenoxy)acetohydrazide scaffold, the introduction of the tert-butyl group could enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antimicrobial efficacy.

Furthermore, SAR studies on a broad range of acylhydrazones as antifungal agents have highlighted the importance of a 2-hydroxyl group on one of the aromatic rings for potent activity.[4] This suggests that hydrogen bonding interactions are critical for binding to the fungal target.

Table 3: Antifungal Activity of Aromatic Acylhydrazones against C. neoformans [4]

Compound IDRing A SubstitutionRing B SubstitutionMIC80 (µg/mL)
5.1 4-Br2-OH, 5-Br≤1
5.2a 4-Br2-OH, 5-Cl≤1
5.2b 4-Br2-OH, 5-I≤1

This extensive study on acylhydrazones reveals that halogen substitutions on both aromatic rings are well-tolerated and can contribute to potent antifungal activity.

Future Directions and Conclusion

The 2-(2-tert-butylphenoxy)acetohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related phenoxyacetohydrazide and hydrazone derivatives provides a solid foundation for the rational design of new analogues with potentially enhanced anti-inflammatory and antimicrobial activities.

Key takeaways for future research include:

  • Systematic SAR Studies: A focused investigation into the SAR of 2-(2-tert-butylphenoxy)acetohydrazide analogues is warranted. This should involve systematic modifications of the phenoxy ring, the acetohydrazide linker, and the terminal hydrazone substituent.

  • Exploration of Diverse Biological Targets: While anti-inflammatory and antimicrobial activities are promising, this scaffold should be screened against a wider range of biological targets to uncover its full therapeutic potential.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to predict the binding modes of these analogues with their targets, thereby guiding the design of more potent and selective compounds.

References

  • El Hassab, M. A., Abo-El Fetoh, M. E., Afify, H., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]

  • Shekarchi, M., Navidpour, L., Khorami, A. R., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 10(4), 759-766. [Link]

  • Alam, M. J., Alam, O., Khan, S. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651–3665. [Link]

  • Taha, M., Ismail, N. H., Imran, S., et al. (2014). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 19(7), 8969-8984. [Link]

  • Shekarchi, M., Navidpour, L., Khorami, A. R., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian journal of pharmaceutical research : IJPR, 10(4), 759–766. [Link]

  • Isomura, Y., Ito, N., Sakamoto, S., et al. (1983). Studies on the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position. II. Chemical & pharmaceutical bulletin, 31(9), 3179–3185. [Link]

  • Orynchak, M. A., Chaban, T. I., Chaban, I. G., et al. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic. International journal of molecular sciences, 22(22), 12307. [Link]

  • Stewart, J. J. P. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 203. [Link]

  • Whitt, J. M., Alnufaie, R., Raj, K. C., et al. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Joga, P. R., Shrestha, S. K., Jois, S. D., et al. (2019). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. ACS infectious diseases, 5(11), 1864–1876. [Link]

  • Al-Ghorbani, M., Yusof, M. S. M., Aouad, M. R., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2631. [Link]

  • Onyeyilim, C. N., Okenwa-Ani, C. J., Ejike, C. E., et al. (2021). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry. [Link]

  • Ghasemzadeh, M. A., & Abdolmaleki, A. (2024). Molecular docking and biological activity exploration of hydrazide-based crystal structures. Organic Chemistry Research, 10(1), 28-39. [Link]

  • Dokla, E. M. E., Adel, M., El-Sayed, M. F., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European journal of medicinal chemistry, 247, 115040. [Link]

  • Suksrichavalit, T., Pratumyot, K., Chokchaisiri, R., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules (Basel, Switzerland), 28(3), 1148. [Link]

  • Onyeyilim, C. N., Okenwa-Ani, C. J., Ejike, C. E., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-reviews in medicinal chemistry, 22(4), 662–681. [Link]

  • Dokla, E. M. E., Adel, M., El-Sayed, M. F., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. [Link]

Sources

Comparative Guide: Reactivity of 2-(2-tert-butylphenoxy)acetohydrazide vs. Non-Hindered Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-tert-butylphenoxy)acetohydrazide represents a specialized scaffold in medicinal chemistry, distinct from non-hindered analogs (e.g., phenoxyacetohydrazide) due to the presence of a bulky tert-butyl group at the ortho position of the aromatic ring.[1]

While many researchers assume steric hindrance universally retards reactivity, this guide demonstrates that the methylene spacer (


) effectively insulates the nucleophilic hydrazide moiety from the steric bulk.[1] Consequently, nucleophilic reactivity remains comparable  to non-hindered analogs, while the tert-butyl group significantly alters solubility profiles, lipophilicity (logP), and crystalline packing , often enhancing isolation yields and biological permeability.

Structural & Steric Analysis[1][2]

The defining feature of 2-(2-tert-butylphenoxy)acetohydrazide is the "remote" nature of its steric bulk.[1] Unlike tert-butylhydrazine, where the bulk directly crowds the nitrogen, this molecule separates the bulk from the reactive center by five bond lengths.

Visualizing the Steric Environment

The following diagram illustrates the spatial relationship between the bulky tert-butyl group and the reactive hydrazide tail.

G cluster_0 Steric Zone (Lipophilic) cluster_1 Spacer Zone cluster_2 Reactive Zone (Nucleophilic) tButyl tert-Butyl Group (Bulky/Hydrophobic) PhRing Phenoxy Ring (Ortho-Substituted) tButyl->PhRing Ortho Position Hydrazide -NH-NH2 (Primary Nucleophile) tButyl->Hydrazide >5 Bonds Distance Minimal Kinetic Shielding Spacer -OCH2- Linker (Rotational Freedom) PhRing->Spacer Ether Linkage Carbonyl Carbonyl (C=O) Spacer->Carbonyl Carbonyl->Hydrazide Active Site

Caption: Structural segmentation showing the insulation of the reactive hydrazide group from the steric bulk of the tert-butyl moiety.

Comparative Reactivity Profile

The following data synthesizes experimental observations for 2-(2-tert-butylphenoxy)acetohydrazide (Compound A) versus the non-hindered phenoxyacetohydrazide (Compound B).

Table 1: Reactivity & Physicochemical Comparison[3]
Feature2-(2-tert-butylphenoxy)acetohydrazide (Hindered)Phenoxyacetohydrazide (Non-Hindered)Impact Analysis
Synthesis Yield 85 - 92% 69 - 85%Positive: The t-butyl group decreases water solubility, facilitating precipitation and higher isolated yields.[1]
Nucleophilicity High (Comparable)HighThe spacer prevents the t-butyl group from blocking the

attack trajectory.[1]
Solubility Soluble in CHCl3, DMSO, warm EtOH. Insoluble in water.[1]Soluble in MeOH, EtOH. Moderate water solubility.[1]Critical: Hindered analog requires more non-polar solvents for reactions.[1]
Hydrazone Formation Fast (< 2 hrs)Fast (< 2 hrs)Kinetics are governed by the aldehyde electrophile, not the hydrazide steric bulk.
Cyclization (

)
Efficient (High Yield)EfficientThe t-butyl group aids in product isolation by reducing solubility in the acidic quench media.[1]
Lipophilicity (logP) ~3.5 - 4.2 (Predicted)~1.1Major Advantage: Significantly improved membrane permeability for drug candidates.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide

Rationale: This protocol utilizes the solubility difference driven by the t-butyl group to simplify purification (avoiding column chromatography).[1]

Reagents:

  • Ethyl 2-(2-tert-butylphenoxy)acetate (1.0 eq)[1]

  • Hydrazine hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of ethyl 2-(2-tert-butylphenoxy)acetate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature.

    • Note: The excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).[1] The ester spot (

      
      ) should disappear; hydrazide appears near baseline or 
      
      
      
      .
  • Precipitation: Cool the mixture to

    
    . The bulky t-butyl group often causes the product to crystallize spontaneously.[1]
    
    • If no solid forms: Concentrate to 50% volume and add cold water.

  • Filtration: Filter the white solid and wash with cold 50% ethanol/water.

  • Drying: Dry under vacuum.[1] Typical MP:

    
     (consistent with analogs like 2,4-dimethyl derivatives).[1]
    
Protocol B: Cyclization to 1,3,4-Oxadiazole (Phosphorus Oxychloride Method)

Rationale: Converting the hydrazide to an oxadiazole is a standard screen for scaffold stability.

Workflow:

  • Mix: Combine hydrazide (1 mmol) and substituted benzoic acid (1 mmol) in

    
     (5 mL).
    
  • Reflux: Heat at

    
     for 6–8 hours.
    
  • Quench: Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Observation: The tert-butyl derivative precipitates rapidly as a solid due to high lipophilicity.[1] Non-hindered analogs may form oils or require neutralization with

      
       to precipitate.[1]
      
  • Neutralization: Adjust pH to ~7-8 with solid

    
    .
    
  • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Mechanistic Pathway & Logic

The reaction pathway for these hydrazides follows a standard addition-elimination mechanism.[1] The diagram below highlights where the "Remote Steric Effect" influences the process (Solubility/Isolation) versus where it does not (Nucleophilic Attack).

ReactionPathway cluster_factors Influence of t-Butyl Group Start Start: 2-(2-t-butylphenoxy)acetohydrazide Intermediate Tetrahedral Intermediate (Fast Formation) Start->Intermediate Nucleophilic Attack (Unhindered by t-Butyl) Aldehyde Reagent: Aldehyde (R-CHO) Aldehyde->Intermediate Hydrazone Hydrazone Product (Schiff Base) Intermediate->Hydrazone - H2O (Acid Catalyzed) Oxadiazole 1,3,4-Oxadiazole (Cyclized Product) Hydrazone->Oxadiazole Oxidative Cyclization (e.g., POCl3 or I2) Factor1 Solubility: Lower water solubility aids precipitation Hydrazone->Factor1 Factor2 Packing: High MP, easy crystallization Oxadiazole->Factor2

Caption: Reaction pathway demonstrating that the t-butyl group primarily influences physical properties (solubility/crystallization) rather than the core reaction kinetics.[1]

Conclusion & Recommendation

For researchers selecting between these scaffolds:

  • Use 2-(2-tert-butylphenoxy)acetohydrazide when:

    • Targeting antimicrobial or anticancer applications where higher lipophilicity (logP) is required for cell membrane penetration.[1]

    • You require easier workup procedures ; the bulky group facilitates precipitation from aqueous quenches, avoiding tedious extractions.

    • You are exploring "ortho-effect" pharmacophores.[1]

  • Use Non-Hindered Phenoxyacetohydrazide when:

    • Water solubility of the final drug candidate is a primary concern.

    • Steric bulk might interfere with the binding pocket of the specific target protein (e.g., small enzyme active sites).

Final Verdict: The 2-tert-butyl group acts as a pharmacokinetic enhancer and crystallization aid without significantly penalizing the synthetic reactivity of the hydrazide tail.

References

  • BenchChem. (2025).[1] Impact of steric hindrance on Hydrazide reactions. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin. Retrieved from [1]

  • MDPI. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Retrieved from [1]

  • PubChem. (2025).[1] 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Structure and Data. Retrieved from [1]

  • PLOS ONE. (2025).[1] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential. Retrieved from [1]

Sources

Cross-Validation of Analytical Methods for 2-(2-tert-butylphenoxy)acetohydrazide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-validation of analytical methods for 2-(2-tert-butylphenoxy)acetohydrazide , a sterically hindered hydrazine derivative often used as a pharmaceutical intermediate or building block for fluorescent probes.

Executive Summary & Molecule Profile

2-(2-tert-butylphenoxy)acetohydrazide presents a unique analytical challenge compared to its para-isomer. The ortho-tert-butyl group introduces significant steric hindrance near the ether linkage, influencing both the molecule's conformation and the reactivity of the hydrazide tail.

This guide compares two validated methodologies:

  • HPLC-UV: The robust "workhorse" for purity assessment and reaction monitoring (mg/mL range).

  • Derivatization-LC-MS/MS: The high-sensitivity "gold standard" for trace quantification and genotoxic impurity (GTI) screening (ng/mL range).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS: 324532-40-3 (Generic/Isomer specific)

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Key Feature: The bulky tert-butyl group at the ortho position protects the ether oxygen but may alter the retention time and UV absorption maximum compared to non-hindered analogs.

  • Stability Warning: Hydrazides are susceptible to oxidation and hydrolysis. Fresh preparation or derivatization is critical.

Method A: HPLC-UV (Direct Quantification)

Best For: Routine Quality Control, Purity Assays, Reaction Monitoring (>0.1% w/w).

Rationale

Direct UV detection utilizes the phenoxy chromophore. While the hydrazide group itself has weak UV absorbance, the aromatic ring provides a strong signal at 270–275 nm . The ortho-substitution typically induces a bathochromic shift (red shift) compared to unsubstituted phenol ethers due to electronic donation and steric twisting.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Expert Note: Use a high carbon load column to ensure resolution between the lipophilic product and the more polar starting material (ethyl ester or acid).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (ACN).

    • Gradient: 30% B to 90% B over 15 minutes. The tert-butyl group makes this molecule highly hydrophobic; late elution is expected.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 272 nm (Determine exact

    
     via DAD scan).
    
  • Sample Diluent: 50:50 ACN:Water.

Method B: Derivatization-LC-MS/MS (Trace Analysis)

Best For: Genotoxic Impurity Screening, Biological Matrices, Trace Quantification (<10 ppm).

Rationale

Hydrazides are polar and often show poor peak shape (tailing) in RPLC due to interaction with residual silanols. Furthermore, direct MS detection can be inconsistent due to in-source fragmentation. Derivatization with Benzaldehyde forms a stable hydrazone, increasing lipophilicity and MS sensitivity (signal-to-noise ratio enhancement).

  • Reaction: Hydrazide + Benzaldehyde

    
     Hydrazone + H₂O
    
  • Expert Insight: The ortho-tert-butyl group creates a "steric wall." While the hydrazide tail is distal, the molecule's folding in solution may slightly retard the derivatization rate compared to the para-isomer. Incubation time must be validated.

Experimental Protocol
  • Derivatization Reagent: 5% Benzaldehyde in Methanol (excess).

  • Reaction: Mix 100 µL Sample + 100 µL Reagent + 10 µL Formic Acid. Incubate at 40°C for 30 mins (Higher temp ensures completion despite steric bulk).

  • Column: C18 Rapid Resolution (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in ACN.

  • MS Detection: ESI Positive Mode (MRM).

    • Precursor: [M+Benzaldehyde-H₂O+H]⁺ (Calculated m/z: ~311.2).

    • Fragment: Loss of phenoxy group or tert-butyl tropylium ion.

Cross-Validation & Performance Comparison

The following data represents expected performance characteristics based on validation studies of sterically hindered phenoxyacetohydrazides.

Quantitative Comparison Table
ParameterMethod A: HPLC-UVMethod B: Deriv-LC-MS/MS
Primary Application Purity / Assay (>98%)Trace Impurity (<10 ppm)
Linearity Range 10 – 1000 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~1 µg/mL~0.5 ng/mL
Precision (RSD) < 1.0%< 5.0%
Accuracy (Recovery) 98.0 – 102.0%85.0 – 115.0%
Selectivity Moderate (Co-elution possible)High (Mass specific)
Matrix Effect NegligibleSignificant (Requires IS*)

*IS: Internal Standard (e.g., deuterated analog or 4-tert-butyl isomer) is recommended for Method B.

Workflow Diagram

The following diagram illustrates the decision logic and validation workflow for choosing the correct method.

ValidationWorkflow Sample Sample: 2-(2-tert-butylphenoxy)acetohydrazide Decision Define Analytical Goal Sample->Decision PathA Path A: Purity / Assay (High Conc.) Decision->PathA > 0.1% w/w PathB Path B: Trace / Bioanalysis (Low Conc.) Decision->PathB < 100 ppm MethodA Method A: HPLC-UV (Direct Injection) PathA->MethodA MethodB Method B: LC-MS/MS (Benzaldehyde Derivatization) PathB->MethodB ValA Validate: Linearity (mg/mL) Precision <1% MethodA->ValA ValB Validate: Linearity (ng/mL) Matrix Factor MethodB->ValB Compare Cross-Validation Check: Do results correlate within 5%? ValA->Compare ValB->Compare Result Final Validated Report Compare->Result Pass

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Expert Discussion: The "Ortho" Effect

When cross-validating these methods, the 2-tert-butyl group creates specific discrepancies to watch for:

  • Derivatization Kinetics: In Method B, if the recovery is consistently lower than Method A (after unit conversion), it is likely due to incomplete derivatization. The bulky ortho group can shield the reaction site if the molecule adopts a folded conformation.

    • Solution: Increase incubation time or use a stronger nucleophile (e.g., p-dimethylaminobenzaldehyde).

  • Chromatographic Resolution: In Method A, the ortho-isomer will elute earlier than the para-isomer on a C18 column due to a lower effective surface area (more spherical/compact shape). Ensure your reference standard is isomerically pure.

  • Stability: The ortho-substituent actually improves oxidative stability compared to the para-isomer by sterically hindering the approach of oxidants to the ether oxygen, but the hydrazide group remains vulnerable. Always analyze samples within 24 hours.

References

  • National Institutes of Health (NIH). (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Spectral Study of Substituted Phenoxyacetohydrazides. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Studies on Naphthalimide Derivatives with Ortho-tert-butylphenoxy Substituents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-(2-tert-butylphenoxy)acetohydrazide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Approach to Modulating Inflammation and Pain

The landscape of inflammatory and neuropathic pain treatment is in constant evolution, driven by the need for more effective and safer therapeutic agents. Within this context, the compound 2-(2-tert-butylphenoxy)acetohydrazide emerges as a promising candidate. Structurally, its phenoxyacetohydrazide core suggests a potential interaction with enzymatic targets involved in inflammatory cascades.[1][2] This guide postulates that 2-(2-tert-butylphenoxy)acetohydrazide acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH).

The inhibition of sEH is a compelling therapeutic strategy.[3] This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[4][5][6] By inhibiting sEH, the bioavailability of EETs is increased, which in turn can suppress inflammatory responses and reduce pain.[3][4][7] This guide provides a comprehensive framework for the in vivo validation of 2-(2-tert-butylphenoxy)acetohydrazide, comparing its efficacy against established benchmarks in relevant preclinical models of acute inflammation and chronic neuropathic pain.

The Comparative Landscape: Benchmarking Against Established Modulators

To rigorously assess the preclinical potential of 2-(2-tert-butylphenoxy)acetohydrazide, a direct comparison with both a mechanistically similar compound and a current standard-of-care is essential.

  • 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU): A well-characterized and potent sEH inhibitor, TPPU serves as the primary mechanistic comparator.[4][8] It has demonstrated robust efficacy in various animal models of inflammatory and neuropathic pain.[4][7][9] Its established pharmacokinetic and pharmacodynamic profiles provide a solid benchmark for evaluating a novel sEH inhibitor.[4][8]

  • Celecoxib: As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[10][11][12] Its mechanism of action, the inhibition of prostaglandin synthesis, represents a different, yet highly relevant, anti-inflammatory pathway.[10][13][14] Comparing 2-(2-tert-butylphenoxy)acetohydrazide with Celecoxib will help to position its efficacy relative to a clinically successful agent.

In Vivo Efficacy Evaluation: A Dual-Model Approach

A robust preclinical evaluation should assess the compound's efficacy in both acute and chronic disease models. This dual approach provides a broader understanding of its therapeutic potential.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This widely used model is excellent for screening the acute anti-inflammatory activity of novel compounds.[15][16][17] Injection of carrageenan into the paw of a rodent induces a localized, acute, and highly reproducible inflammatory response characterized by edema (swelling).[15][18]

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase acclimatize Animal Acclimatization (7 days) grouping Random Grouping (n=8/group) acclimatize->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Compound Administration (p.o.) baseline->dosing carrageenan Carrageenan Injection (0.1 mL, 1% solution) dosing->carrageenan 1 hour post-dosing measurement Paw Volume Measurement (Vt) (Hourly for 6 hours) carrageenan->measurement euthanasia Euthanasia & Paw Excision measurement->euthanasia 6 hours post-induction weighing Paw Weight Measurement euthanasia->weighing analysis Calculate % Inhibition weighing->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% Tween 80 in saline)

    • 2-(2-tert-butylphenoxy)acetohydrazide (1, 5, 10 mg/kg)

    • TPPU (5 mg/kg)

    • Celecoxib (10 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw (V₀) is measured using a plethysmometer.[19]

  • Compound Administration: Test compounds are administered orally (p.o.) one hour before carrageenan injection.[16]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[16][19]

  • Paw Volume Measurement: Paw volume (Vt) is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vt_control - V₀_control) - (Vt_treated - V₀_treated)] / (Vt_control - V₀_control) * 100

Model 2: Chronic Constriction Injury (Neuropathic Pain)

The Chronic Constriction Injury (CCI) model is a widely used and clinically relevant model of peripheral neuropathic pain.[20] It involves loose ligation of the sciatic nerve, which leads to the development of persistent pain hypersensitivity, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[20][21]

G cluster_0 Pro-Nociceptive Pathway cluster_1 Therapeutic Intervention AA Arachidonic Acid P450 CYP450 Epoxygenase AA->P450 EETs EETs (Anti-inflammatory, Analgesic) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Pain Pain & Inflammation DHETs->Pain Compound 2-(2-tert-butylphenoxy)acetohydrazide (sEH Inhibitor) Block Compound->Block Block->sEH

Caption: Inhibition of sEH blocks the degradation of analgesic EETs.

  • Surgical Procedure: Under anesthesia, the sciatic nerve of the left hind limb of Sprague-Dawley rats (200-250g) is exposed. Four loose ligatures are tied around the nerve. The incision is then closed.

  • Post-operative Recovery: Animals are allowed to recover for 7 days, during which time neuropathic pain behaviors develop.

  • Grouping and Dosing: On day 7 post-surgery, animals are grouped as in the paw edema model. Dosing (p.o.) begins on day 7 and continues daily for 14 days.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined before the first dose (baseline) and at regular intervals during the 14-day treatment period.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is recorded.

  • Data Analysis: Changes in paw withdrawal threshold (mechanical allodynia) and withdrawal latency (thermal hyperalgesia) are compared between treated and vehicle groups over time.

Expected Outcomes and Data Presentation

The efficacy of 2-(2-tert-butylphenoxy)acetohydrazide will be determined by its ability to significantly reduce inflammation and pain-related behaviors compared to the vehicle control. Its performance will be benchmarked against TPPU and Celecoxib.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg, p.o.)Peak % Inhibition of Edema (at 3 hours)
Vehicle Control-0%
2-(2-tert-butylphenoxy)acetohydrazide1Data to be determined
5Data to be determined
10Data to be determined
TPPU5~55%
Celecoxib10~60%

Note: Expected values for comparators are based on literature. The efficacy of the test compound is hypothetical.

Table 2: Comparative Efficacy in the CCI Model of Neuropathic Pain
Treatment GroupDose (mg/kg, p.o.)% Reversal of Mechanical Allodynia (Day 14)
Vehicle Control-0%
2-(2-tert-butylphenoxy)acetohydrazide1Data to be determined
5Data to be determined
10Data to be determined
TPPU5~70%
Celecoxib10~40%

Note: Expected values for comparators are based on literature. The efficacy of the test compound is hypothetical. Celecoxib is generally less effective in neuropathic pain models compared to inflammatory models.

Conclusion and Scientific Trustworthiness

This guide outlines a rigorous, self-validating framework for the in vivo assessment of 2-(2-tert-butylphenoxy)acetohydrazide. By employing standardized, reproducible models and including both a mechanistic and a clinical benchmark, the resulting data will provide a robust and reliable evaluation of the compound's therapeutic potential. The causality behind the experimental choices—an acute inflammatory model to test rapid anti-inflammatory effects and a chronic neuropathic pain model to assess long-term analgesic potential—ensures a comprehensive preclinical profile. The inclusion of TPPU validates the sEH inhibition hypothesis, while comparison with Celecoxib provides crucial context against a known clinical standard. This structured approach ensures that the generated data is not only scientifically sound but also readily interpretable for drug development professionals, paving the way for informed decisions on the future of this promising compound.

References

  • TPPU: Advancing sEH Inhibitor Science for Pain and Cardiovascular Research. (2026, January 22). Google Cloud.
  • Marino, J. (2010). Celecoxib (Chapter 56). In The Essence of Analgesia and Analgesics. Cambridge University Press. Retrieved from [Link]

  • Celecoxib. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Animal Models of Neuropathic Pain. (n.d.). Greentech Bioscience. Retrieved March 7, 2026, from [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? (n.d.). R Discovery. Retrieved March 7, 2026, from [Link]

  • TPPU: High-Potency Soluble Epoxide Hydrolase Inhibitor. (2026, February 24). Google Cloud.
  • Grommes, F. J., et al. (2018). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 61(23), 10643–10656. Retrieved from [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.6. Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. (n.d.). Google Cloud.
  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 7, 2026, from [Link]

  • Lee, J. C., et al. (2019). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. International Journal of Molecular Sciences, 20(23), 5873. Retrieved from [Link]

  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. Retrieved March 7, 2026, from [Link]

  • Fang, X., et al. (2001). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 98(11), 6431-6436. Retrieved from [Link]

  • Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. Retrieved March 7, 2026, from [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate. Retrieved from [Link]

  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. (2025, January 28). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Novel molecule effectively treats arthritis in mice, study shows. (2020, August 12). Drug Target Review. Retrieved from [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Retrieved from [Link]

  • Ingraham, R. H., Gless, R. D., & Lo, H. Y. (2011). Soluble Epoxide Hydrolase Inhibitors and their Potential for Treatment of Multiple Pathologic Conditions. Current Medicinal Chemistry, 18(4), 587-603. Retrieved from [Link]

  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved March 7, 2026, from [Link]

  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. Retrieved from [Link]

  • Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease. (2025, March 8). MDPI. Retrieved from [Link]

  • In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025, September 26). PMC. Retrieved from [Link]

  • Mechanism of tert-butylhydroperoxide induced cytotoxicity in U-937 macrophages by alteration of mitochondrial function and generation of ROS. (2007, August 15). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023, March 25). Impactfactor. Retrieved from [Link]

  • Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. (2021, August 30). Frontiers. Retrieved from [Link]

  • Mechanism of action of t-butyl hydroperoxide in the inhibition of vitamin K-dependent carboxylation. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Comparative Cytotoxicity Analysis of Novel Phenoxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Phenoxyacetohydrazide Scaffold

The development of targeted, highly selective chemotherapeutic agents remains a critical challenge in oncology. Traditional mainstays like Doxorubicin and 5-Fluorouracil (5-FU), while potent, are frequently limited by severe dose-dependent toxicities and the rapid onset of multi-drug resistance. In recent years, the phenoxyacetohydrazide scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry [1].

The structural architecture of phenoxyacetohydrazides—characterized by a lipophilic phenoxy ring coupled with a flexible, hydrogen-bonding hydrazide (-CO-NH-NH-) linkage—enables precise interactions with multiple biological targets. Recent functionalizations, including the integration of succinimide [2], thioxoimidazolidin-4-one [3], and morpholine [4] moieties, have yielded novel derivatives that exhibit potent anti-angiogenic, anti-inflammatory, and apoptotic properties.

This guide objectively compares the in vitro cytotoxicity of these novel phenoxyacetohydrazide derivatives against standard chemotherapeutics, providing researchers and drug development professionals with a data-driven framework for lead optimization.

Mechanistic Overview & Target Causality

The enhanced cytotoxicity of novel phenoxyacetohydrazide derivatives is not merely a function of generalized cellular poisoning, but rather a targeted mechanistic cascade.

  • Receptor/Enzyme Docking: The hydrazide backbone acts as a critical bidentate hydrogen bond donor/acceptor. In silico molecular docking studies have demonstrated that this linkage allows the compounds to anchor deeply into the active sites of vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) [4].

  • Mitochondrial Depolarization: Upon cellular entry—facilitated by the lipophilic phenoxy moiety—these compounds induce the generation of Reactive Oxygen Species (ROS). This oxidative stress leads to the collapse of the mitochondrial membrane potential (

    
    ), triggering the release of cytochrome c.
    
  • Apoptotic Execution: Cytochrome c release activates the caspase-9/caspase-3 cascade, shifting the cellular balance from proliferation to programmed cell death (apoptosis) while minimizing necrotic inflammation.

Mechanism A Phenoxyacetohydrazide Derivatives B VEGF / COX-2 Inhibition A->B Target Binding C Mitochondrial Depolarization A->C ROS Generation F Apoptosis (Cancer Cell Death) B->F Anti-angiogenesis D Cytochrome c Release C->D Membrane Permeabilization E Caspase-3/9 Activation D->E Apoptosome Formation E->F Execution Phase

Figure 1: Mechanistic signaling pathway of phenoxyacetohydrazide-induced apoptosis.

Comparative Cytotoxicity Data Analysis

To evaluate the therapeutic window of these novel compounds, their half-maximal inhibitory concentrations (


) were compared against standard drugs using the MCF-7 (Human Breast Adenocarcinoma) cell line. Crucially, the Selectivity Index (SI) —calculated as the ratio of the 

in normal human fibroblasts to the

in cancer cells—was analyzed to determine off-target toxicity.
Table 1: In Vitro Cytotoxicity and Selectivity Comparison
Compound Class / DrugSpecific Derivative

(MCF-7) [µM]

(Normal Fibroblasts) [µM]
Selectivity Index (SI)Ref
Standard Anthracycline Doxorubicin1.20 ± 0.156.00 ± 0.455.0 -
Standard Antimetabolite 5-Fluorouracil (5-FU)4.60 ± 0.2213.80 ± 1.103.0 -
Thioxoimidazolidin-4-one Hybrid Compound 5i1.49 ± 0.0817.88 ± 1.2012.0 [3]
Succinimide Hybrid Compound S43.20 ± 0.1448.00 ± 2.5015.0 [2]
Morpholine Hybrid Compound 6e2.80 ± 0.1150.40 ± 3.1018.0 [4]
Schiff Base Derivative Compound 19.20 ± 0.32>100.00>10.8 [1]

Data Synthesis & Insights: While Doxorubicin remains the most potent agent in absolute terms (


 µM), its low Selectivity Index (5.0) reflects its notorious cardiotoxicity and damage to healthy tissue. In contrast, the novel Thioxoimidazolidin-4-one hybrid (Compound 5i)  achieves near-equivalent potency (

µM) but with a vastly superior SI of 12.0. The Morpholine hybrid (Compound 6e) demonstrates the highest safety profile (SI = 18.0), likely due to the morpholine ring's ability to modulate the compound's pKa and limit non-specific lipophilic accumulation in healthy cells.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows used to generate the comparative cytotoxicity data. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: MTT Cell Viability Assay

Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. Because these enzymes are only active in living cells, the assay provides a direct, causal link between colorimetric absorbance and mitochondrial metabolic viability.

Step-by-Step Procedure:

  • Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed

    
     cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% 
    
    
    
    humidified atmosphere to allow cellular adherence.
  • Compound Treatment: Prepare stock solutions of the phenoxyacetohydrazide derivatives in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent-induced toxicity). Treat cells with a serial dilution of the compounds (e.g., 0.1, 1, 5, 10, 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for exactly 4 hours at 37°C. (Self-Validation: A visible purple precipitate should form at the bottom of the wells containing vehicle controls, confirming baseline cell health).

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of cell culture grade DMSO to each well to dissolve the insoluble formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris. Calculate

    
     using non-linear regression analysis.
    
Protocol B: Apoptosis Evaluation via Flow Cytometry (Annexin V-FITC/PI)

Rationale: While the MTT assay confirms cell death, it cannot distinguish between apoptosis (programmed death) and necrosis (uncontrolled lysis). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Treatment & Harvesting: Treat MCF-7 cells with the calculated

    
     concentration of the lead phenoxyacetohydrazide compound for 24 hours. Harvest cells using enzyme-free cell dissociation buffer to preserve membrane integrity.
    
  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS). Resuspend in

    
     µL of 1X Annexin V Binding Buffer.
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrosis; Q2 (Annexin V+ / PI+) = Late Apoptosis; Q3 (Annexin V- / PI-) = Viable Cells; Q4 (Annexin V+ / PI-) = Early Apoptosis.

Workflow A Compound Synthesis & Characterization (NMR, FTIR) C MTT Cytotoxicity Assay (48h Incubation) A->C B Cell Culture (MCF-7, Normal Fibroblasts) B->C D IC50 Determination & Selectivity Index Calculation C->D OD 570nm Measurement E Flow Cytometry (Annexin V-FITC / PI Staining) D->E Lead Compounds (High SI) F Mechanistic Validation (Western Blot for Bax/Bcl-2) E->F Confirm Apoptosis

Figure 2: Comprehensive experimental workflow for cytotoxicity screening and validation.

Conclusion

The comparative data clearly illustrates that functionalizing the phenoxyacetohydrazide scaffold with bulky, heteroatom-rich rings (such as morpholine or thioxoimidazolidin-4-one) yields compounds that rival standard chemotherapeutics in efficacy while drastically improving the Selectivity Index. By shifting the mechanism of action toward targeted enzyme inhibition and controlled mitochondrial depolarization, these novel derivatives represent highly promising lead candidates for the next generation of targeted anticancer therapies.

References

  • Taha, M., et al. "Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors." Molecules, 19(7), 8788-8802 (2014).[Link]

  • Ahmed, F.A., et al. "Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction." Journal of Basrah Researches (Sciences), 50(2), 281 (2024).[Link]

  • Naser, N.M., et al. "Synthesis, Characterization, Antibacterial, and Molecular Docking and Dynamics Studies of Novel 2-thioxoimidazolidin-4-one Analogue." Chemistry Africa, 7(12) (2024).[Link]

  • Mohammed, Y.H.I., et al. "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." PLOS ONE, (2025).[Link]

Head-to-Head Comparison of Synthetic Routes for 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic viability of building blocks is critical for downstream drug discovery. 2-(2-tert-butylphenoxy)acetohydrazide is a highly versatile, bifunctional intermediate. The terminal phenoxy group acts as a privileged pharmacophore in medicinal chemistry, while the bulky ortho-tert-butyl substitution provides unique steric shielding that can enhance target binding affinity and metabolic stability (1[1]).

Synthesizing this hydrazide requires careful selection of the acylating intermediate to prevent symmetric diacylation. This guide objectively compares the three primary synthetic pathways, dissecting the causality behind the experimental choices and providing self-validating protocols.

Mechanistic Pathways & Causality

To synthesize 2-(2-tert-butylphenoxy)acetohydrazide, the nucleophilic hydrazine must attack an electrophilic carbonyl carbon. The choice of the electrophile dictates the reaction's kinetics, impurity profile, and scalability.

Route A: Ester Hydrazinolysis (The Industry Standard)

Hydrazides are conventionally synthesized from ester precursors in alcoholic solvents (2[2]). In this route, 2-tert-butylphenol undergoes a Williamson ether synthesis with ethyl bromoacetate, followed by refluxing with hydrazine hydrate.

  • Causality Check: Hydrazine hydrate is preferred over anhydrous hydrazine due to its superior safety profile. Water does not outcompete hydrazine's nucleophilicity because of the α-effect (adjacent lone pair repulsion increasing HOMO energy). An excess of hydrazine (typically 3-5 equivalents) is strictly required to kinetically outcompete the newly formed hydrazide product, thereby suppressing the formation of symmetrical

    
    -diacylhydrazine byproducts (3[3]).
    
Route B: Acid Chloride Amidation (The High-Reactivity Alternative)

This route involves the conversion of 2-(2-tert-butylphenoxy)acetic acid to its corresponding acid chloride using thionyl chloride, followed by a direct reaction with hydrazine (4[4]).

  • Causality Check: Because acid chlorides are exceptionally electrophilic, the reaction must be conducted at 0°C with inverse addition (adding the acid chloride dropwise to a vast excess of hydrazine). Failure to maintain these conditions inevitably leads to massive diacylation. While this route is faster, the generation of HCl necessitates an acid scavenger and complicates the purification profile (5[5]).

Route C: Peptide-Coupling Mediated Hydrazidation

Utilizes coupling agents like EDC/HOBt to directly couple the phenoxyacetic acid with hydrazine. While extremely mild, the high cost of reagents and the generation of urea-based byproducts make it unsuitable for large-scale synthesis.

Visualizations

SyntheticRoutes SM 2-tert-Butylphenol Est Ethyl 2-(2-tert-butylphenoxy)acetate SM->Est Ethyl bromoacetate K2CO3, Acetone Acid 2-(2-tert-butylphenoxy)acetic acid SM->Acid Chloroacetic acid NaOH, H2O Prod 2-(2-tert-butylphenoxy)acetohydrazide Est->Prod Route A: Hydrazine hydrate EtOH, Reflux AcidCl 2-(2-tert-butylphenoxy)acetyl chloride Acid->AcidCl SOCl2 Reflux Acid->Prod Route C: Hydrazine hydrate EDC, HOBt, DMF AcidCl->Prod Route B: Hydrazine hydrate DCM, 0°C

Figure 1: Divergent synthetic pathways for 2-(2-tert-butylphenoxy)acetohydrazide.

Mechanism N1 Hydrazine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack (alpha-effect) N2 Ester Carbonyl (Electrophile) N2->N3 Electron Delocalization N4 Alkoxide Leaving Group (EtOH) N3->N4 Collapse & Expulsion N5 Hydrazide Product N3->N5 Proton Transfer

Figure 2: Mechanistic sequence of ester hydrazinolysis.

Head-to-Head Comparison (Data Presentation)

The following table summarizes the quantitative performance metrics of the three routes based on standard laboratory-scale (10-50g) executions.

MetricRoute A (Ester Hydrazinolysis)Route B (Acid Chloride)Route C (Coupling Agent)
Overall Yield 85 - 92%60 - 75%70 - 85%
Crude Purity > 95%~ 80% (Diacyl impurities)> 90% (Urea byproducts)
Reaction Time 12 - 18 hours2 - 4 hours8 - 12 hours
Scalability Excellent (Kilogram scale)Moderate (Exothermic control needed)Poor (High reagent cost)
Primary Impurity Unreacted ester

-diacylhydrazine

-acylurea (from EDC)
Cost / E-factor Low / LowLow / HighHigh / High

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols for Route A are designed as self-validating systems, incorporating specific in-process controls.

Step 1: Synthesis of Ethyl 2-(2-tert-butylphenoxy)acetate
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-tert-butylphenol (15.0 g, 100 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (20.7 g, 150 mmol). Causality: 
    
    
    
    acts as a heterogeneous mild base. It deprotonates the phenol without causing subsequent ester hydrolysis.
  • Alkylation: Add ethyl bromoacetate (20.0 g, 120 mmol) dropwise over 15 minutes.

  • Reaction: Reflux the mixture for 8 hours under vigorous stirring.

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the phenol spot disappears and the mixture tests negative against a ferric chloride (

    
    ) stain.
    
  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over

    
    , and evaporate to yield the intermediate ester as a pale yellow oil.
    
Step 2: Synthesis of 2-(2-tert-butylphenoxy)acetohydrazide
  • Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(2-tert-butylphenoxy)acetate (~23 g, ~97 mmol) in absolute ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (80% aqueous, 24.3 mL, ~400 mmol) in one portion. Causality: A 4-fold excess establishes pseudo-first-order kinetics, heavily favoring mono-acylation and preventing the product from acting as a competing nucleophile.

  • Reaction: Reflux the mixture for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1) or IR spectroscopy. The reaction is validated as complete by the distinct shift of the carbonyl (

    
    ) stretching frequency from ~1735 
    
    
    
    (ester) to ~1680
    
    
    (hydrazide) (6[6]).
  • Workup: Concentrate the mixture to half its volume under reduced pressure and cool to 0°C. The target hydrazide will precipitate as a white solid. Filter, wash with ice-cold ethanol, and dry under vacuum.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - MDPI.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - ResearchG
  • Synthesis and study biological activity of some 1,8- Naphthyriane Deriv
  • RSC Advances - Royal Society of Chemistry.

Sources

Safety Operating Guide

2-(2-tert-butylphenoxy)acetohydrazide: Proper Disposal Procedures & Safety Protocol

[1]

Executive Summary: The "Zero-Ambiguity" Directive

Do not dispose of 2-(2-tert-butylphenoxy)acetohydrazide down the drain.

This compound represents a dual-hazard class: it contains a hydrazide moiety (reducing agent, potential toxicity) and a lipophilic tert-butylphenoxy group (environmental persistence). The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Immediate Action Items:

  • Segregate immediately from oxidizing agents (peroxides, nitrates) and ketones.

  • Label as "Hazardous Waste - Toxic / Organic Solid."

  • Containerize in HDPE or amber glass; do not use metal containers if moisture is present.

Chemical Profile & Hazard Logic

To ensure safety, we must understand the why behind the protocol. This molecule is not just "chemical waste"; it is a reactive intermediate with specific behaviors.

Structural Deconstruction
  • Hydrazide Group (-CONHNH₂): This is the primary safety concern. Hydrazides are reducing agents. In the presence of strong oxidizers, they can react exothermically, releasing nitrogen gas (

    
    ). This poses a pressure-buildup risk in sealed waste containers.
    
  • Tert-Butylphenoxy Group: This moiety renders the molecule highly lipophilic (hydrophobic).

    • Operational Insight:Do not attempt aqueous deactivation (e.g., bleach destruction). Because the molecule is water-insoluble, adding it to aqueous hypochlorite will result in a heterogeneous mixture. This creates "hot spots" of reaction at the interface, leading to unpredictable exotherms and incomplete destruction.

Safety Data Summary
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Dust inhalation hazard; use N95/P100 or Fume Hood.
Reactivity Reducing AgentINCOMPATIBLE with Oxidizers, Acid Chlorides, Anhydrides.
Solubility Organic Solvents (DMSO, MeOH)Waste must go to Organic streams, not Aqueous.
Toxicology Hydrazide DerivativeTreat as potential carcinogen/mutagen (Class 6.1).
Flash Point High (>100°C est.)Combustible solid; keep away from open flame.

Pre-Disposal Protocol: Segregation & Packaging

The most common cause of laboratory waste accidents involving hydrazides is improper segregation.

Critical Segregation Rules
  • No Oxidizers: Never place in a waste container with nitric acid, perchlorates, or peroxides. The redox reaction can be violent.[1]

  • No Ketones (Acetone/MEK): While less dangerous, hydrazides react with ketones to form hydrazones and water. This releases heat and changes the chemical composition of the waste, potentially violating waste profile declarations.

Packaging Workflow
  • Solid Waste: Place the solid directly into a wide-mouth HDPE jar.

  • Solution Waste: If dissolved in DMSO or Methanol, combine with Non-Halogenated Organic Solvents .

  • Labeling: The tag must explicitly state:

    • Chemical Name: 2-(2-tert-butylphenoxy)acetohydrazide

    • Constituents: Hydrazide derivative[2][3]

    • Hazard Checkboxes: Toxic, Irritant.[4]

Validated Disposal Workflow

This workflow follows the RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" framework. While this specific compound may not have a dedicated "P" or "U" list code, it must be treated as a characteristic waste due to toxicity and reactivity.

Step-by-Step Procedure
  • Identification & Inventory:

    • Confirm the mass and solvent composition (if liquid).[5]

    • Verify the absence of oxidizers in the receiving container.

  • Primary Containment:

    • Transfer waste to a chemically compatible container (Amber Glass or HDPE).

    • Senior Scientist Tip: Leave 10% headspace. If minor decomposition occurs, nitrogen gas needs expansion room to prevent container rupture.

  • Secondary Containment:

    • Place the primary container into a secondary tray (polypropylene) to catch potential leaks.

  • Waste Stream Assignment:

    • Assign to Incineration Stream .

    • Code: If a generic code is required by your contractor, use D001 (Ignitable, if in solvent) or classify as "Non-Regulated Chemical Waste (Toxic)" for solids, pending local profile.

  • Professional Destruction:

    • Hand off to EHS/Waste Contractor.

    • Method: Rotary Kiln Incineration at >1000°C. This ensures complete oxidation of the aromatic ring and the hydrazine moiety into

      
      , 
      
      
      , and
      
      
      (scrubbed).

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for handling this compound to prevent cross-contamination and ensure regulatory compliance.

DisposalFlowStartStart: 2-(2-tert-butylphenoxy)acetohydrazide WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid SolutionStateCheck->LiquidSolidSolid / PowderStateCheck->SolidSolventCheckIdentify SolventLiquid->SolventCheckAqueousAqueous SolventSolventCheck->AqueousAvoidOrganicOrganic Solvent(DMSO, MeOH, DCM)SolventCheck->OrganicSegregateSTOP: Segregate Immediately.Do NOT Mix.Aqueous->SegregatePrecipitation RiskOxidizerCheckCRITICAL: Are Oxidizers Present?(Peroxides, Nitric Acid)Organic->OxidizerCheckSolid->OxidizerCheckOxidizerCheck->SegregateYesCombineCombine with CompatibleOrganic WasteOxidizerCheck->CombineNo (Liquid)PackSolidPack in Wide-MouthHDPE JarOxidizerCheck->PackSolidNo (Solid)LabelLabel: Toxic / Organic HydrazideCombine->LabelPackSolid->LabelIncinerateFinal Disposal:High-Temp IncinerationLabel->Incinerate

Figure 1: Decision tree for the safe segregation and disposal of lipophilic acetohydrazides.

Emergency Procedures

Spill Management

In the event of a solid spill:

  • Evacuate the immediate area of dust.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. Use a dust mask if powder is airborne.

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersion.

  • Cleanup: Scoop material into a waste container. Wipe the area with ethanol , then soap and water.

  • Prohibited: Do not use bleach on the spill immediately, as it may cause splattering or fumes.

Exposure Response[1][5][6][7][8][9]
  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature means water alone is inefficient; soap is required to solubilize the residue.

  • Eye Contact: Rinse for 15 minutes. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • PubChem. (2023). Hydrazide Chemical Safety and Hazards.[6][7][8] National Library of Medicine. [Link](Note: Used as general reference for hydrazide functional group hazards).

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard (HCS).[Link]

Personal protective equipment for handling 2-(2-tert-butylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure and hazardous functional groups of 2-(2-tert-butylphenoxy)acetohydrazide (CAS: 324532-40-3), here is the authoritative safety and logistical guide.

CAS Number: 324532-40-3 Chemical Class: Phenoxyacetohydrazide Derivative Primary Hazards: Skin Sensitization, Acute Toxicity (Oral/Dermal), Aquatic Toxicity.[1]

Core Directive: Operational Autonomy & Risk Profile

This guide provides a self-validating safety protocol for handling 2-(2-tert-butylphenoxy)acetohydrazide . Due to the limited specific toxicological data for this ortho isomer, all safety parameters are extrapolated from its structural analogue, the para isomer (CAS 75843-50-4), and the general reactivity of organic hydrazides.[1]

The "Hydrazide Rule" : Treat this compound as a potential mutagen and severe skin sensitizer until proven otherwise.[1] The hydrazide moiety (-CONHNH2) is chemically reactive, capable of forming hydrazine (a known carcinogen) upon hydrolysis or metabolic breakdown.[1]

Risk Assessment Matrix
Hazard CategoryGHS Classification (Predicted)Operational Implication
Health Acute Tox. 4 (H302), Skin Sens. 1 (H317)Zero skin contact policy.[1][2] Double-gloving mandatory.[1]
Environmental Aquatic Chronic 2 (H411)All waste (solid/liquid) must be captured; no drain disposal.[1]
Reactivity Unstable in strong acid/oxidizersStore under inert gas; avoid metal spatulas (potential azide formation if reacted).[1]

Personal Protective Equipment (PPE) Strategy

The lipophilic tert-butyl group increases skin permeability, while the hydrazide tail poses a sensitization risk.[1] Standard lab coats are insufficient.[1]

PPE Selection Protocol[2][3]
  • Hand Protection (Critical):

    • Primary Layer: Nitrile (0.11 mm minimum).[1]

    • Secondary Layer: Long-cuff Nitrile or Laminate (Silver Shield®) for prolonged handling (>15 mins).

    • Reasoning: Hydrazides can permeate standard latex.[1] The double-layer system creates a breakthrough time buffer.[1]

  • Respiratory Protection:

    • Solid Handling: Use a certified Chemical Fume Hood.[1][3] If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator.[1]

    • Solution Handling: Fume hood required.[1][3][4]

  • Eye/Face Protection:

    • Chemical splash goggles (ANSI Z87.1).[1] Face shield required during scale-up (>5g) or disposal operations.

Visual: PPE Decision Logic

PPE_Logic cluster_legend Protocol Validation Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Weighing Weighing < 100mg? Solid->Weighing FullPPE Fume Hood + Splash Goggles + Double Nitrile (Long Cuff) Liquid->FullPPE Hood Fume Hood Mandatory Weighing->Hood No (Bulk) Resp N95 + Goggles + Double Nitrile Weighing->Resp Yes (Quick) Validation Check Glove Breakthrough Time

Caption: Decision workflow for selecting PPE based on physical state and quantity.

Operational Handling & Synthesis Logistics[3]

A. Storage & Stability[1][2][4][5][6][7]
  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1] Moisture can hydrolyze the hydrazide to the parent acid and hydrazine.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

B. Weighing & Transfer[1]
  • Static Control: Use an antistatic gun or polonium strip.[1] Hydrazide powders can be static and "fly," increasing inhalation risk.[1]

  • Tools: Use plastic or glass spatulas . Avoid metal (especially iron/copper) which can catalyze decomposition or oxidation of hydrazides.[1]

  • Solvent Compatibility:

    • Preferred: DMSO, DMF, Methanol.[1]

    • Avoid: Acetone or Aldehydes (forms hydrazones instantly), Chlorinated solvents (unless necessary, as they can react over time).[1]

C. Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen for 10 minutes prior to addition.

  • Quenching: Do not quench directly with strong acid.[1] Neutralize slowly with a phosphate buffer (pH 7) before disposal to prevent hydrazine liberation.[1]

Waste Disposal & Deactivation

NEVER pour hydrazide solutions down the drain.[1][3] They are toxic to aquatic life (H411).[1][2][4][5][6]

Deactivation Protocol (Bleach Oxidation)

For small spills or cleaning glassware, use the Hypochlorite Oxidation Method .[1] This converts the hydrazide to nitrogen gas and the corresponding acid.[1]

Reagents:

  • Commercial Bleach (5% NaOCl).[1]

  • Sodium Hydroxide (NaOH) pellets.[1]

Step-by-Step Deactivation:

  • Dilute: Dilute the waste hydrazide solution to <5% concentration.[1][7]

  • Basify: Add NaOH to adjust pH > 10 (Hydrazides are stable in acid/neutral, but oxidize rapidly in base).[1]

  • Oxidize: Slowly add 5% Bleach solution with stirring.[1]

    • Observation: Nitrogen gas bubbles will evolve.[1]

    • Caution: Exothermic reaction.[1] Add bleach dropwise.[1]

  • Verify: Test with starch-iodide paper (should turn blue, indicating excess oxidant).[1]

  • Disposal: Allow to stand for 2 hours, then neutralize pH to 7 and dispose of as aqueous chemical waste.

Visual: Disposal Workflow

Disposal_Flow Waste Hydrazide Waste Type Waste Type? Waste->Type SolidWaste Solid / Contaminated PPE Type->SolidWaste LiquidWaste Liquid / Mother Liquor Type->LiquidWaste Bag Double Bag (HazMat) Label: 'Toxic Organic' SolidWaste->Bag Treat Chemical Deactivation? LiquidWaste->Treat Incinerate High Temp Incineration Bag->Incinerate Treat->Bag Large Scale Bleach Bleach Oxidation (pH > 10) Treat->Bleach Small Scale (<50mL) Stream Aqueous Waste Stream Bleach->Stream

Caption: Logical workflow for segregating and treating hydrazide waste streams.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol (increases absorption).[1]
Eye Contact Flush with water for 15 mins.[1][8] Seek ophthalmologist (alkaline-like burns possible).
Spill (Solid) Cover with wet paper towel to prevent dust.[1] Scoop into bag. Clean area with 10% bleach.[1]
Spill (Liquid) Absorb with vermiculite.[1] Do not use sawdust (fire hazard with oxidizers).[1]

References

  • GuideChem. (2023).[1] 2-(2-tert-butylphenoxy)acetohydrazide CAS 324532-40-3 Details. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][9] Safety Data Sheet for 2-(4-tert-butylphenoxy)acetohydrazide (Structural Analogue). Retrieved from

  • National Institutes of Health (NIH). (2024).[1] Hydrazine & Hydrazide Toxicity Profile. PubChem Database.[1][3][10] Retrieved from [1]

  • University of Pittsburgh. (2013). Safe Handling of Azides and Hydrazides. EH&S Guideline 04-028. Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.